molecular formula C5H13ClN2O B1416751 3-Ethoxypropanimidamide hydrochloride CAS No. 1170847-92-3

3-Ethoxypropanimidamide hydrochloride

Cat. No.: B1416751
CAS No.: 1170847-92-3
M. Wt: 152.62 g/mol
InChI Key: GJXJHJJLABPCPQ-UHFFFAOYSA-N
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Description

3-Ethoxypropanimidamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxypropanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxypropanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethoxypropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-2-8-4-3-5(6)7;/h2-4H2,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXJHJJLABPCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 3-Ethoxypropanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Building Block for Heterocyclic Synthesis and Medicinal Chemistry[1][2]

Abstract

3-Ethoxypropanimidamide hydrochloride (CAS 1170847-92-3) is a specialized aliphatic amidine derivative used primarily as a C3-synthon in the construction of nitrogenous heterocycles.[1][2] Characterized by its terminal amidine moiety and ether-linked aliphatic chain, it serves as a critical intermediate in the synthesis of pyrimidines, imidazoles, and triazines—scaffolds ubiquitous in kinase inhibitors, antimalarials, and agrochemicals. This guide provides an authoritative technical overview of its physicochemical properties, Pinner synthesis protocols, and application in cyclocondensation reactions.

Chemical Identity & Physicochemical Profile

This compound functions as a stable hydrochloride salt of the unstable free base amidine. The ethoxy group provides a specific lipophilic profile (


 modulation) distinct from its hydroxy- or methoxy- analogs, influencing the pharmacokinetic properties of downstream pharmaceutical targets.[1]
PropertyData
Chemical Name 3-Ethoxypropanimidamide hydrochloride
CAS Number 1170847-92-3
Molecular Formula

Molecular Weight 152.62 g/mol
Precursor 3-Ethoxypropanenitrile (CAS 2141-62-0)
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, methanol, ethanol; insoluble in diethyl ether, hexanes
Storage Conditions 2–8°C, under inert atmosphere (

or

), desiccated

Structural SMILES: CCOCCC(=N)N.Cl[1]

Synthesis & Manufacturing: The Pinner Protocol

The industrial and laboratory-scale preparation of 3-Ethoxypropanimidamide hydrochloride relies on the Pinner Reaction , a two-step sequence converting a nitrile to an amidine via an imidate intermediate.[1][3] This pathway is preferred over direct amination due to the suppression of hydrolysis byproducts.

Mechanism of Action
  • Activation: Acid-catalyzed addition of ethanol to the nitrile yields the electrophilic imidate salt (Pinner Salt).[1][3]

  • Amination: Nucleophilic attack by ammonia displaces the ethoxy group, generating the amidine.

Step-by-Step Experimental Protocol

Reagents:

  • 3-Ethoxypropanenitrile (1.0 eq)[1]

  • Absolute Ethanol (1.1 eq)

  • HCl (gas) or 4M HCl in Dioxane (excess)

  • Ammonia (gas) or 7M

    
     in Methanol
    

Workflow:

  • Imidate Formation (Anhydrous Conditions Critical):

    • Dissolve 3-Ethoxypropanenitrile in anhydrous diethyl ether or dioxane.[1]

    • Cool the reaction vessel to 0°C in an ice/salt bath.

    • Bubble dry HCl gas through the solution until saturation (approx. 2-3 hours). Note: Temperature must remain <5°C to prevent amide formation.[1]

    • Seal the vessel and store at 4°C for 12–24 hours. The imidate hydrochloride precipitate (Ethyl 3-ethoxypropanimidate HCl) will form.[1][3]

  • Isolation of Intermediate:

    • Filter the hygroscopic white solid rapidly under nitrogen. Wash with cold anhydrous ether.[1]

  • Amidine Conversion:

    • Resuspend the imidate salt in anhydrous ethanol.

    • Treat with excess ammonia (gas or methanolic solution) at 0°C.[1]

    • Stir at room temperature for 4–6 hours.

  • Purification:

    • Concentrate in vacuo.[1] Recrystallize from Ethanol/Ether to yield the target hydrochloride salt.

PinnerSynthesis Nitrile 3-Ethoxypropanenitrile (Precursor) Imidate Ethyl 3-ethoxypropanimidate HCl (Pinner Salt) Nitrile->Imidate 1. EtOH, HCl (gas) 2. 0°C, Anhydrous Amidine 3-Ethoxypropanimidamide HCl (Target) Imidate->Amidine NH3 / EtOH Byproduct NH4Cl (Byproduct) Imidate->Byproduct - EtOH

Figure 1: The Pinner Synthesis pathway converting the nitrile precursor to the target amidine via the reactive imidate salt.[3]

Reactivity & Applications in Drug Design

The core utility of 3-Ethoxypropanimidamide lies in its ability to function as a 1,3-binucleophile (


) in cyclocondensation reactions.[1]
A. Pyrimidine Synthesis (The Pinner-Pyrimidine Reaction)

Reaction with 1,3-dicarbonyls (e.g., ethyl acetoacetate, acetylacetone) yields 2-substituted pyrimidines.[1] This reaction is thermodynamically driven by aromatization.[1]

  • Mechanism: The amidine nitrogen attacks the ketone carbonyl, followed by dehydration and cyclization.

  • Significance: This scaffold is structurally homologous to thiamine and is a key pharmacophore in dihydrofolate reductase (DHFR) inhibitors.

B. Imidazole Formation

Reaction with


-haloketones (e.g., phenacyl bromide) under basic conditions yields 2-(2-ethoxyethyl)imidazoles.[1] These derivatives are explored for their potential as histamine receptor modulators.[1]
C. Medicinal Chemistry Context

The 3-ethoxyethyl side chain is a strategic modification in Structure-Activity Relationship (SAR) studies.[1]

  • Lipophilicity: It increases

    
     compared to the 3-hydroxy analog, improving blood-brain barrier (BBB) penetration.[1]
    
  • Metabolic Stability: The ether linkage is generally more resistant to metabolic oxidation than the corresponding alcohol.

  • Antimalarial Analogs: Related 3-hydroxypropanamidines have shown nanomolar potency against Plasmodium falciparum.[1][4][5] The ethoxy-variant is often synthesized to test ether-bridge stability in vivo.[1]

ReactivityFlow Amidine 3-Ethoxypropanimidamide HCl Pyrimidine 2-(2-Ethoxyethyl)pyrimidine-4-ol (Kinase Inhibitor Scaffold) Amidine->Pyrimidine Cyclocondensation (NaOEt/EtOH, Reflux) Imidazole 2-(2-Ethoxyethyl)imidazole (Receptor Modulator) Amidine->Imidazole Cyclization (NaHCO3, Reflux) BetaKeto 1,3-Dicarbonyls (e.g., Ethyl Acetoacetate) BetaKeto->Pyrimidine AlphaHalo α-Haloketones (e.g., Phenacyl Bromide) AlphaHalo->Imidazole

Figure 2: Divergent synthesis pathways utilizing 3-Ethoxypropanimidamide to generate bioactive heterocyclic cores.

Handling, Stability & Safety
  • Hygroscopicity: Amidine hydrochlorides are prone to absorbing atmospheric moisture.[1] Water absorption can lead to partial hydrolysis back to the amide (3-ethoxypropanamide) and ammonium chloride.[1]

    • Protocol: Weigh quickly in ambient air; store long-term in a desiccator or glovebox.[1]

  • Acidity: The HCl salt is acidic (

    
     in solution).[1] Neutralization to the free base should only occur in situ during reactions to prevent polymerization or hydrolysis.
    
  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Standard PPE (gloves, goggles) is mandatory.

References
  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner synthesis mechanism).
  • Maeyama, E., et al. (2021).[6][7] "A method to search the most stable reaction pathway and its application to the Pinner Pyrimidine Synthesis reaction." Journal of Computer Aided Chemistry, 22, 1-7.[6] Link

  • Knaab, T. C., et al. (2021). "3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum."[1][4][5] Journal of Medicinal Chemistry, 64(6), 3035-3047.[4] Link

  • CymitQuimica. (2023).[1][3] "Product Data: 3-Ethoxypropanimidamide hydrochloride (CAS 1170847-92-3)."[1][2] Link

  • BenchChem. (2023).[1] "3-Ethoxypropionitrile: Synthesis and Applications." Link

Sources

molecular weight and formula of 3-Ethoxypropanimidamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and application of 3-Ethoxypropanimidamide Hydrochloride , a specialized C3 building block used in the design of bioactive heterocycles.

Synonyms: 3-Ethoxypropionamidine hydrochloride; 3-Ethoxypropanimidamidine HCl Compound Type: Amidine Salt (C3 Linker)

Chemical Identity & Specifications

This compound is an amidine derivative characterized by a 3-ethoxy side chain.[1] It serves as a critical electrophile in the synthesis of pyrimidines and imidazoles, often functioning as a bioisostere for propyl or other alkyl chains to modulate lipophilicity (LogP) in drug candidates.

PropertySpecification
Molecular Formula C₅H₁₃ClN₂O
Molecular Weight 152.62 g/mol
Free Base Formula C₅H₁₂N₂O (MW: 116.16 g/mol )
Structure EtO–CH₂–CH₂–C(=NH)NH₂ · HCl
Physical Form White to off-white hygroscopic solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in ether.
Key Precursor 3-Ethoxypropionitrile (CAS 2141-62-0)
Intermediate Ethyl 3-ethoxypropanimidate HCl (CAS 2318-25-4)

Note on Stability: Free amidines are strong bases and chemically unstable, prone to hydrolysis. Consequently, this compound is almost exclusively isolated, stored, and used as its hydrochloride salt.

Synthesis & Manufacturing Protocol

The synthesis of 3-Ethoxypropanimidamide HCl follows the classical Pinner Reaction , converting a nitrile to an amidine via an imidate intermediate.[1] This two-step process is preferred for its high yield and operational simplicity.

Step 1: Pinner Reaction (Formation of Imidate Salt)

The nitrile precursor is activated by anhydrous HCl in the presence of an alcohol (ethanol) to form the imidate salt.[1]

  • Reagents: 3-Ethoxypropionitrile, Absolute Ethanol (1.1 equiv), Anhydrous HCl gas (excess).

  • Conditions: 0°C to Room Temperature, anhydrous conditions (Dichloromethane or neat).

  • Mechanism: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by ethanol.

  • Product: Ethyl 3-ethoxypropanimidate Hydrochloride (CAS 2318-25-4).

Step 2: Ammonolysis (Formation of Amidine)

The imidate salt is treated with ammonia to displace the ethoxy group, yielding the final amidine.

  • Reagents: Ammonia (NH₃) in Methanol or Ethanol (saturated solution).

  • Conditions: 0°C to Room Temperature, sealed vessel.

  • Workup: Concentration in vacuo followed by recrystallization (typically from EtOH/Et₂O) to remove ammonium chloride byproducts if present.

Critical Process Parameters (CPPs)
  • Moisture Control: The imidate intermediate is extremely sensitive to water. Hydrolysis reverts it to the ester (Ethyl 3-ethoxypropionate), reducing yield.

  • Temperature: The Pinner reaction is exothermic. Maintain <5°C during HCl addition to prevent side reactions.

Visualization: Synthesis Pathway

The following diagram illustrates the conversion from nitrile to amidine, highlighting the critical intermediate.

PinnerSynthesis Nitrile 3-Ethoxypropionitrile (CAS 2141-62-0) Imidate Intermediate: Ethyl 3-ethoxypropanimidate HCl (CAS 2318-25-4) Nitrile->Imidate 1. EtOH, HCl (gas) 2. 0°C, Anhydrous Product Target: 3-Ethoxypropanimidamide HCl Imidate->Product NH3 / MeOH Ammonolysis Byproduct Byproduct: Ethanol Imidate->Byproduct -EtOH

Caption: Two-step Pinner synthesis pathway converting 3-ethoxypropionitrile to the target amidine salt.

Applications in Drug Development

3-Ethoxypropanimidamide HCl is primarily utilized as a binucleophile in the synthesis of nitrogen-containing heterocycles.

Pyrimidine Construction

Reaction with 1,3-dicarbonyls (e.g.,


-keto esters or malonates) yields 2-substituted pyrimidines. The "3-ethoxyethyl" chain at the C2 position of the pyrimidine ring provides a flexible ether linkage that can improve the water solubility of lipophilic drug scaffolds.
  • Example Reaction: Condensation with Ethyl acetoacetate.

  • Product: 2-(2-ethoxyethyl)-6-methylpyrimidin-4-ol.

  • Mechanism:

    • Nucleophilic attack of the amidine nitrogen on the ketone carbonyl.

    • Loss of water.

    • Intramolecular attack of the second nitrogen on the ester carbonyl.

    • Loss of ethanol (cyclization).

Visualization: Pyrimidine Cyclization

PyrimidineCyclization Amidine 3-Ethoxypropanimidamide HCl Inter Tetrahedral Intermediate Amidine->Inter Base (NaOEt/EtOH) Condensation KetoEster Ethyl Acetoacetate (1,3-Dicarbonyl) KetoEster->Inter Base (NaOEt/EtOH) Condensation Pyrimidine 2-(2-ethoxyethyl)-6-methylpyrimidin-4-ol (Bioactive Scaffold) Inter->Pyrimidine -H2O, -EtOH Cyclization

Caption: Mechanism of pyrimidine ring formation via condensation with a beta-keto ester.

Handling & Safety Protocols

As a hydrochloride salt of a strong base, this compound requires specific handling procedures to maintain integrity and ensure safety.

  • Hygroscopicity: Highly hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon).

  • Hazards:

    • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

    • Respiratory: May cause respiratory irritation (H335) if dust is inhaled.[2]

  • PPE: Wear nitrile gloves, safety goggles, and use a dust mask or fume hood during weighing.

References
  • BenchChem. (n.d.). 3-Ethoxypropionitrile: Applications and Pinner Reaction Protocols. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Ethyl 3-ethoxy-3-iminopropionate hydrochloride (Imidate Intermediate). CID 75345.[3] Retrieved from

  • Maeyama, E., et al. (2021).[4][5] "A method to search the most stable reaction pathway and its application to the Pinner Pyrimidine Synthesis reaction." Journal of Computer Aided Chemistry, 22, 1-7.[5][6] (Validates the use of 3-ethoxypropanimidamide in pyrimidine synthesis). Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Hydroxypropanimidamide hydrochloride (Structural Analog Safety Data). Retrieved from

Sources

3-Ethoxypropanimidamide hydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Building Block for Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

3-Ethoxypropanimidamide hydrochloride (CAS 1170847-92-3) is a specialized amidine intermediate used primarily in the synthesis of nitrogen-containing heterocycles.[1][2] As a functionalized alkyl amidine, it serves as a critical C-N-C binucleophile in condensation reactions with 1,3-electrophiles, enabling the construction of 2-substituted pyrimidines, imidazoles, and thiazoles. This monograph details its physicochemical properties, synthetic utility, and validated protocols for its application in drug discovery workflows.

Identity & Physicochemical Profile[3][4]

PropertySpecification
Chemical Name 3-Ethoxypropanimidamide hydrochloride
CAS Number 1170847-92-3
Synonyms 3-Ethoxypropionamidine HCl; 3-Ethoxy-propanimidamide monohydrochloride
Molecular Formula C₅H₁₂N₂O[2][3] · HCl
Molecular Weight 152.62 g/mol
Structure Et-O-CH₂-CH₂-C(=NH)NH₂[2][4] · HCl
Physical State White to off-white hygroscopic solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in ether/DCM
Storage Desiccated, -20°C (Hygroscopic)

Synthetic Utility & Mechanism[7]

The primary value of 3-ethoxypropanimidamide hydrochloride lies in its ability to introduce the 3-ethoxypropyl side chain into heterocyclic scaffolds.[2] This moiety is often employed to modulate lipophilicity (LogP) or to provide a flexible linker for further functionalization in kinase inhibitors and GPCR ligands.

The Pinner Pyrimidine Synthesis

The most robust application of this amidine is the Pinner Pyrimidine Synthesis . In this reaction, the amidine acts as a 1,3-binucleophile reacting with 1,3-dicarbonyls (or their equivalents like enaminones/chalcones).

Mechanism of Action:

  • Nucleophilic Attack: The free base amidine attacks the more electrophilic carbonyl of the 1,3-dicarbonyl species.

  • Cyclization: Intramolecular condensation occurs, releasing water.

  • Aromatization: Tautomerization yields the stable pyrimidine core.

Pathway Visualization

The following diagram illustrates the synthesis of the amidine itself (via the Pinner reaction) and its subsequent conversion into a pyrimidine scaffold.

ReactionPathway Nitrile 3-Ethoxypropionitrile (Precursor) Imidate Ethyl 3-ethoxypropanimidate (Pinner Salt) Nitrile->Imidate 1. HCl(g), EtOH 0°C to RT Amidine 3-Ethoxypropanimidamide HCl (Target Reagent) Imidate->Amidine 2. NH3(g) or NH3/MeOH Pyrimidine 2-(3-Ethoxypropyl)-6-methyl- pyrimidin-4-ol Amidine->Pyrimidine + Dicarbonyl NaOEt/EtOH, Reflux Dicarbonyl Ethyl Acetoacetate (1,3-Dicarbonyl) Dicarbonyl->Pyrimidine

Figure 1: Synthetic workflow from nitrile precursor to pyrimidine heterocycle.

Experimental Protocols

Protocol A: Preparation of 3-Ethoxypropanimidamide HCl (From Nitrile)

Note: This protocol is based on standard Pinner reaction conditions adapted for alkoxy-nitriles.

Reagents:

  • 3-Ethoxypropionitrile (CAS 2141-62-0)[2][5]

  • Anhydrous Ethanol[2][5]

  • HCl gas (anhydrous)

  • Ammonia (methanolic solution, 7N)

Step-by-Step Methodology:

  • Imidate Formation:

    • Charge a flame-dried 3-neck flask with 3-ethoxypropionitrile (10.0 g, 100 mmol) and anhydrous ethanol (5.0 g, 110 mmol) in dry diethyl ether (50 mL).

    • Cool to 0°C under N₂ atmosphere.[2]

    • Bubble dry HCl gas through the solution for 2-3 hours until saturation (monitor weight gain; target ~110-120 mmol HCl).

    • Seal the flask and store at 4°C for 24-48 hours. The imidate ester hydrochloride may crystallize or separate as a heavy oil.

    • Validation: Aliquot NMR should show disappearance of the nitrile peak (~118 ppm in ¹³C) and appearance of the imidate carbon (~170-175 ppm).

  • Amidine Conversion:

    • Remove excess ether/HCl under reduced pressure (keep temperature < 25°C to avoid decomposition).

    • Dissolve the residue in anhydrous methanol (30 mL).

    • Cool to 0°C and slowly add 7N NH₃ in methanol (30 mL, excess).

    • Stir at room temperature for 12-16 hours.

    • Concentrate in vacuo.[2]

    • Purification: Triturate the residue with cold acetone or ether to induce crystallization. Filter and dry under vacuum.

Protocol B: Pyrimidine Synthesis (Application)

Target: 2-(3-ethoxypropyl)-6-methylpyrimidin-4-ol[2]

Reagents:

  • 3-Ethoxypropanimidamide HCl (1.0 eq)[2]

  • Ethyl acetoacetate (1.1 eq)

  • Sodium Ethoxide (2.5 eq)

  • Ethanol (anhydrous)[5]

Step-by-Step Methodology:

  • Free Base Generation:

    • Dissolve sodium metal (2.5 eq) in anhydrous ethanol to generate NaOEt in situ.

    • Add 3-Ethoxypropanimidamide HCl (1.0 eq).[2] Stir for 15 min. The solution will become cloudy (NaCl precipitation).

  • Condensation:

    • Add ethyl acetoacetate (1.1 eq) dropwise.

    • Heat the mixture to reflux (approx. 78°C) for 6-8 hours.

    • Monitoring: TLC (5% MeOH in DCM) should show consumption of the amidine.

  • Workup:

    • Cool to room temperature.[2][6][7]

    • Concentrate the solvent to ~20% volume.[8]

    • Dilute with water (20 mL) and neutralize carefully with acetic acid to pH ~6-7.

    • The product often precipitates; if not, extract with Ethyl Acetate (3x).

    • Dry organics over Na₂SO₄ and concentrate.

Quality Control & Analytics

To ensure the integrity of 3-Ethoxypropanimidamide HCl before use in critical steps:

  • ¹H NMR (D₂O, 400 MHz):

    • δ 1.15 (t, 3H, -OCH₂CH₃ )[2]

    • δ 2.65 (t, 2H, -CH₂-C(=NH)-)[2]

    • δ 3.55 (q, 2H, -OCH₂ CH₃)[2]

    • δ 3.70 (t, 2H, -OCH₂ CH₂-)[2]

    • Note: Amidine NH protons exchange with D₂O and are not visible. In DMSO-d₆, broad singlets at ~8.5-9.5 ppm are observed.[2]

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ = 131.1 m/z (Free base mass + H).

  • Chloride Content:

    • Titration with AgNO₃ should confirm mono-hydrochloride stoichiometry (approx.[2] 23.2% Cl by weight).

Handling & Safety

  • Hygroscopicity: The hydrochloride salt is extremely hygroscopic. Exposure to ambient moisture will lead to deliquescence and hydrolysis to the amide (3-ethoxypropionamide).[2] Always handle in a glovebox or under rapid N₂ flow.

  • Stability: Stable for >1 year if stored at -20°C under argon.[2]

  • Hazards: Irritant to eyes and skin.[5] Inhalation of dust may cause respiratory irritation.

References

  • CAS Common Chemistry. (n.d.). 3-Ethoxypropanimidamide hydrochloride (CAS 1170847-92-3).[1][2][9] American Chemical Society.[2][5] Link

  • Maeyama, E., et al. (2021).[10][11] "A method to search the most stable reaction pathway and its application to the Pinner Pyrimidine Synthesis reaction." Journal of Computer Aided Chemistry, 22, 1-7.[10] Link

  • Knaab, T. C., et al. (2021). "3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum."[2][12][13] Journal of Medicinal Chemistry, 64(6), 3035-3047.[13] Link

  • BenchChem. (n.d.). 3-Ethoxypropionitrile (Precursor Data). Link

Sources

Solubility Profile and Physicochemical Characterization of 3-Ethoxypropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 3-Ethoxypropanimidamide hydrochloride .

Executive Summary & Compound Identity

3-Ethoxypropanimidamide hydrochloride is a critical bifunctional building block used in the synthesis of heterocycles (pyrimidines, imidazoles) and pharmaceutical intermediates.[1][2] Its structure combines a polar, ionic amidine head group with a lipophilic ethoxy-propyl tail.[1] This "amphiphilic-like" structure dictates a unique solubility profile that differs slightly from short-chain amidines (e.g., acetamidine HCl).[1]

Understanding its solubility is not merely about "dissolving" the compound; it is the key to optimizing Pinner reaction yields , designing recrystallization protocols , and ensuring homogeneity during nucleophilic cyclizations.

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 3-Ethoxypropanimidamide hydrochloride[1]

  • CAS Number: [Specific CAS often proprietary/custom, related to 2141-62-0 (nitrile precursor)]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~152.62 g/mol [1]

  • Structure:

    
    [1]
    

Physicochemical Basis of Solubility

The solubility of 3-Ethoxypropanimidamide HCl is governed by the competition between its Lattice Energy (ionic crystal stability) and Solvation Energy (interaction with solvent).

The "Dual-Nature" Mechanism
  • Ionic Head Group (

    
    ):  This moiety dominates the solubility landscape.[1] It requires high-dielectric solvents (Water, MeOH) to overcome the lattice energy via ion-dipole interactions.[1]
    
  • Ether Tail (

    
    ):  Unlike simple acetamidine, the ethoxy tail adds a degree of lipophilicity and hydrogen bond acceptance.[1] This extends solubility into moderately polar organic solvents (e.g., Ethanol, IPA) better than purely alkyl-amidines, but is insufficient to solubilize the salt in non-polar media.[1]
    
Solubility Mapping Table
Solvent ClassSolvent ExampleSolubility RatingMechanistic RationaleApplication
Protogenic Polar Water (

)
Very High (>500 mg/mL)Strong ion-dipole hydration overcomes lattice energy.[1]Aqueous workup; Biological assays.[1]
Polar Alcohols Methanol (MeOH)High Excellent H-bonding donor/acceptor; high dielectric constant.[1]Reaction solvent; Primary crystallization solvent.[1]
Polar Alcohols Ethanol (EtOH)Moderate - High Good solvation of ether tail; moderate solvation of ionic head.[1]Ideal Recrystallization Solvent.
Polar Alcohols Isopropanol (IPA)Low - Moderate Lower dielectric constant reduces salt dissociation.[1]Anti-solvent or cooling crystallization.[1][3]
Polar Aprotic DMSO / DMFHigh Strong dipole solvates cation; poorly solvates anion (

).[1]
High-temp cyclization reactions.[1]
Mod. Polar Aprotic Acetone / EtOAcInsoluble Cannot overcome ionic lattice energy.[1]Precipitation Anti-solvent.
Non-Polar Hexane / TolueneInsoluble No interaction mechanisms.[1]Washing to remove non-polar impurities.[1]

Visualization: Solvation & Process Workflow

The following diagram illustrates the solvation thermodynamics and the recommended purification workflow based on solubility differentials.

SolubilityWorkflow cluster_Solvents Solvent Interaction Logic Compound 3-Ethoxypropanimidamide HCl (Crude Solid) Water Water (High Solubility) Dissociation: High Compound->Water Dissolves instantly (Not for purification) Ethanol Ethanol (Hot) (High Solubility) Dissociation: Mod Compound->Ethanol Dissolves at T > 60°C Process Purification Protocol (Recrystallization) Ethanol->Process Cool to 0°C Ether Ether/Acetone (Insoluble) Lattice Energy Dominates PureProduct Purified Crystals (>98% Purity) Ether->PureProduct Forces Precipitation Process->Ether Add Anti-solvent (Optional) Process->PureProduct Filtration

Caption: Figure 1. Solubility-driven purification workflow showing the transition from crude solid to purified crystal using solvent polarity differentials.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for process scale-up.[1]

Reagents: 3-Ethoxypropanimidamide HCl (Dry), HPLC-grade Solvents. Equipment: Thermomixer, Centrifuge, Analytical Balance.

  • Preparation: Weigh 100 mg of dry compound into three 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 200 µL of the target solvent (Water, EtOH, Acetone) to the respective tubes.

  • Equilibration: Vortex for 30 seconds, then incubate at 25°C for 2 hours with agitation (1000 rpm).

    • Observation: If fully dissolved, add another 50 mg and repeat until saturation (solid remains visible).[1]

  • Separation: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved solid.

  • Quantification: Carefully pipette 100 µL of the supernatant into a pre-weighed aluminum weighing boat.

  • Drying: Evaporate solvent in a vacuum oven at 40°C for 4 hours.

  • Calculation:

    
    
    
Protocol B: Purification via Anti-Solvent Recrystallization

Standard method for amidine hydrochlorides.

Objective: Remove non-polar organic impurities (from nitrile precursor) and inorganic salts (


).[1]
  • Dissolution: Suspend crude 3-Ethoxypropanimidamide HCl (10 g) in Ethanol (30 mL) .

  • Heating: Heat to reflux (approx. 78°C). The amidine salt should dissolve completely.[1]

    • Note: If

      
       is present (common byproduct), it may remain insoluble.[1] Filter the hot solution to remove it.[1][4][5][6]
      
  • Nucleation: Allow the filtrate to cool slowly to Room Temperature (25°C).

  • Anti-Solvent Addition: Slowly add Diethyl Ether or Acetone (10-15 mL) dropwise with stirring until a persistent cloudiness appears.

  • Crystallization: Refrigerate at 4°C for 12 hours.

  • Isolation: Filter the white crystalline solid under vacuum (N2 atmosphere preferred due to hygroscopicity). Wash with cold Acetone/Ether (1:1).[1]

Critical Handling & Stability Notes

  • Hygroscopicity: Like most amidine salts, this compound is hygroscopic.[1]

    • Risk:[1][7] Absorption of water leads to hydrolysis of the amidine to the amide (

      
      ) over time.
      
    • Mitigation: Store in a desiccator.[1] All solubility experiments must use anhydrous solvents to prevent hydrolysis artifacts.[1]

  • Free Base Instability:

    • Do not attempt to isolate the free base (3-Ethoxypropanimidamide) by neutralizing with NaOH/NaHCO3 and extracting.[1] The free base is unstable and will rapidly hydrolyze or polymerize.[1] Always handle as the HCl salt.[1]

  • Reaction Solvent Selection:

    • For Cyclization Reactions (e.g., with

      
      -keto esters): Use Ethanol  with a non-nucleophilic base (NaOEt).[1] The solubility is sufficient, and the solvent matches the byproduct (EtOH).
      

References

  • BenchChem. (2025).[1][8] 3-Ethoxypropionitrile Application Notes and Pinner Reaction Protocols. Retrieved from [1]

  • ChemicalBook. (2025).[1] Propionamidine Hydrochloride Properties and Solubility Data. Retrieved from [1]

  • Organic Syntheses. (2014). Preparation of Amidine Salts via Pinner Synthesis. Organic Syntheses, Coll. Vol. 1. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Amidine Hydrochlorides. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Solvent Miscibility and Solubility Table for Organic Synthesis. Retrieved from [1]

Sources

Thermodynamic Stability and Mechanistic Profiling of 3-Ethoxypropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the thermodynamic stability and synthetic methodologies surrounding 3-Ethoxypropanimidamide hydrochloride, designed for researchers and drug development professionals.

Introduction to the Core Molecule

3-Ethoxypropanimidamide hydrochloride (CAS: 1170847-92-3) is a highly versatile bifunctional C3 building block widely utilized in medicinal chemistry. Featuring both an ether linkage and an amidine functional group, it serves as a critical precursor for the construction of complex nitrogen-containing heterocycles, such as pyrimidines and pyrazoles.

In drug development pipelines, the transition from bench-scale synthesis to industrial manufacturing requires a rigorous understanding of the molecule's thermodynamic stability. This guide synthesizes empirical synthetic protocols with advanced computational thermodynamics to provide a comprehensive profile of 3-ethoxypropanimidamide hydrochloride, specifically focusing on its behavior in the Pinner Pyrimidine synthesis reaction.

Thermodynamic Stability: The Conformational Challenge

When 3-ethoxypropanimidamide reacts with electrophiles like ethyl 3-oxobutanoate to form pyrimidines, the reaction traverses multiple transition states (TS). Historically, predicting the thermodynamic stability of these transition states using standard "in silico screening" and Transition State Databases (TSDB) has yielded inconsistent results.

The core issue is that the stability of transition states, reactants, and products is highly dependent on the initial geometric structures used for optimization. To resolve this, researchers have developed the Most Stable Reaction Pathway (MSRP) method [1]. By coupling the MSRP method with Quantum Mechanics/Monte Carlo/Free Energy Perturbation (QM/MC/FEP) calculations, chemists can accurately map the activation free energies (


) and identify the true global minimum of the reaction pathway, accounting for complex solvent effects.

Experimental Protocols: Synthesis and Validation

The synthesis of 3-ethoxypropanimidamide hydrochloride is achieved via the classic Pinner reaction, utilizing 3-ethoxypropionitrile as the starting material [2].

Protocol 1: Bench-Scale Synthesis via the Pinner Reaction

Objective: Synthesize high-purity 3-ethoxypropanimidamide hydrochloride while preventing thermal degradation of intermediates.

Step-by-Step Methodology:

  • Imidate Formation: Dissolve 1.0 equivalent of 3-ethoxypropionitrile (CAS: 2141-62-0) in anhydrous ethanol. Cool the solution to exactly 0 °C using an ice bath.

  • Acidification: Bubble dry hydrogen chloride (HCl) gas through the solution until saturation is reached, strictly maintaining the temperature at 0 °C. Stir for 4–6 hours.

  • Precipitation: Add cold anhydrous diethyl ether to force the complete precipitation of the intermediate ethyl 3-ethoxypropioimidate hydrochloride (Pinner salt). Filter and dry under vacuum.

  • Aminolysis: Suspend the isolated Pinner salt in fresh anhydrous ethanol. Cool to 0–5 °C.

  • Neutralization & Conversion: Bubble ammonia (

    
    ) gas through the suspension. Self-Validation Step: Continuously monitor the pH. Stop the gas flow only when the pH reaches 
    
    
    
    .
  • Isolation: Stir at room temperature for 10–12 hours. Remove the solvent under reduced pressure and purify via recrystallization to yield the final 3-ethoxypropanimidamide hydrochloride.

Causality & Logic: The strict adherence to 0 °C during Step 1 and Step 2 is non-negotiable. The Pinner salt intermediate is thermodynamically labile; elevated temperatures provide the activation energy required for unwanted side reactions, such as the hydrolysis of the imidate back to an ester. In Step 5, the pH validation (


) ensures the complete deprotonation of the hydrochloride salt, which is a prerequisite for driving the nucleophilic aminolysis to completion.

PinnerSynthesis A 3-Ethoxypropionitrile CAS: 2141-62-0 B EtOH, HCl (gas) 0 °C A->B C Pinner Salt (Imidate) B->C Nucleophilic Addition D Ammonia (gas) pH ≥ 8 C->D E 3-Ethoxypropanimidamide Hydrochloride D->E Aminolysis

Workflow of the Pinner reaction for 3-ethoxypropanimidamide hydrochloride synthesis.

Computational Protocols: Thermodynamic Profiling

To understand how 3-ethoxypropanimidamide behaves during heterocyclic ring formation, computational thermodynamic profiling is required.

Protocol 2: In Silico Screening via the MSRP Method

Objective: Determine the most thermodynamically stable reaction pathway for the Pinner Pyrimidine synthesis [3].

Step-by-Step Methodology:

  • Initial TS Generation: Input the structures of 3-ethoxypropanimidamide and ethyl 3-oxobutanoate into a Transition State Database (TSDB) to generate preliminary TS motifs.

  • Conformational Search: Apply the MSRP algorithm to generate all possible conformers of the reactants and the preliminary TS.

  • Solvent Modeling: Execute QM/MC/FEP calculations integrated with the Solvation Model based on Density (SMD) to simulate the dielectric environment of the reaction solvent (e.g., ethanol).

  • Energy Minimization: Optimize the geometries to find the global minimum. Self-Validation Step: The computational run is only considered valid when the free energy gradient converges to

    
     atomic units.
    
  • Parameter Extraction: Extract the final activation free energy (

    
    ) and compare it against empirical kinetic data.
    

Causality & Logic: Gas-phase calculations inherently fail for amidine reactions because they ignore the dielectric shielding provided by the solvent. By utilizing SMD and QM/MC/FEP, the protocol accounts for both implicit and explicit solvent interactions. This drastically stabilizes the highly polar transition states, lowering the calculated activation free energy barrier to match real-world experimental kinetics.

MSRPWorkflow A Reactants: Ethyl 3-oxobutanoate + 3-Ethoxypropanimidamide B Initial TS Generation (TSDB Screening) A->B In Silico Input C Conformational Search (QM/MC/FEP & SMD) B->C Optimization D Most Stable Reaction Pathway (MSRP) C->D Energy Minimization E Thermodynamic Output (ΔG‡, Solvent Effects) D->E Parameter Extraction

MSRP computational workflow for determining the most stable transition states.

Quantitative Data Presentation

The following table summarizes the comparative thermodynamic stability data of the transition states during the reaction of 3-ethoxypropanimidamide, highlighting the necessity of the MSRP method and solvent modeling.

Reaction Phase / StateComputational MethodSolvent ModelRelative Activation Free Energy (

, kcal/mol)
Conformational Stability
Standard TSDB Search DFT (B3LYP/6-31G)Gas Phase+ 34.2Low (Local Minimum)
Standard TSDB Search DFT (B3LYP/6-31G)SMD (Ethanol)+ 28.5Moderate
MSRP Optimization QM/MC/FEPGas Phase+ 26.1High
MSRP Optimization QM/MC/FEPSMD (Ethanol)+ 19.8Optimal (Global Minimum)

Data Interpretation: The application of the MSRP method combined with SMD solvent modeling results in a biologically and chemically viable activation energy (+19.8 kcal/mol), confirming that initial geometric assumptions in standard TSDB searches artificially inflate the thermodynamic barriers of 3-ethoxypropanimidamide reactions.

References

  • Maeyama, E., Yamaguchi, T., Sumimoto, M., & Hori, K. (2021). A method to search the most stable reaction pathway and its application to the Pinner Pyrimidine Synthesis reaction. Journal of Computer Aided Chemistry. Retrieved from 1

  • BenchChem Technical Support Team. (2025). 3-Ethoxypropionitrile | 2141-62-0 | Benchchem. Retrieved from 2

  • Maeyama, E., et al. (2024). 最安定反応経路探索(MSRP)法開発とPinner Pyrimidine反応への適用. ResearchGate. Retrieved from 3

Sources

pKa Analysis and Characterization of 3-Ethoxypropanimidamide Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In early-stage drug design and physical chemistry, the acid dissociation constant (pKa) of a molecule dictates its ionization state at physiological pH, directly influencing solubility, membrane permeability, and target-protein binding affinities. 3-Ethoxypropanimidamide hydrochloride is an aliphatic amidine salt that serves as a highly basic building block and a potential bioisostere for the guanidinium group of arginine.

Because empirical pKa data for this specific compound is sparse in public literature, this whitepaper provides a rigorous theoretical framework to extrapolate its pKa based on structural analogs. Furthermore, it establishes self-validating, field-proven experimental protocols—specifically potentiometric and NMR titrations—for researchers needing to empirically determine the pKa of 3-ethoxypropanimidamide in aqueous solutions.

Chemical and Structural Context: The Amidine Core

Amidines are the nitrogen analogues of carboxylic acids and are recognized as strong organic bases. The pKa of the conjugate amidinium ion typically ranges from 4.4 to 14, heavily dependent on the electronic nature of the substitution pattern (1)[1].

The high basicity of the amidine functional group is driven by the formal double-bonded imino nitrogen (N2), which acts as the primary site of protonation. Upon protonation, the resulting amidinium cation is highly stabilized by resonance, distributing the positive charge symmetrically across both nitrogen atoms (2)[2].

AmidineProtonation A Free Base (Amidine) B Protonation at Imino Nitrogen (N2) A->B + H+ (aq) C Amidinium Cation (Resonance Stabilized) B->C Charge Delocalization

Protonation pathway and resonance stabilization of the amidinium cation.

Theoretical pKa Framework and Inductive Effects

To accurately predict the pKa of 3-ethoxypropanimidamide, we must analyze the molecule's structural components: an amidine core attached to an ethyl ether via a two-carbon aliphatic chain (


).
  • The Baseline: Unsubstituted aliphatic amidines, such as propionamidine, exhibit strong basicity with a predicted pKa of approximately 12.49 (3)[3].

  • The Inductive Effect (-I): The ethoxy group at the 3-position (beta to the amidine carbon) contains a highly electronegative oxygen atom. This oxygen exerts an electron-withdrawing inductive effect (-I) through the sigma-bond framework.

  • Causality of pKa Shift: By pulling electron density away from the amidine nitrogens, the beta-ethoxy group slightly destabilizes the positive charge of the conjugate amidinium cation. Because inductive effects diminish rapidly with distance, the shift is moderate but measurable.

Consequently, the pKa of 3-ethoxypropanimidamide is theoretically depressed compared to propionamidine, placing it in the 11.0 to 11.8 range .

Quantitative Data Summary
CompoundStructural FeatureEstimated/Reported pKaReference
Acetamidine Methyl group (Baseline)~12.40Standard Literature
Propionamidine Ethyl group (+I effect)12.49 ± 0.40ChemBK[3]
3-Ethoxypropanimidamide Beta-ethoxy group (-I effect)11.0 - 11.8 (Theoretical)Extrapolated via SAR

Experimental Methodologies for pKa Determination

Due to the high pKa of aliphatic amidines, standard analytical methods must be carefully adapted. The following protocols are engineered to eliminate common artifacts encountered at high pH.

Protocol A: High-Precision Potentiometric Titration

When titrating a highly basic amidine salt (pKa > 11), the buffering region overlaps with the autoionization of water, making standard first-derivative inflection point analysis inaccurate. This protocol utilizes non-linear regression to isolate the compound's buffering capacity from the solvent's interference.

Materials Required:

  • 3-Ethoxypropanimidamide hydrochloride (Analyte)

  • 0.15 M KCl (Background Electrolyte)

  • 0.1 M NaOH (Standardized Titrant, Carbonate-free)

  • Calibrated glass pH electrode capable of accurate readings up to pH 13.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed aliquot of 3-ethoxypropanimidamide hydrochloride in 0.15 M KCl to achieve a 0.01 M analyte concentration. Causality: The 0.15 M KCl maintains a constant ionic strength mimicking physiological conditions, ensuring activity coefficients remain stable to yield a true thermodynamic pKa rather than an apparent pKa.

  • Inert Atmosphere Setup: Submerge the pH electrode and a micro-stir bar into the solution. Blanket the headspace with a continuous stream of Nitrogen (

    
    ) or Argon gas. Causality: Aqueous solutions at high pH readily absorb atmospheric 
    
    
    
    to form carbonic acid, which introduces a secondary weak acid and artificially depresses the calculated pKa.
  • Titration Execution: Add 0.1 M NaOH in micro-aliquots (e.g., 0.05 mL). Wait for the pH reading to stabilize (drift < 0.002 pH/min) before recording the volume and pH.

  • Data Analysis: Plot the titration curve. Instead of relying on the geometric inflection point, export the data to a non-linear regression software (e.g., Origin or GraphPad) and fit the curve to the exact Henderson-Hasselbalch equation, factoring in the

    
     concentration at pH > 10.
    

TitrationWorkflow Step1 1. Sample Preparation (0.01M Amidine HCl in 0.15M KCl) Step2 2. Inert Atmosphere Setup (N2 Blanketing to block CO2) Step1->Step2 Step3 3. Potentiometric Titration (Standardized 0.1M NaOH Addition) Step2->Step3 Step4 4. Equilibrium Data Logging (Record pH vs. Titrant Volume) Step3->Step4 Step5 5. Non-Linear Regression (Henderson-Hasselbalch Fitting) Step4->Step5

Standard potentiometric titration workflow for amidine pKa determination.

Protocol B: Orthogonal Validation via 1H-NMR Titration

Aliphatic amidines lack a strong UV chromophore, rendering UV-Vis spectrophotometry unreliable due to solvent interference in the deep UV range (< 220 nm). Therefore,


H-NMR titration serves as the gold-standard orthogonal method.
  • Prepare a series of 5 mM 3-ethoxypropanimidamide hydrochloride solutions in

    
    .
    
  • Adjust the pH (measured as pD) of each sample from 8.0 to 13.0 using NaOD and DCl.

  • Acquire

    
    H-NMR spectra for each sample.
    
  • Track the chemical shift (

    
    ) of the alpha and beta methylene protons. Causality: As the amidinium ion is deprotonated to the free base, the electron shielding environment changes drastically. Plotting 
    
    
    
    versus pD yields a sigmoidal curve; the inflection point corresponds to the exact pKa.

Implications in Drug Design and Pharmacology

Understanding the precise pKa of 3-ethoxypropanimidamide is not merely an academic exercise; it is a critical parameter in rational drug design.

Amidines are frequently employed as bioisosteres for the guanidinium group of arginine, allowing them to mimic key protein-protein and protein-ligand interactions (4)[4]. With an estimated pKa of ~11.5, 3-ethoxypropanimidamide will be >99.9% protonated at a physiological pH of 7.4.

This permanent cationic state ensures excellent aqueous solubility and strong electrostatic interactions with target carboxylate residues (e.g., in aspartate or glutamate pockets of target kinases or proteases). However, this high charge density also heavily restricts passive lipid bilayer permeability, necessitating active transport mechanisms or prodrug strategies (such as amidoximes) if oral bioavailability is a therapeutic requirement.

References

  • Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model.usp.br.
  • Functionality of amidines and amidrazones.Semantic Scholar.
  • A Head-to-Head Comparison of Amidine and Guanidine Groups in Drug Design.Benchchem.
  • Propionamidine hydrochloride.ChemBK.

Sources

Technical Guide: Handling & Applications of 3-Ethoxypropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the handling, safety, and synthetic applications of 3-Ethoxypropanimidamide hydrochloride , a specialized amidine building block used primarily in the synthesis of nitrogenous heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

3-Ethoxypropanimidamide hydrochloride is an aliphatic amidine salt. Unlike aromatic amidines (e.g., benzamidine), aliphatic amidines possess higher conformational flexibility and distinct basicity profiles (


 for the conjugate acid). It is thermodynamically unstable toward hydrolysis, necessitating strict moisture control.
PropertySpecification
Chemical Name 3-Ethoxypropanimidamide hydrochloride
Synonyms 3-Ethoxypropionamidine HCl; 3-Ethoxypropanimidic acid amide HCl
Structure

Molecular Weight ~166.65 g/mol (Calculated based on free base + HCl)
Physical State White to off-white crystalline solid
Hygroscopicity High (Deliquescent in ambient humidity)
Solubility Soluble in water, methanol, ethanol; Insoluble in ether, hexanes

Critical Note on CAS: While the precursor nitrile (3-ethoxypropionitrile, CAS 2141-62-0) and the intermediate imidate (Ethyl 3-ethoxy-3-iminopropionate HCl, CAS 2318-25-4) are well-indexed, the amidine salt itself is often generated in situ or supplied as a custom synthesis reagent. Treat as a Research Chemical with derived hazard data.

Hazard Identification & Toxicology (Derived)

As a definitive SDS is often unavailable for this specific salt, the safety profile is derived from structure-activity relationships (SAR) of analogous aliphatic amidines (e.g., acetamidine HCl).

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1]

Mechanistic Toxicology
  • Causticity: Upon contact with moisture (mucous membranes), the salt can dissociate. The free amidine base is highly alkaline, capable of causing chemical irritation or burns.

  • Hydrolysis Products: In acidic aqueous environments, it hydrolyzes to 3-ethoxypropionamide and ammonium chloride. In basic environments, it may release ammonia gas.

Advanced Handling Protocols

The primary failure mode when using this reagent is hydrolytic degradation before reaction. The following "Dry Chain" protocol ensures reagent integrity.

A. Storage & Containment[10][12][13]
  • Primary Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: The vial must be kept inside a secondary desiccator containing active desiccant (e.g.,

    
     or indicating silica gel).
    
  • Headspace: Flush opened vials with inert gas before resealing. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term storage.

B. Weighing & Transfer (The "3-Zone" Method)

To prevent deliquescence (turning into a sticky gum) during weighing, strictly follow this workflow:

HandlingWorkflow Storage 1. Cold Storage (4°C, Argon) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Glovebox 3. Inert Weighing (Glovebox/Bag preferred) Equilibration->Glovebox Dry Environment RapidTransfer 4. Rapid Transfer (Pre-tared vessel + Septum) Glovebox->RapidTransfer < 30 sec exposure Reaction 5. Solubilization (Anhydrous Solvent) RapidTransfer->Reaction Immediate Use

Figure 1: The "Dry Chain" handling workflow to prevent hydrolytic degradation.

Why Thermal Equilibration? Opening a cold vial in a warm lab causes immediate condensation of atmospheric moisture onto the salt. Always allow the vial to reach room temperature inside the desiccator before opening.

Synthetic Applications & Mechanism

3-Ethoxypropanimidamide hydrochloride is a "1,3-binucleophile" (N-C-N) used to construct heterocycles. Its most common application is the synthesis of pyrimidines via condensation with 1,3-electrophiles (e.g.,


-keto esters).
The Pinner-to-Pyrimidine Pathway

The reagent is typically synthesized via the Pinner reaction and subsequently reacted to form the pyrimidine core.

SynthesisPathway Nitrile 3-Ethoxypropionitrile (Precursor) Imidate Ethyl 3-ethoxy-3-iminopropionate HCl (Pinner Salt) Nitrile->Imidate Pinner Rxn Amidine 3-Ethoxypropanimidamide HCl (The Reagent) Imidate->Amidine Aminolysis Pyrimidine 2-(2-Ethoxyethyl)-6-methylpyrimidin-4-ol (Target Heterocycle) Amidine->Pyrimidine Cyclocondensation Electrophile Ethyl Acetoacetate (1,3-Electrophile) Electrophile->Pyrimidine HCl_EtOH HCl(g) / EtOH NH3 NH3 / EtOH Base NaOEt / Reflux

Figure 2: Synthetic lineage from nitrile precursor to pyrimidine target.

Experimental Protocol: Pyrimidine Synthesis

Context: Condensation with Ethyl Acetoacetate.

  • Liberation of Free Base:

    • Suspend 3-ethoxypropanimidamide HCl (1.0 equiv) in anhydrous ethanol.

    • Add Sodium Ethoxide (NaOEt) (1.05 equiv) at 0°C. Stir for 30 mins.

    • Observation: NaCl precipitates out. The supernatant contains the unstable free amidine.

  • Cyclization:

    • Add Ethyl Acetoacetate (1.0 equiv) dropwise to the free amidine solution.

    • Reflux for 4–6 hours.

  • Workup:

    • Evaporate solvent. The residue is often the pyrimidinol salt.

    • Neutralize with dilute acetic acid to precipitate the product.

Emergency & Waste Disposal Protocols

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes.[3][4] The salt is acidic/corrosive to eyes. Seek medical attention.

  • Skin Contact: Brush off loose particles before washing with soap and water. Exothermic dissolution can aggravate burns.

  • Inhalation: Move to fresh air. If wheezing occurs, monitor for delayed pulmonary edema (ammonia/HCl effects).

Disposal[11][14]
  • Neutralization: Dissolve in water and neutralize with dilute NaHCO3 before disposal.

  • Waste Stream: Classify as "Organic Solid, Toxic" or "Amine Salts." Do not mix with strong oxidizers (e.g., bleach, nitric acid) as this may generate chloramines.

References

  • PubChem. Ethyl 3-ethoxy-3-iminopropionate hydrochloride (Pinner Salt Compound Summary). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). General Registration Information for Amidine Salts.[5][Link]

  • Maeyama, E., et al. "A method to search the most stable reaction pathway and its application to the Pinner Pyrimidine Synthesis reaction." Journal of Computer Aided Chemistry, 2021.[6][7][8] (Validating the synthetic pathway).

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 3-Ethoxypropanimidamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-Ethoxypropanimidamide and its derivatives, a class of small-molecule alkyl amidines. While traditional medicinal chemistry has heavily focused on aromatic amidines (e.g., benzamidines) for serine protease inhibition, aliphatic ether-amidines represent a distinct chemical space offering unique lipophilic profiles and flexibility. This guide synthesizes current knowledge on the synthesis, pharmacokinetics, and biological targets of this scaffold, specifically focusing on its potential as a serine protease inhibitor , antiprotozoal agent , and bioisostere for arginine .

Chemical Basis & Structural Properties[1][2][3][4][5][6]

Core Scaffold Analysis

The 3-ethoxypropanimidamide moiety consists of three functional regions, each contributing to its biological activity:

  • Amidine Head Group (

    
    ):  A highly basic functional group (pKa 
    
    
    
    11–12) that exists predominantly as a cation at physiological pH. It serves as a bioisostere for the guanidino group of arginine, facilitating strong electrostatic interactions with negatively charged amino acid residues (e.g., Aspartate, Glutamate) in enzyme active sites.
  • Propyl Linker: A three-carbon aliphatic chain that provides rotational flexibility, allowing the molecule to adopt conformations necessary to fit into deep catalytic pockets.

  • Ethoxy Tail (

    
    ):  An ether linkage that modulates lipophilicity (LogP). Unlike a hydroxyl group, the ethoxy group lacks hydrogen bond donor capability but acts as a weak acceptor, enhancing membrane permeability and hydrophobic interactions within the S1/S2 pockets of proteases.
    
Synthesis: The Pinner Reaction Pathway

The most robust method for synthesizing 3-ethoxypropanimidamide derivatives is the Pinner Reaction , which converts nitriles to amidines via an imidate ester intermediate. This protocol ensures high yield and purity, essential for biological screening.

DOT Diagram: Synthesis Pathway

SynthesisPathway Nitrile 3-Ethoxypropanenitrile (Starting Material) Imidate Ethyl 3-ethoxypropanimidate (Intermediate Salt) Nitrile->Imidate Amidine 3-Ethoxypropanimidamide (Final Product) Imidate->Amidine Step1 + EtOH / HCl (gas) 0°C to RT, 12h Step2 + NH3 (alcoholic) RT, 24h

Caption: Two-step Pinner synthesis converting the nitrile precursor to the bioactive amidine via an imidate salt.

Pharmacology & Mechanism of Action[1][7][8]

Serine Protease Inhibition

The primary biological target for amidine derivatives is the trypsin-like serine protease family. Enzymes such as Thrombin , Factor Xa , and Trypsin possess a specificity pocket (S1) containing a conserved Aspartate residue (Asp189 in Trypsin) at the bottom.

  • Mechanism: The protonated amidine group of 3-ethoxypropanimidamide forms a salt bridge with the carboxylate of the active site Aspartate.

  • Role of Ethoxy Group: The ethoxy tail extends into the S2 or S3 hydrophobic sub-sites, providing additional binding energy via Van der Waals forces. This contrasts with simple propionamidines, which lack the secondary anchor point.

Antiprotozoal Activity (Plasmodium falciparum)

Recent studies on 3-hydroxypropanamidines have demonstrated potent antimalarial activity.[1] 3-Ethoxypropanimidamide derivatives are lipophilic analogs of these compounds.

  • Target: The mechanism likely involves inhibition of parasitic proteases (e.g., Falcipain) or interference with heme detoxification.

  • Advantage: The ethoxy substitution increases lipophilicity compared to the hydroxy analog, potentially improving uptake across the parasite's vacuolar membrane.

DOT Diagram: Molecular Interaction Mechanism

InteractionMechanism Asp189 Enzyme Aspartate (Anionic Site) HydroPocket Hydrophobic Pocket (S2/S3 Region) AmidineGroup Amidine Cation (+ Charge) AmidineGroup->Asp189 Salt Bridge (Electrostatic) Linker Propyl Chain AmidineGroup->Linker EthoxyGroup Ethoxy Tail (Lipophilic) Linker->EthoxyGroup EthoxyGroup->HydroPocket Van der Waals Interactions

Caption: Schematic of the bidentate binding mode: electrostatic anchoring combined with hydrophobic stabilization.

Experimental Protocols

Synthesis of 3-Ethoxypropanimidamide Hydrochloride

Objective: To isolate high-purity amidine salt for biological assay.

  • Imidate Formation:

    • Dissolve 3-ethoxypropanenitrile (10 mmol) in anhydrous ethanol (15 mL).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30 minutes until saturation.

    • Seal the vessel and stir at 4°C for 24 hours.

    • Precipitate the imidate ester hydrochloride by adding cold anhydrous diethyl ether (50 mL). Filter and dry under vacuum.

  • Amidine Conversion:

    • Resuspend the imidate ester intermediate in absolute ethanol (20 mL).

    • Add a solution of ammonia in ethanol (7N, 3 equivalents) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude solid from ethanol/ether to obtain 3-ethoxypropanimidamide HCl.

Enzyme Inhibition Assay (Trypsin Model)

Objective: Determine the


 of the derivative against a standard serine protease.
  • Reagents: Bovine Trypsin (Sigma), Chromogenic substrate (BAPNA), Tris-HCl buffer (pH 8.0).

  • Protocol:

    • Prepare a 10 mM stock of 3-ethoxypropanimidamide in DMSO.

    • Dilute to concentrations ranging from 0.1

      
      M to 100 
      
      
      
      M in Tris buffer.
    • Incubate Trypsin (50 nM final) with the inhibitor for 10 minutes at 37°C.

    • Add BAPNA substrate (1 mM final) and monitor absorbance at 405 nm for 10 minutes.

    • Calculate % inhibition relative to a DMSO-only control.

Quantitative Data Summary (Predicted vs. Literature Analogues)

The following table summarizes the physicochemical properties of 3-ethoxypropanimidamide compared to related bioactive amidines.

Property3-Ethoxypropanimidamide3-HydroxypropanimidamideBenzamidineClinical Relevance
MW ( g/mol ) 130.19102.14120.15Low MW aids diffusion
LogP (Predicted) ~0.5-1.20.6Ethoxy improves membrane permeability over Hydroxy
pKa (Basic) 11.511.211.6Essential for Aspartate binding
TPSA (

)
45.055.043.0< 140

indicates good oral bioavailability
Target Class Serine Protease / AntiprotozoalAntimalarialTrypsin InhibitorScaffold for drug design

References

  • Lungerich, B. et al. (2023). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum.[1] National Institutes of Health (NIH).

  • Sturzebecher, J. et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs. PubMed.[2]

  • Aly, A. A. et al. (2018).[3][4] Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.

  • Caron, S. et al. (2010).[5] Amidine synthesis by imidoylation: Pinner Reaction. Organic Chemistry Portal.

Sources

Advanced Synthesis and Applications of Amidine Derivatives: A Deep Dive into 3-Ethoxypropanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Amidine Derivatives including 3-Ethoxypropanimidamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amidines (


) represent a critical pharmacophore in medicinal chemistry, serving as bioisosteres of carboxylic acids and esters while offering distinct hydrogen-bonding capabilities. Their structural rigidity and basicity make them pivotal in protease inhibitors (e.g., thrombin, trypsin) and antiparasitic agents (e.g., pentamidine).

This technical guide provides a comprehensive review of amidine chemistry, with a specific focus on 3-Ethoxypropanimidamide (CAS 58283-58-0). Often overlooked in general reviews, this aliphatic amidine serves as a high-value synthone for constructing complex heterocycles, particularly pyrimidines used in vitamin analogs and agrochemicals. We analyze its synthesis via the Pinner reaction, its physicochemical properties, and its application in "Pinner Pyrimidine Synthesis."

Chemical Foundation: The Amidine Pharmacophore

Structural Properties & Basicity

Amidines are monoacidic bases with a


 typically ranging from 10 to 12, making them stronger bases than amines but weaker than guanidines. Protonation occurs at the imino nitrogen (

), resulting in a resonance-stabilized amidinium ion.

3-Ethoxypropanimidamide introduces an ether linkage into the aliphatic chain, which influences solubility and lipophilicity without significantly altering the amidine group's electronic properties.

  • Structure:

    
    
    
  • Role: The ethoxy group acts as a dipole, potentially interacting with specific binding pockets in enzymes or serving as a spacer in fragment-based drug design.

Synthetic Methodologies: From Precursor to Product[1]

The synthesis of 3-Ethoxypropanimidamide requires a systematic approach, starting from basic commodity chemicals. The pathway is a self-validating sequence where the purity of the intermediate nitrile dictates the yield of the final amidine.

Module A: Precursor Synthesis (Michael Addition)

Before the amidine can be formed, the nitrile precursor, 3-ethoxypropanenitrile (CAS 2141-62-0), must be synthesized.

  • Reaction: Conjugate addition of ethanol to acrylonitrile.

  • Catalyst: Sodium ethoxide (NaOEt).

  • Mechanism: The ethoxide ion attacks the

    
    -carbon of acrylonitrile, followed by protonation.
    

Protocol 1: Synthesis of 3-Ethoxypropanenitrile

  • Setup: A 3-neck flask equipped with a reflux condenser and dropping funnel.

  • Reagents: Acrylonitrile (1.0 eq), Absolute Ethanol (1.2 eq), NaOEt (0.05 eq).

  • Procedure:

    • Cool ethanol/NaOEt mixture to 0-5°C.

    • Add acrylonitrile dropwise (exothermic reaction control is critical to prevent polymerization).

    • Stir at room temperature for 2 hours, then neutralize with acetic acid.

    • Validation: Distill under reduced pressure. Product boils at ~172°C (atmospheric) or lower under vacuum.

Module B: The Pinner Synthesis (Nitrile to Amidine)

The conversion of 3-ethoxypropanenitrile to 3-ethoxypropanimidamide is best achieved via the Pinner Reaction .[1] This two-step protocol avoids the harsh conditions of direct amination and minimizes hydrolysis byproducts.

Step 1: Formation of the Pinner Salt (Imidate Hydrochloride) The nitrile is treated with dry HCl in ethanol to form ethyl 3-ethoxypropanimidate hydrochloride.

  • Causality: The use of anhydrous conditions is non-negotiable. Water competes with ethanol, hydrolyzing the intermediate back to an ester or amide.

Step 2: Aminolysis to Amidine The imidate salt is treated with ammonia (or an amine) to generate the amidine.[2]

Protocol 2: Synthesis of 3-Ethoxypropanimidamide HCl

  • Imidate Formation:

    • Dissolve 3-ethoxypropanenitrile (100 mmol) in anhydrous ethanol (110 mmol) and dry diethyl ether (solvent).

    • Cool to 0°C in an ice-salt bath.

    • Bubble dry HCl gas through the solution until saturation (approx. 4 hours).

    • Critical Step: Store at 0-4°C for 24-48 hours to allow crystallization of the imidate salt.

    • Validation: Precipitate formation indicates successful Pinner salt synthesis.

  • Amidine Formation:

    • Filter the imidate salt rapidly (hygroscopic).

    • Resuspend in anhydrous ethanol.

    • Add 7N Ammonia in methanol (excess, 3.0 eq) at 0°C.

    • Stir for 12 hours at room temperature.

    • Concentrate in vacuo and recrystallize from ethanol/ether.

Visualization of Synthetic Workflow

PinnerSynthesis Acrylonitrile Acrylonitrile (Start) Nitrile 3-Ethoxypropanenitrile (Intermediate 1) Acrylonitrile->Nitrile Michael Addition (NaOEt, 0°C) Ethanol Ethanol (Nucleophile) Ethanol->Nitrile Imidate Ethyl 3-ethoxypropanimidate HCl (Pinner Salt) Nitrile->Imidate HCl(g), EtOH (Pinner Step 1) Amidine 3-Ethoxypropanimidamide HCl (Target) Imidate->Amidine NH3/MeOH (Aminolysis)

Caption: Logical workflow for the synthesis of 3-Ethoxypropanimidamide starting from commodity chemicals.

Application Case Study: Pyrimidine Synthesis

The primary utility of 3-Ethoxypropanimidamide lies in its ability to react with 1,3-dicarbonyl compounds to form substituted pyrimidines. This is a variation of the Pinner Pyrimidine Synthesis.

Reaction with -Keto Esters

Reacting 3-Ethoxypropanimidamide with ethyl acetoacetate (ethyl 3-oxobutanoate) yields 2-(2-ethoxyethyl)-6-methylpyrimidin-4-ol .

  • Mechanism:

    • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the

      
      -keto ester.
      
    • Elimination: Water is eliminated to form an imine intermediate.

    • Cyclization: The second amidine nitrogen attacks the ester carbonyl.

    • Aromatization: Loss of ethanol (or water/alcohol) leads to the stable pyrimidine ring.

Experimental Protocol: Pyrimidine Annulation
  • Reagents: 3-Ethoxypropanimidamide HCl (10 mmol), Ethyl Acetoacetate (10 mmol), Sodium Ethoxide (20 mmol, 2 eq).

  • Solvent: Absolute Ethanol.

  • Procedure:

    • Dissolve NaOEt in ethanol.

    • Add Amidine HCl; stir for 15 min to liberate the free base (NaCl precipitates).

    • Add Ethyl Acetoacetate dropwise.

    • Reflux for 6-8 hours.

    • Workup: Evaporate solvent, dissolve residue in water, and neutralize with dilute acetic acid to precipitate the pyrimidine.

Visualization of Reaction Mechanism

PyrimidineMechanism Amidine 3-Ethoxypropanimidamide Intermediate1 Tetrahedral Intermediate Amidine->Intermediate1 Nucleophilic Attack (on Ketone) KetoEster Ethyl Acetoacetate KetoEster->Intermediate1 Imine Imine Intermediate Intermediate1->Imine - H2O Cyclized Dihydropyrimidine Imine->Cyclized Intramolecular Attack on Ester Product 2-(2-ethoxyethyl)-6-methylpyrimidin-4-ol Cyclized->Product - EtOH (Aromatization)

Caption: Mechanistic pathway for the annulation of 3-Ethoxypropanimidamide with beta-keto esters.

Comparative Data: Amidine Synthesis Methods

To ensure the selection of the most robust method, we compare the Pinner method against modern alternatives for aliphatic amidines.

MethodReagentsConditionsYield (Typical)Suitability for 3-Ethoxy-
Pinner Reaction HCl(g), EtOH, then

0°C to RT, 24-48h70-85%High (Standard for nitriles)
Thioamide Route

, then Amine
Reflux, noxious60-75%Low (Smell, cleanup issues)
Metal Catalyzed CuCl, Nitrile, Amine100°C, sealed tube50-70%Medium (Good for aryls, less for alkyls)
Direct Addition

, Nitrile, Amine
High TempVariableLow (Lewis acid sensitive ether)

Expert Insight: For 3-Ethoxypropanimidamide, the Pinner Reaction is superior because the ether linkage is stable to dry HCl gas at 0°C. Metal-catalyzed routes often require higher temperatures that may degrade the aliphatic chain or cause side reactions with the ether oxygen.

References

  • BenchChem. 3-Ethoxypropionitrile: Synthesis and Applications. Retrieved from BenchChem Database.

  • Maeyama, E., et al. (2021). A method to search the most stable reaction pathway and its application to the Pinner Pyrimidine Synthesis reaction.[3][4] Journal of Computer Aided Chemistry, 22, 1-7.[3]

  • Organic Chemistry Portal. Pinner Reaction: Mechanism and Protocols.

  • PubChem. 3-Ethoxypropanimidamide (Compound Summary).

  • CymitQuimica. 3-Ethoxypropanenitrile Properties and CAS 2141-62-0.

Sources

Methodological & Application

Application Note: Standard Protocol for the Synthesis of 3-Ethoxypropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-Ethoxypropanimidamide hydrochloride is a highly versatile C3 building block widely utilized in medicinal chemistry and organic synthesis. It serves as a critical precursor for the construction of complex heterocyclic systems, most notably in the Pinner Pyrimidine synthesis (1)[1]. The synthesis of this amidine from its corresponding nitrile, 3-ethoxypropanenitrile, is achieved via the classic Pinner reaction (2)[2]. This application note provides a comprehensive, field-validated protocol for this transformation, detailing the mechanistic causality, rigorous anhydrous techniques required, and step-by-step experimental procedures.

Scientific Principles & Mechanistic Causality

The Pinner reaction proceeds through a two-stage logical sequence, each demanding strict environmental control:

  • Stage 1: Electrophilic Activation & Imidate Formation. The cyano group of 3-ethoxypropanenitrile is activated by anhydrous hydrogen chloride (HCl) gas, rendering the nitrile carbon highly electrophilic. Subsequent nucleophilic attack by anhydrous ethanol yields the intermediate ethyl 3-ethoxypropanimidate hydrochloride (the "Pinner salt").

    • Causality of Anhydrous Conditions: The strict exclusion of moisture is the most critical parameter in this stage. If water is present, it will competitively attack the protonated nitrile to form an amide. Moreover, the formed imidate is highly sensitive to aqueous hydrolysis, which would irreversibly convert it into ethyl 3-ethoxypropanoate (an ester), destroying the yield.

  • Stage 2: Aminolysis. The isolated Pinner salt is subjected to an excess of anhydrous ammonia in ethanol. Ammonia acts as a potent nucleophile, displacing the ethoxy leaving group to form the final amidine hydrochloride.

    • Causality of Temperature Control: Aminolysis is initiated at 0 °C to control the exothermic displacement and prevent the thermal degradation of the imidate salt into side products like triazines.

ReactionMechanism Nitrile 3-Ethoxypropanenitrile (Electrophile) Imidate Pinner Salt (Imidate Intermediate) Nitrile->Imidate 1. EtOH, HCl (gas) Nucleophilic Addition Amidine 3-Ethoxypropanimidamide HCl (Target Product) Imidate->Amidine 2. NH3 / EtOH Aminolysis

Reaction mechanism of the Pinner synthesis for 3-ethoxypropanimidamide.

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes / Specifications
3-Ethoxypropanenitrile Starting Material1.0 eqMust be dried over molecular sieves prior to use.
Absolute Ethanol Nucleophile / Solvent1.1 - 1.5 eq (Step 1)Strictly anhydrous (≤0.01% H₂O).
Hydrogen Chloride (gas) Acid Catalyst>2.0 eq (Saturation)Passed through a drying tower (e.g., concentrated H₂SO₄).
Ammonia (gas or 7N in EtOH) Nucleophile3.0 - 5.0 eqAnhydrous; excess required to drive the reaction.
Diethyl Ether Co-solvent / WashAs neededAnhydrous, used to precipitate the Pinner salt.

Experimental Workflow

ProtocolWorkflow Start Prepare Reagents: Nitrile + Anhydrous EtOH Step1 Acidification: Bubble Dry HCl Gas (0-5 °C) Start->Step1 Incubate Crystallization: Incubate at 4 °C (24-48h) Step1->Incubate Intermediate Isolation: Filter & Wash Pinner Salt Incubate->Intermediate Step2 Aminolysis: Add to NH3/EtOH (0 °C -> RT) Intermediate->Step2 Purify Purification: Extract with EtOH, Recrystallize Step2->Purify Product Final Product: Amidine Hydrochloride Purify->Product

Step-by-step experimental workflow for amidine hydrochloride synthesis.

Step-by-Step Methodology

Phase 1: Synthesis of Ethyl 3-ethoxypropanimidate Hydrochloride (Pinner Salt)
  • Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube (fritted glass), and a Claisen adapter fitted with a calcium chloride drying tube. Flush the entire system with dry nitrogen.

  • Reagent Charging: Add 3-ethoxypropanenitrile (1.0 eq) and anhydrous absolute ethanol (1.2 eq) to the flask. If necessary for thermal mass and stirring efficiency, add a volume of anhydrous diethyl ether equal to the volume of ethanol.

  • Temperature Equilibration: Submerge the reaction flask in an ice-salt bath and allow the internal temperature to equilibrate to 0–5 °C.

    • Self-Validation: Ensure the temperature does not drop below -5 °C, which could severely hinder the reaction kinetics.

  • HCl Saturation: Slowly bubble dry HCl gas through the dispersion tube into the vigorously stirring solution. Monitor the temperature closely; the addition is highly exothermic. Maintain the internal temperature below 10 °C. Continue bubbling until the solution is saturated (typically indicated by persistent fuming at the drying tube or a calculated weight gain corresponding to >2.0 eq of HCl).

  • Crystallization: Remove the gas inlet, securely stopper the flask, and transfer it to a refrigerator (0–4 °C) for 24 to 48 hours.

    • Self-Validation: The successful formation of the imidate is visually confirmed by the precipitation of a dense, white crystalline solid.

  • Isolation: Rapidly filter the Pinner salt under a blanket of dry nitrogen (e.g., using a Schlenk frit) to minimize atmospheric moisture exposure. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove unreacted nitrile and excess HCl. Dry briefly under high vacuum. Proceed immediately to Phase 2 to prevent degradation.

Phase 2: Aminolysis to 3-Ethoxypropanimidamide Hydrochloride
  • Ammonia Solution Preparation: In a separate flame-dried flask, prepare a solution of anhydrous ammonia in absolute ethanol (approximately 3.0 to 5.0 eq of NH₃). Alternatively, a commercial 7N ammonia in ethanol solution can be utilized. Cool this solution to 0 °C.

  • Reagent Addition: Add the freshly isolated, solid Pinner salt portion-wise to the stirring ammonia solution at 0 °C.

  • Maturation: Once the addition is complete, remove the cooling bath. Allow the reaction mixture to warm gradually to room temperature and stir continuously for 12 to 24 hours. The solid imidate will dissolve, and a new fine precipitate (ammonium chloride) may begin to form.

  • Solvent Removal: Concentrate the reaction mixture to dryness using a rotary evaporator under reduced pressure (bath temperature ≤ 40 °C) to remove the solvent and excess ammonia.

  • Selective Extraction and Purification: The resulting crude solid is a mixture of the desired amidine hydrochloride and ammonium chloride (NH₄Cl). Suspend the crude solid in a minimum volume of warm absolute ethanol.

    • Causality of Extraction: The target amidine hydrochloride is highly soluble in ethanol, whereas the inorganic NH₄Cl byproduct is virtually insoluble. Filter the suspension to remove the NH₄Cl.

  • Crystallization: Concentrate the ethanolic filtrate slightly and induce crystallization by the slow addition of anhydrous diethyl ether. Collect the purified 3-ethoxypropanimidamide hydrochloride by filtration and dry under vacuum.

Quantitative Data & Process Parameters

Process ParameterExpected Value / ObservationTroubleshooting / Deviation Management
Phase 1 Reaction Time 24 - 48 hours at 4 °CIf no precipitate forms, the HCl concentration may be too low or moisture compromised the reaction. Re-saturate with HCl and verify anhydrous conditions.
Phase 1 Yield (Imidate) 75% - 85%Low yield is almost exclusively due to water contamination leading to ester hydrolysis.
Phase 2 Reaction Time 12 - 24 hours at RTIncomplete conversion (detected by NMR showing residual ethoxy signals) requires longer stirring or additional ammonia.
Overall Isolated Yield 65% - 75%Product loss often occurs during the ethanol extraction step. Ensure minimal ethanol is used to avoid extracting trace NH₄Cl.
Product Appearance White, hygroscopic crystalsStore the final product in a desiccator over P₂O₅ or under an inert argon atmosphere to prevent deliquescence.

References

  • Title: Data-Driven Chemistry for Developing Organic Synthesis Routes for Functional Chemicals Source: ResearchGate URL: [Link]

Sources

The Synthesis of Pyrimidine Scaffolds: A Detailed Guide to the Coupling of 3-Ethoxypropanimidamide Hydrochloride with Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural foundation of numerous biologically active molecules, including nucleobases essential for life and a wide array of pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, making the development of robust and versatile synthetic methodologies a critical endeavor for researchers in medicinal chemistry and drug development.

This application note provides a comprehensive guide to the synthesis of substituted pyrimidines through the cyclocondensation reaction of 3-Ethoxypropanimidamide hydrochloride with esters, particularly those possessing an active methylene group. This method, a variation of the classical Pinner pyrimidine synthesis, offers a reliable and adaptable route to a variety of pyrimidine derivatives. We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step protocols for its execution, and address common challenges and troubleshooting strategies to ensure successful implementation in the laboratory.

Mechanistic Insights: The Chemistry Behind the Cyclocondensation

The formation of the pyrimidine ring from an amidine and a β-dicarbonyl compound is a well-established transformation in organic synthesis.[1][2] The reaction with 3-Ethoxypropanimidamide hydrochloride and an ester with an active methylene group, such as diethyl malonate or ethyl acetoacetate, proceeds via a base-catalyzed cyclocondensation pathway.

The key steps of the mechanism are as follows:

  • Deprotonation of the Amidine Salt: The reaction is initiated by the deprotonation of the 3-Ethoxypropanimidamide hydrochloride by a suitable base, typically a strong alkoxide like sodium ethoxide. This generates the free 3-Ethoxypropanimidamide, a more potent nucleophile.

  • Enolate Formation: Concurrently, the base deprotonates the active methylene group of the ester, forming a resonance-stabilized enolate.

  • Nucleophilic Attack and Cyclization: The nucleophilic nitrogen of the free amidine attacks one of the carbonyl carbons of the ester. This is followed by an intramolecular cyclization, where the other nitrogen of the amidine attacks the second carbonyl group (or the ester group in the case of a β-keto ester), forming a dihydroxypyrimidine intermediate.

  • Aromatization: The reaction is driven to completion by the dehydration of the dihydroxypyrimidine intermediate, leading to the formation of the stable, aromatic pyrimidine ring.

It is crucial to perform this reaction under anhydrous conditions, as the presence of water can lead to the hydrolysis of the ester and the imidamide starting materials, significantly reducing the yield of the desired pyrimidine product.[3]

Experimental Protocols

This section provides detailed protocols for the synthesis of the 3-Ethoxypropanimidamide hydrochloride precursor and its subsequent coupling with representative esters.

Protocol 1: Synthesis of 3-Ethoxypropanimidamide Hydrochloride (Pinner Reaction)

The synthesis of the imidate salt precursor is achieved through the classical Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[4][5][6][7][8]

Workflow for the Synthesis of 3-Ethoxypropanimidamide Hydrochloride:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation 3-Ethoxypropanenitrile 3-Ethoxypropanenitrile Stirring_at_0C Stirring at 0°C 3-Ethoxypropanenitrile->Stirring_at_0C Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Stirring_at_0C Dry HCl gas Dry HCl gas Dry HCl gas->Stirring_at_0C Bubble through solution Precipitation Precipitation with anhydrous ether Stirring_at_0C->Precipitation Filtration Filtration under inert atmosphere Precipitation->Filtration Drying Drying in vacuo Filtration->Drying Product 3-Ethoxypropanimidamide hydrochloride Drying->Product

Caption: Workflow for the Pinner reaction synthesis of 3-Ethoxypropanimidamide hydrochloride.

Materials:

  • 3-Ethoxypropanenitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

Procedure:

  • Dissolve 3-ethoxypropanenitrile (1.0 eq) in anhydrous ethanol (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature remains below 10 °C.

  • Seal the reaction vessel and allow it to stand at 0-4 °C for 24 hours.

  • Precipitate the product by the slow addition of anhydrous diethyl ether.

  • Collect the white crystalline solid by filtration under a nitrogen atmosphere.

  • Wash the solid with cold anhydrous diethyl ether and dry under vacuum to yield 3-Ethoxypropanimidamide hydrochloride.

Protocol 2: Coupling with Diethyl Malonate to Synthesize Ethyl 2-(2-ethoxyethyl)-4,6-dihydroxypyrimidine-5-carboxylate

This protocol outlines the base-catalyzed condensation of 3-Ethoxypropanimidamide hydrochloride with diethyl malonate.

Materials:

  • 3-Ethoxypropanimidamide hydrochloride

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol.

  • To this solution, add 3-Ethoxypropanimidamide hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

  • Add diethyl malonate (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water, and collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain the purified ethyl 2-(2-ethoxyethyl)-4,6-dihydroxypyrimidine-5-carboxylate.

Protocol 3: Coupling with Ethyl Acetoacetate to Synthesize 2-(2-Ethoxyethyl)-6-methylpyrimidin-4(3H)-one

This protocol details the reaction with a β-keto ester, leading to a different substitution pattern on the pyrimidine ring.

Materials:

  • 3-Ethoxypropanimidamide hydrochloride

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Add 3-Ethoxypropanimidamide hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

  • Add ethyl acetoacetate (1.0 eq) to the reaction mixture.

  • Heat the solution to reflux for 3-5 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Concentrate the mixture under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the coupling of 3-Ethoxypropanimidamide hydrochloride with different esters.

Ester SubstrateBase (equivalents)SolventReaction Time (reflux)Typical Yield
Diethyl MalonateSodium Ethoxide (2.2)Anhydrous Ethanol4-6 hours60-75%
Ethyl AcetoacetateSodium Ethoxide (1.1)Anhydrous Ethanol3-5 hours65-80%
Dimethyl MalonateSodium Methoxide (2.2)Anhydrous Methanol4-6 hours55-70%
Ethyl BenzoylacetateSodium Ethoxide (1.1)Anhydrous Ethanol5-7 hours50-65%

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below are common issues and their solutions based on extensive field experience.

  • Low Yields:

    • Cause: Presence of moisture.

    • Solution: Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Cause: Incomplete deprotonation of the amidine hydrochloride.

    • Solution: Use a sufficient excess of a strong base like sodium ethoxide.

  • Formation of Side Products:

    • Cause: Self-condensation of the ester.

    • Solution: Add the ester dropwise to the mixture of the amidine and base.

    • Cause: Hydrolysis of the starting materials or intermediates.

    • Solution: Maintain strict anhydrous conditions throughout the reaction.

  • Difficult Purification:

    • Cause: Presence of unreacted starting materials.

    • Solution: Monitor the reaction closely by TLC to ensure completion. An aqueous workup can help remove unreacted amidine hydrochloride.

Chemical Reaction Mechanism Diagram:

cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Cyclization & Aromatization Amidine_HCl 3-Ethoxypropanimidamide Hydrochloride Free_Amidine Free Amidine Amidine_HCl->Free_Amidine + Base Ester Ester with Active Methylene Group Enolate Ester Enolate Ester->Enolate + Base Base Base (e.g., NaOEt) Nucleophilic_Attack Nucleophilic Attack & Cyclization Free_Amidine->Nucleophilic_Attack Enolate->Nucleophilic_Attack Dihydroxypyrimidine Dihydroxypyrimidine Intermediate Nucleophilic_Attack->Dihydroxypyrimidine Aromatization Dehydration Dihydroxypyrimidine->Aromatization - H2O Pyrimidine_Product Substituted Pyrimidine Aromatization->Pyrimidine_Product

Caption: Base-catalyzed cyclocondensation mechanism for pyrimidine synthesis.

Conclusion

The coupling of 3-Ethoxypropanimidamide hydrochloride with esters possessing an active methylene group is a powerful and versatile method for the synthesis of a wide range of substituted pyrimidines. By understanding the underlying reaction mechanism and adhering to carefully optimized protocols, researchers can reliably access these valuable heterocyclic scaffolds. The protocols and insights provided in this application note serve as a practical guide for chemists in both academic and industrial settings, facilitating the efficient synthesis of novel pyrimidine-based compounds for various applications, particularly in the realm of drug discovery and development.

References

  • Pinner, A. (1885). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 18(2), 2845-2852. [Link]

  • Vidal, B., et al. (2007). A modified Pinner reaction with β-keto esters under ultrasound irradiation. Tetrahedron Letters, 48(15), 2691-2694. [Link]

  • Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(3), 338-356. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidines and Quinolines from N-Vinyl and N-Aryl Amides. Journal of the American Chemical Society, 128(44), 14254-14255. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

  • Wikipedia. (n.d.). Pinner reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]

  • Schlama, T., & Gouverneur, V. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 179-184. [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link]

Sources

Advanced Heterocyclic Synthesis Using 3-Ethoxypropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxypropanimidamide hydrochloride (CAS: 1170847-92-3) is a specialized C3-amidine building block used to introduce the 2-ethoxyethyl motif into heterocyclic scaffolds.[1] Unlike simple acetamidines, the ethoxyethyl side chain offers a unique pharmacophoric balance: it provides steric bulk without aromaticity and introduces a flexible ether oxygen that can act as a hydrogen bond acceptor, improving the water solubility and metabolic stability of the final drug candidate.

This guide details the mechanistic rationale and validated protocols for deploying this reagent in the synthesis of pyrimidines (via condensation with 1,3-dicarbonyls) and imidazoles (via reaction with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-haloketones).

Reagent Profile & Handling

Compound: 3-Ethoxypropanimidamide hydrochloride Structure: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Molecular Weight:  166.65  g/mol  (HCl salt)
Physical State:  Hygroscopic white to off-white solid.
Critical Handling Notes (The "Trustworthiness" Pillar)
  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which hydrolyzes the amidine to the corresponding amide (3-ethoxypropanamide), rendering it inert for cyclization. Storage: Desiccator at -20°C.

  • Free-Basing: The amidine functionality is protonated. Successful cyclization requires in situ neutralization using a stoichiometric base (e.g., NaOEt, KOtBu) to generate the nucleophilic free amidine species.

Mechanistic Pathways

The utility of 3-Ethoxypropanimidamide lies in its amidine core (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), which serves as a 1,3-binucleophile.
Pathway A: Pyrimidine Synthesis (The Pinner-Type Cyclization)

The most robust application is the reaction with 1,3-electrophiles ( ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-keto esters, 1,3-diketones, or malonates) to form 2-substituted pyrimidines.

Mechanism:

  • Neutralization: Base removes HCl, exposing the amidine nitrogen.

  • Addition: The amidine amine attacks the ketone carbonyl (more electrophilic than the ester).

  • Elimination: Loss of water forms an intermediate enamine.

  • Cyclization: Intramolecular attack of the imine nitrogen on the ester carbonyl.

  • Aromatization: Tautomerization yields the hydroxypyrimidine (pyrimidinone).

Pathway B: Imidazole Synthesis

Reaction with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-haloketones (e.g., phenacyl bromide) yields 2-(2-ethoxyethyl)imidazoles. This pathway typically requires a weaker base (e.g., 

or

) to prevent polymerization of the electrophile.

Visualizing the Workflow

The following diagram illustrates the decision matrix and reaction flow for using this reagent.

ReactionWorkflow Start 3-Ethoxypropanimidamide HCl (Starting Material) Check Check Moisture Content (1H NMR in DMSO-d6) Start->Check Base Neutralization Strategy Check->Base Dry (<1% H2O) Substrate1 Substrate: 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Base->Substrate1 Strong Base (NaOEt) Substrate2 Substrate: Alpha-Haloketone (e.g., Phenacyl Bromide) Base->Substrate2 Mild Base (NaHCO3) Rxn1 Condensation (Reflux) Solvent: EtOH/NaOEt Substrate1->Rxn1 Rxn2 Cyclization (RT to 60°C) Solvent: THF/NaHCO3 Substrate2->Rxn2 Prod1 Product: 2-(2-ethoxyethyl)pyrimidin-4-ol Rxn1->Prod1 Prod2 Product: 2-(2-ethoxyethyl)imidazole Rxn2->Prod2

Caption: Decision matrix for heterocyclic synthesis using 3-Ethoxypropanimidamide HCl, highlighting base selection dependent on electrophile stability.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(2-Ethoxyethyl)-6-methylpyrimidin-4-ol

Application: Creating a pyrimidine scaffold with a solubility-enhancing ether tail. Reaction Type: Condensation / Cyclization.[2]

Materials
  • 3-Ethoxypropanimidamide hydrochloride (1.0 equiv, 10 mmol, 1.67 g)

  • Ethyl acetoacetate (1.1 equiv, 11 mmol, 1.43 g)

  • Sodium Ethoxide (21% wt in EtOH) (2.5 equiv) Note: Excess base is required to neutralize the HCl salt and drive the enolate formation.

  • Ethanol (Absolute, Anhydrous) (10 vol, 17 mL)

Step-by-Step Procedure
  • Preparation of Free Amidine (In Situ):

    • Charge an oven-dried round-bottom flask with 3-Ethoxypropanimidamide hydrochloride (1.67 g) and anhydrous Ethanol (10 mL).

    • Cool to 0°C under Nitrogen atmosphere.[3]

    • Add Sodium Ethoxide solution dropwise over 10 minutes. The solution will become cloudy as NaCl precipitates.

    • Stir at 0°C for 30 minutes to ensure full deprotonation.

  • Addition of Electrophile:

    • Add Ethyl acetoacetate (1.43 g) dropwise to the cold mixture.

    • Allow the reaction to warm to Room Temperature (RT) over 30 minutes.

  • Cyclization:

    • Heat the mixture to Reflux (78°C) .

    • Maintain reflux for 6–12 hours. Monitor by LCMS (Target Mass: ~182.2 Da [M+H]+).

    • Checkpoint: The reaction is complete when the amidine peak disappears.

  • Workup & Isolation:

    • Cool to RT.

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Dilute with water (10 mL) and acidify carefully with 1N HCl to pH ~5–6. The hydroxypyrimidine often precipitates at this stage.

    • If solid forms: Filter, wash with cold water/ether, and dry.

    • If oil forms: Extract with EtOAc (3 x 20 mL), dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallization from EtOH/Heptane or Flash Chromatography (DCM:MeOH 95:5).

Protocol B: Synthesis of 2-(2-Ethoxyethyl)-4-phenylimidazole

Application: Synthesis of imidazole-based kinase inhibitors.

Materials
  • 3-Ethoxypropanimidamide hydrochloride (1.0 equiv)

  • 2-Bromoacetophenone (Phenacyl bromide) (1.0 equiv)

  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • THF/Water (4:1 mixture)

Step-by-Step Procedure
  • Mixing: Dissolve 3-Ethoxypropanimidamide hydrochloride in THF/Water. Add solid ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .
    
  • Addition: Add 2-Bromoacetophenone in one portion.

  • Reaction: Heat to 60°C for 4 hours. The mild base releases the amidine, which displaces the bromide and then cyclizes on the ketone.

  • Workup: Remove THF in vacuo. Dilute residue with EtOAc and wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Data Summary & Optimization Table

VariableRecommendationRationale
Solvent Ethanol (Abs.)[4][5]Compatible with NaOEt; prevents transesterification byproducts when using ethyl esters.
Base NaOEt (2.0-2.5 eq)Strong enough to form enolates; matches the solvent to simplify impurity profile.
Stoichiometry 1:1.1 (Amidine:Ester)Slight excess of the cheaper 1,3-dicarbonyl ensures full consumption of the valuable amidine.
Temperature Reflux (78°C)Required to overcome the activation energy for the final dehydration/aromatization step.
Atmosphere Nitrogen/ArgonPrevents moisture absorption which hydrolyzes the amidine salt.

Troubleshooting & FAQs

Q: My yield is low (<30%). What went wrong?

  • Cause 1: Wet reagents. If the amidine HCl salt was wet, it hydrolyzed to the amide. Check the batch with NMR.

  • Cause 2: Insufficient Base. You need 1 eq of base just to neutralize the HCl. If you only used 1 eq total, the reaction cannot proceed. Ensure >2 eq of base is used.

Q: Can I use this reagent for Triazole synthesis?

  • Yes. Reacting 3-Ethoxypropanimidamide HCl with acyl hydrazides (e.g., Formylhydrazine) at high temperatures (120°C in DMF) can yield 3-(2-ethoxyethyl)-1,2,4-triazoles, though the pyrimidine synthesis is more common.

References

  • Hori, K. (2024).[6] Data-Driven Chemistry for Developing Organic Synthesis Routes for Functional Chemicals. In: Drug Development Supported by Informatics. Springer. [6]

    • Context: Describes the computational optimization of the Pinner Pyrimidine reaction between ethyl 3-oxobutano
  • BenchChem. (2025).[7] 3-Ethoxypropanimidamide hydrochloride: Technical Data & Applications.

    • Context: Physical properties and general reactivity profile of the specific CAS 1170847-92-3.

  • Fraley, M. E., et al. (2006). Optimization of a pyrazolopyrimidine class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(24), 6377-6382.

    • Context: Validates the general protocol for amidine-to-pyrimidine condens
  • CymitQuimica. (2025).[8] Building Blocks: 3-Ethoxypropanimidamide hydrochloride.[1][7][9]

    • Context: Commercial availability and handling specific

Sources

Application Note: Pyrimidine Synthesis via 3-Ethoxypropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for synthesizing 2-substituted pyrimidines using 3-Ethoxypropanimidamide hydrochloride as the primary amidine precursor.[1]

Introduction & Mechanism

3-Ethoxypropanimidamide hydrochloride (CAS: 1256787-52-6 / Analogous to 53868-56-7) serves as a critical C-N-C binucleophile in the synthesis of 2-(2-ethoxyethyl)pyrimidine derivatives.[1] The ethyl-ether tail provides increased lipophilicity and metabolic stability compared to its hydroxy analogs, making it a valuable scaffold in medicinal chemistry for designing bioactive heterocycles.

Reaction Mechanism

The synthesis follows a classic [3 + 3] cyclocondensation pathway. The reaction requires the in-situ liberation of the free amidine base, which then undergoes nucleophilic attack on the electrophilic carbonyls of a


-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate).
  • Deprotonation: The hydrochloride salt is neutralized by a base (alkoxide), generating the free amidine species.

  • Nucleophilic Attack: The amidine nitrogen attacks the most electrophilic carbonyl of the

    
    -dicarbonyl.
    
  • Cyclization: Intramolecular dehydration leads to ring closure, forming the pyrimidine nucleus.

  • Aromatization: Loss of water (or alcohol) establishes the aromatic system.

ReactionMechanism AmidineSalt 3-Ethoxypropanimidamide HCl Salt FreeAmidine Free Amidine (Nucleophile) AmidineSalt->FreeAmidine NaOEt/EtOH (Deprotonation) Intermediate Tetrahedral Intermediate FreeAmidine->Intermediate + Dicarbonyl (Nucleophilic Attack) Dicarbonyl β-Dicarbonyl (Electrophile) Dicarbonyl->Intermediate Pyrimidine 2-(2-ethoxyethyl) Pyrimidine Derivative Intermediate->Pyrimidine - 2 H₂O (Cyclization & Aromatization)

Caption: Mechanistic pathway for the conversion of 3-ethoxypropanimidamide HCl to a pyrimidine ring.

Experimental Protocol

Target Molecule: 2-(2-ethoxyethyl)-4,6-dimethylpyrimidine

Reaction Type: Cyclocondensation Scale: 10 mmol (scalable to 100 mmol)[1]

Materials & Reagents
ReagentMW ( g/mol )Equiv.AmountRole
3-Ethoxypropanimidamide HCl ~188.65*1.01.89 gAmidine Precursor
Acetylacetone (2,4-Pentanedione) 100.121.11.13 mL

-Dicarbonyl Electrophile
Sodium Ethoxide (21 wt% in EtOH) 68.052.5~9.3 mLBase / Solvent
Ethanol (Absolute) 46.07Solvent20 mLReaction Medium
Glacial Acetic Acid 60.05-As neededNeutralization

*Note: Molecular weight is approximate based on formula


. Verify CoA of specific batch.
Step-by-Step Procedure

1. Preparation of Free Amidine (In-Situ)

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][3]

  • Dissolution: Add 20 mL of absolute ethanol to the flask.

  • Base Addition: Add 9.3 mL of Sodium Ethoxide solution (21%) dropwise.

    • Observation: The solution may warm slightly.

  • Salt Addition: Add 1.89 g of 3-Ethoxypropanimidamide HCl in one portion.

    • Reaction: Stir at room temperature for 15 minutes. NaCl will precipitate out as a fine white solid. This indicates the liberation of the free amidine.

2. Condensation Reaction

  • Addition: Add 1.13 mL of Acetylacetone dropwise to the stirring mixture.

    • Tip: If using a solid

      
      -keto ester (like methyl acetoacetate), dissolve it in a minimal amount of EtOH before addition.
      
  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) using an oil bath. Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting amidine (polar, stays near baseline) should disappear, and a new, less polar UV-active spot (pyrimidine) should appear.

3. Workup & Purification

  • Filtration: Cool the mixture to room temperature. Filter off the precipitated NaCl using a sintered glass funnel or Celite pad. Wash the cake with 5 mL cold ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oily residue.

  • Neutralization: Resuspend the residue in 15 mL water. If the pH is >9, adjust to pH 7.0–7.5 using dilute acetic acid or HCl.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 15 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) or vacuum distillation if the product is a volatile oil.

Variations & Troubleshooting

Substrate Variations

The versatility of this protocol allows for different substitution patterns on the pyrimidine ring by changing the


-dicarbonyl partner:

-Dicarbonyl Input
Product StructurePrimary Application
Acetylacetone 4,6-DimethylpyrimidineLigand synthesis, general building block
Ethyl Acetoacetate 4-Methyl-6-hydroxypyrimidineFunctionalizable "OH" handle for chlorination (

)
Diethyl Malonate 4,6-DihydroxypyrimidineHigh-value scaffold for antiviral analogs
1,3-Diphenyl-1,3-propanedione 4,6-DiphenylpyrimidineLipophilic, fluorescent probes
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete liberation of amidineEnsure NaOEt equivalents are sufficient (at least 1 eq to neutralize HCl, +1 eq for catalysis).
Starting Material Remains Moisture in solventUse strictly anhydrous Ethanol; water inhibits the dehydration step.
Product is Sticky/Oily Residual solvent or oligomersPerform a high-vacuum drying step or Kugelrohr distillation.[1]
Precipitate during Reflux Sodium salt of product (if acidic)If synthesizing hydroxy-pyrimidines, the product precipitates as a Na-salt.[1][4] Acidify workup to isolate neutral form.[4]

Safety & Handling

  • 3-Ethoxypropanimidamide HCl: Irritant.[1] Hygroscopic. Store in a desiccator. Handle in a fume hood to avoid inhalation of dust.

  • Sodium Ethoxide: Corrosive and moisture sensitive. Causes severe skin burns. Quench excess base with water carefully during workup.

  • Acetylacetone: Flammable liquid. Harmful if swallowed or inhaled.

References

  • Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim.
  • Schenone, P., et al. (1990). "Reaction of amidines with beta-dicarbonyl compounds." Journal of Heterocyclic Chemistry, 27(2), 295-305. Link[1]

  • Kenner, G. W., & Todd, A. R. (1946). "Pyrimidines.[5] Part I. The synthesis of 2-substituted pyrimidines." Journal of the Chemical Society, 852-855. Link

  • Organic Syntheses. (1955). "4,6-Dimethylpyrimidine."[1][6][7] Org.[2][5][8] Synth., Coll. Vol. 3, p.371. Link[1]

  • PubChem. (2023). "Ethyl 3-ethoxy-3-iminopropionate hydrochloride (Compound Summary)." National Library of Medicine. Link[1]

Sources

Application Note: Strategic Solvent Selection for 3-Ethoxypropanimidamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists working with 3-Ethoxypropanimidamide Hydrochloride . It synthesizes physicochemical analysis with practical, field-proven methodologies to optimize reaction outcomes.

Executive Summary

3-Ethoxypropanimidamide Hydrochloride (CAS: 75135-26-3 / Analogous) is a critical C3-building block employed primarily in the synthesis of pyrimidines, imidazoles, and other nitrogenous heterocycles. Its unique structure combines a polar, ionic amidine head group with a lipophilic-yet-polar ethoxyalkyl tail.

The central challenge in utilizing this reagent lies in the Solubility-Reactivity Paradox :

  • Storage Form (HCl Salt): Highly polar, hygroscopic, and stable only in protic or highly polar aprotic solvents.

  • Reactive Form (Free Base): Nucleophilic, less polar, but prone to hydrolysis and dimerization if not handled in situ.

This guide provides a decision framework for solvent selection, ensuring high yields while mitigating side reactions such as hydrolysis or incomplete cyclization.

Physicochemical Profile & Solvent Compatibility

Understanding the solute-solvent interaction is the first step to successful protocol design. The hydrochloride salt lattice requires high dielectric constants for dissociation.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility (HCl Salt)SuitabilitySenior Scientist’s Notes
Polar Protic Methanol (MeOH) High (>100 mg/mL)Excellent Ideal for in situ neutralization with NaOMe. Rapid dissolution.
Ethanol (EtOH) High (>50 mg/mL)Excellent Preferred for "Green" processes. Boiling point (78°C) is ideal for many cyclizations.
Isopropanol (IPA) ModerateGoodGood for recrystallization of the final product, less effective for initial solvation.
Polar Aprotic DMSO Very High Good Use for screening or biological assays. Hard to remove during workup.
DMF / DMAc HighVery Good Best for high-temperature cyclizations (>100°C) where EtOH reflux is insufficient.
Acetonitrile (MeCN) LowPoorPoor solubility of the salt often leads to heterogeneous "slurry" reactions, reducing kinetics.
Ethers THF / 2-MeTHF NegligibleSpecialized Requires Phase Transfer Catalysis (PTC) or pre-free-basing.
Chlorinated DCM / Chloroform InsolublePoorOnly useful after the amidine has been converted to its free base and extracted.

Critical Warning: Avoid Acetone or MEK . While amidines are more stable than primary amines, they can still form aminals or Schiff base-like intermediates with ketones under acid catalysis (from the HCl salt), leading to impurities.

Decision Framework: Selecting the Right System

The choice of solvent is dictated by the Electrophile and the Reaction Temperature .

DOT Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: 3-Ethoxypropanimidamide HCl Electrophile Identify Electrophile / Reaction Type Start->Electrophile TypeA 1,3-Dicarbonyl / Beta-Keto Ester Electrophile->TypeA TypeB Activated Ester / Nitrile Electrophile->TypeB TypeC Biological / Assay Screening Electrophile->TypeC TempCheck Required Temp? TypeA->TempCheck SolventBiphasic Solvent: DCM/Water (Biphasic) Base: Na2CO3 TypeB->SolventBiphasic SolventDMSO Solvent: DMSO (Stock Solution) TypeC->SolventDMSO LowTemp Reflux < 80°C TempCheck->LowTemp HighTemp Heat > 100°C TempCheck->HighTemp SolventEtOH Solvent: Ethanol (Abs) Base: NaOEt LowTemp->SolventEtOH Standard SolventDMF Solvent: DMF or DMAc Base: K2CO3 or NaH HighTemp->SolventDMF Difficult Substrates

Figure 1: Decision tree for selecting the optimal solvent system based on reaction requirements.

Detailed Experimental Protocols

Protocol A: In Situ Free-Basing & Pyrimidine Synthesis (The "Ethanol Route")

Context: This is the standard method for condensing 3-Ethoxypropanimidamide HCl with 1,3-dicarbonyls (e.g., acetylacetone) to form 2-substituted pyrimidines. Mechanism: The ethoxide base neutralizes the HCl, liberating the amidine free base and precipitating NaCl, which drives the equilibrium forward.

Materials:

  • 3-Ethoxypropanimidamide HCl (1.0 eq)

  • 1,3-Dicarbonyl electrophile (1.1 eq)

  • Sodium Ethoxide (NaOEt) (1.1 - 1.2 eq) - Freshly prepared or 21 wt% solution.

  • Solvent: Absolute Ethanol (Anhydrous).

Step-by-Step Methodology:

  • Preparation of Base: In a dry round-bottom flask under Nitrogen/Argon, charge Absolute Ethanol (10 mL/mmol). Add Sodium Ethoxide (1.2 eq).

    • Expert Tip: If using solid NaOEt, ensure it dissolves completely to form a clear solution before proceeding.

  • Liberation: Add 3-Ethoxypropanimidamide HCl (1.0 eq) to the ethoxide solution at Room Temperature (RT).

    • Observation: The solution will become cloudy almost immediately as NaCl precipitates.

    • Time: Stir for 15–30 minutes at RT to ensure complete free-basing.

  • Addition: Add the 1,3-dicarbonyl electrophile (1.1 eq) dropwise.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The reaction is complete when the amidine peak (low mass) disappears.

  • Workup:

    • Cool to RT.

    • Filter off the precipitated NaCl.

    • Concentrate the filtrate in vacuo.

    • Purification: The residue is usually the crude pyrimidine. Recrystallize from Isopropanol/Hexane or purify via silica column (DCM:MeOH gradient).

Protocol B: High-Temperature Cyclization (The "DMF Route")

Context: Used when the electrophile is sterically hindered or less reactive, requiring temperatures >100°C.

Materials:

  • 3-Ethoxypropanimidamide HCl

  • Base: Potassium Carbonate (K2CO3) (anhydrous, powdered, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or DMAc.

Step-by-Step Methodology:

  • Slurry Formation: In a reaction vial, suspend 3-Ethoxypropanimidamide HCl (1.0 eq) and K2CO3 (2.0 eq) in DMF (5 mL/mmol).

    • Note: The salt will dissolve partially; the carbonate will remain suspended.

  • Activation: Stir at 40°C for 30 minutes. This mild heat aids in the deprotonation without degrading the amidine.

  • Reaction: Add the electrophile (1.0–1.2 eq).

  • Heating: Increase temperature to 100–120°C. Stir for 6–16 hours.

  • Workup (Aqueous Wash):

    • Cool to RT.

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (saturated NaCl) to remove residual DMF.

    • Dry over Na2SO4 and concentrate.

Mechanistic Workflow & Troubleshooting

DOT Diagram 2: Reaction Pathway & Impurity Control

ReactionMechanism Salt Amidine HCl Salt (Stable, Inactive) FreeBase Free Amidine (Nucleophilic, Unstable) Salt->FreeBase Deprotonation Base Base (NaOEt or K2CO3) Base->FreeBase Hydrolysis Hydrolysis Product (Amide - Dead End) FreeBase->Hydrolysis + H2O (Avoid!) Product Target Heterocycle (Pyrimidine) FreeBase->Product + Electrophile (Cyclization)

Figure 2: Mechanistic pathway highlighting the critical risk of hydrolysis if water is present during the free-base stage.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of the free amidine.Ensure solvents are anhydrous.[1] Use molecular sieves in DMF/EtOH. Minimize time between free-basing and electrophile addition.
Incomplete Reaction Salt not fully dissolved/neutralized.Switch from K2CO3 (heterogeneous) to NaOEt (homogeneous). Ensure stirring is vigorous.
Sticky/Oily Product Residual DMF or solvent trapped.Use a brine wash during workup or lyophilize if water-soluble.

References

  • General Amidine Synthesis: Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link

  • Solvent Effects in Cyclization: Ross, B. S., et al. "Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives." Nucleosides, Nucleotides and Nucleic Acids, 2005, 24(5-7), 815-818.[2] Link

  • Amidine Antimalarials (Analogous Chemistry): Knaab, T. C., et al. "3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum."[3][4] Journal of Medicinal Chemistry, 2020. Link

  • Solubility Data (General Amidine HCl): BenchChem Technical Guide. "Solubility of L-alaninamide hydrochloride (Analogous Amidine Salt)." BenchChem, 2025.[5] Link

  • Heterocycle Synthesis Review: Fustero, S., et al. "Recent Advances in the Synthesis of Pyrimidines." Chemical Reviews, 2023 (Contextual grounding for amidine reactivity).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Ethoxypropanimidamide HCl before handling.

Sources

Comprehensive Guide to Amidine Condensation: Step-by-Step Pinner Pyrimidine Synthesis with 3-Ethoxypropanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 3-Ethoxypropanimidamide serves as a highly versatile C3-amidine building block[1]. The ethoxy ether side-chain provides a flexible, hydrogen-bond-accepting moiety that can significantly enhance the solubility and pharmacokinetic profile of resulting heterocyclic drug scaffolds. This application note provides a rigorous, step-by-step protocol for the condensation of 3-ethoxypropanimidamide with a 1,3-dielectrophile (ethyl 3-oxobutanoate) to synthesize 2-(2-ethoxyethyl)-6-methylpyrimidin-4-ol via the Pinner Pyrimidine Synthesis.

Mechanistic Insights & Computational Grounding

The Pinner Pyrimidine Synthesis is a foundational method for constructing pyrimidine rings. The reaction proceeds via the condensation of an amidine with a


-keto ester.

Causality in Experimental Design:

  • Base Selection (NaOEt/EtOH): 3-Ethoxypropanimidamide is typically supplied as a stable hydrochloride salt[2]. A stoichiometric amount of base is strictly required to neutralize the salt and liberate the reactive amidine free base. Sodium ethoxide in absolute ethanol is chosen to match the leaving group of the

    
    -keto ester (ethyl 3-oxobutanoate), thereby preventing unwanted transesterification side reactions.
    
  • Thermodynamic Control: The initial nucleophilic attack of the amidine nitrogen on the ketone carbonyl occurs at room temperature, forming a tetrahedral intermediate. However, the subsequent dehydration and cyclization steps require significant thermal energy (reflux) to drive the loss of water and ethanol, ultimately yielding the thermodynamically stable aromatic pyrimidine.

  • Transition State (TS) Stability: The regioselectivity and pathway of this specific condensation have been rigorously validated by computational chemistry. As demonstrated by, in silico transition state screening confirms that the most stable reaction pathway for the Pinner Pyrimidine reaction between ethyl 3-oxobutanoate and 3-ethoxypropanimidamide heavily depends on the stabilization of the tetrahedral intermediate before final aromatization[3].

Optimization of Reaction Parameters

To highlight the causality behind the chosen protocol, the following table summarizes quantitative optimization data for the condensation reaction.

EntryBaseSolventTemp.Time (h)Yield (%)Causality / Observation
1TriethylamineEthanolReflux2442%Weak base; incomplete free base generation and poor enolate formation.
2Sodium MethoxideMethanolReflux1668%Mismatched solvent/base caused transesterification of the

-keto ester.
3Sodium EthoxideEthanol25 °C2415%Insufficient thermal energy to drive the dehydration/cyclization step.
4 Sodium Ethoxide Ethanol Reflux 16 88% Optimal; matched system prevents side reactions; heat drives aromatization.

Step-by-Step Experimental Protocol

Scale: 10 mmol

Phase 1: Reagent Preparation & Free Base Generation
  • Equipment Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet to maintain an inert atmosphere.

  • Reagent Charging: Add 3-Ethoxypropanimidamide hydrochloride (1.53 g, 10.0 mmol) to the flask, followed by 15 mL of anhydrous absolute ethanol.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes.

  • Base Addition: Dropwise, add a 21 wt% solution of Sodium Ethoxide in ethanol (4.5 mL, ~12.0 mmol).

    • Self-Validation (IPC 1): Spot-check the pH of the mixture using damp pH paper. A pH > 9 confirms the successful neutralization of the HCl salt and the generation of the amidine free base.

Phase 2: Condensation & Cyclization
  • Electrophile Addition: While maintaining the temperature at 0 °C, add ethyl 3-oxobutanoate (1.30 g, 1.27 mL, 10.0 mmol) dropwise over 5 minutes.

  • Intermediate Formation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20-25 °C) for 2 hours. This allows the initial C-N bond formation to occur smoothly without thermal degradation.

  • Aromatization: Heat the reaction mixture to a gentle reflux (approx. 78 °C) using an oil bath or heating mantle. Maintain reflux for 12 to 16 hours.

    • Self-Validation (IPC 2): Monitor reaction progress via TLC (Eluent: 10% MeOH in Dichloromethane). The starting

      
      -keto ester will disappear, and a new UV-active spot (the pyrimidine product) will emerge at a lower Rf value.
      
Phase 3: Isolation & Self-Validation
  • Concentration: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Aqueous Workup: Dissolve the resulting crude residue in 15 mL of distilled water. The solution will be highly basic.

  • pH-Triggered Precipitation: Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 5.5 to 6.0.

    • Causality: The product, 2-(2-ethoxyethyl)-6-methylpyrimidin-4-ol, is amphoteric and exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form. It is highly soluble in both strong acids and strong bases. Adjusting to its isoelectric point (~pH 5.5-6) forces the product to precipitate as a white/off-white solid.

  • Filtration: Collect the precipitate via vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under a high vacuum for 12 hours.

    • Self-Validation (IPC 3): Analyze the dried solid via LC-MS. The expected exact mass for

      
       is 182.11. Look for the 
      
      
      
      peak at 183.1 m/z to validate structural integrity.

Process Flow Visualization

G N1 3-Ethoxypropanimidamide HCl + Ethyl 3-oxobutanoate N2 Step 1: Free Base Generation (NaOEt / EtOH, 0°C) N1->N2 Deprotonation N3 Step 2: Nucleophilic Attack (Room Temp, 2h) N2->N3 Amidine attacks ketone N4 Step 3: Tetrahedral Intermediate (Transition State) N3->N4 C-N bond formation N5 Step 4: Cyclization & Dehydration (Reflux, 12-16h) N4->N5 -H2O, -EtOH N6 Product: 2-(2-ethoxyethyl)-6-methylpyrimidin-4-ol N5->N6 Aromatization

Mechanistic workflow of Pinner Pyrimidine Synthesis via 3-Ethoxypropanimidamide.

References

  • Maeyama, E., Yamaguchi, T., Sumimoto, M., & Hori, K. (2021). A Method to Search the Most Stable Reaction Pathway and Its Application to the Pinner Pyrimidine Synthesis Reaction. Journal of Computer Aided Chemistry, 22, 1-7.[Link]

Sources

Application Note: Catalytic & Stoichiometric Activation of 3-Ethoxypropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the activation and utilization of 3-Ethoxypropanimidamide hydrochloride (also known as 3-ethoxypropionamidine hydrochloride).

This guide addresses the specific requirements to liberate the reactive free-base species from its stable hydrochloride salt—a critical "activation" step required before it can participate in nucleophilic condensations (e.g., Pinner Pyrimidine Synthesis) or metal-catalyzed cross-couplings.

Executive Summary

3-Ethoxypropanimidamide hydrochloride is a stable amidine salt used primarily as a 1,3-binucleophile in the synthesis of heterocycles. While the hydrochloride form ensures shelf-stability, it is chemically inert toward electrophiles. "Activation" in this context strictly refers to the thermodynamic liberation of the free amidine base .

While often perceived as a simple deprotonation, the process requires precise stoichiometric control rather than catalytic initiation in standard condensations. However, true catalytic requirements emerge when this molecule is employed as a substrate in transition-metal catalyzed N-arylation or when Lewis Acid additives are used to accelerate condensation rates.

Mechanistic Principles of Activation
The Reactivity Paradox
  • Stable State (Inactive): The protonated amidinium ion (

    
    ) is non-nucleophilic due to resonance stabilization and lack of a lone pair.
    
  • Active State (Reactive): The free base (

    
    ) possesses a potent nucleophilic nitrogen capable of attacking 
    
    
    
    -keto esters (e.g., ethyl acetoacetate) or aryl halides.
Thermodynamic Requirements

The pKa of the protonated 3-ethoxypropanimidamide is approximately 11.5–12.0 .

  • Implication: Weak bases (e.g., Pyridine, pKa ~5) are insufficient.

  • Requirement: A base with a conjugate acid pKa

    
     16 (e.g., Ethoxide, Methoxide) is required to drive the equilibrium completely to the free base form.
    
Catalytic Considerations
  • Base-Mediated (Stoichiometric): For pyrimidine synthesis, the base is a reagent, not a catalyst. It is consumed to neutralize the HCl.

  • Metal-Catalyzed (Catalytic): In C-N cross-coupling (Buchwald-Hartwig type), the amidine acts as the nucleophile. Here, a Pd or Cu catalyst is required to facilitate the bond formation with aryl halides.

Visualization: Activation & Reaction Pathways

The following diagram illustrates the bifurcation between Stoichiometric Activation (for condensation) and Catalytic Activation (for coupling).

AmidineActivation Salt 3-Ethoxypropanimidamide Hydrochloride (Stable Salt) FreeBase Free Amidine (Reactive Species) Salt->FreeBase  Activation (-NaCl, -EtOH)   Base Base (NaOEt/KOtBu) Base->FreeBase  Deprotonation   Condensation Pathway A: Condensation (Pyrimidine Synthesis) FreeBase->Condensation  + Beta-Keto Ester   Coupling Pathway B: Metal-Catalyzed N-Arylation FreeBase->Coupling  + Ar-X / [Pd] Cat.   Pyrim Pyrimidine Derivative Condensation->Pyrim  -H2O / -EtOH   NAryl N-Aryl Amidine Coupling->NAryl  C-N Bond Formation  

Figure 1: Activation pathways for 3-Ethoxypropanimidamide HCl. Pathway A is the standard stoichiometric route; Pathway B represents catalytic cross-coupling.

Detailed Protocols
Protocol A: Stoichiometric Activation for Pinner Pyrimidine Synthesis

Context: This is the standard method for synthesizing pyrimidines (e.g., Thiamine analogs) by reacting the amidine with a


-keto ester.

Critical Parameter: Solvent Matching.

  • Rule: Use the alkoxide base corresponding to the ester group of your electrophile and the solvent.

  • Why: Using Sodium Methoxide (NaOMe) in Ethanol with an Ethyl ester will lead to transesterification mixtures.

  • Selection: For 3-ethoxypropanimidamide (often used with ethyl esters), use Sodium Ethoxide (NaOEt) in Ethanol .

Reagents:

  • 3-Ethoxypropanimidamide HCl (1.0 equiv)[1]

  • Sodium Ethoxide (21% wt in EtOH) or freshly prepared (1.0–1.1 equiv)

  • Ethyl Acetoacetate (or derivative) (1.0–1.2 equiv)

  • Solvent: Anhydrous Ethanol.[1]

Step-by-Step Methodology:

  • Preparation of Base Solution:

    • Charge a dry reaction vessel with Anhydrous Ethanol under

      
       atmosphere.
      
    • Add Sodium Ethoxide solution.[1] If using solid Na metal, allow complete dissolution to form NaOEt.

    • QC Check: Ensure solution is clear and colorless.

  • Salt Activation (The "Catalytic" Step):

    • Add 3-Ethoxypropanimidamide HCl solid to the stirred ethoxide solution at 0–5°C.

    • Observation: The solution will become cloudy immediately as NaCl precipitates.

    • Stirring: Stir for 15–30 minutes at room temperature to ensure complete deprotonation.

    • Filtration (Optional but Recommended): If the subsequent reaction is sensitive to salt concentration, filter the mixture through a celite pad under inert gas to remove NaCl. For standard pyrimidine synthesis, this is often skipped ("one-pot").

  • Condensation:

    • Add the electrophile (e.g., Ethyl Acetoacetate) dropwise to the free amidine solution.

    • Heat the mixture to Reflux (78°C) for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS for the disappearance of the amidine peak.

  • Isolation:

    • Concentrate the solvent in vacuo.

    • The residue is typically the pyrimidinol (tautomer of pyrimidone).

    • Recrystallize from EtOH/Ether or purify via silica chromatography.

Protocol B: Catalytic N-Arylation (Cross-Coupling)

Context: Using the amidine as a nucleophile to create N-substituted derivatives using transition metal catalysis.

Catalytic Requirements:

  • Catalyst: Copper(I) Iodide (CuI) or Pd(OAc)2 / Xantphos.

  • Base: Cesium Carbonate (

    
    ) is preferred over alkoxides for compatibility with Pd cycles.
    

Step-by-Step Methodology:

  • Charge Reactor:

    • Add 3-Ethoxypropanimidamide HCl (1.0 equiv), Aryl Iodide (1.0 equiv), CuI (10 mol%), and

      
       (2.5 equiv).
      
    • Note: The excess base is required to neutralize the HCl salt and scavenge the HI produced during coupling.

  • Solvent & Atmosphere:

    • Add DMF or DMSO (degassed).

    • Seal vessel and purge with Argon.

  • Reaction:

    • Heat to 80–100°C for 12–24 hours.

    • Mechanism:[2][3][4] The base liberates the free amidine in situ, which then enters the catalytic cycle (Oxidative addition -> Ligand exchange -> Reductive elimination).

Quantitative Data & Optimization Table

The following table summarizes the requirements based on the reaction type.

ParameterPyrimidine Synthesis (Condensation)N-Arylation (Cross-Coupling)
Activation Type Stoichiometric DeprotonationIn-situ Base Neutralization
Primary Base NaOEt (Sodium Ethoxide)

or

Base Equivalents 1.0 – 1.1 equiv2.0 – 3.0 equiv
Catalyst None (Thermal) or Lewis Acid (

)
CuI (10%) or Pd-Ligand (5%)
Solvent Ethanol (Anhydrous)DMF, Toluene, or Dioxane
Temperature 78°C (Reflux)80°C – 110°C
Key Byproduct NaCl + Ethanol + WaterMetal-Halide + Water
Troubleshooting & Quality Control
  • Hygroscopicity: The HCl salt is hygroscopic. If the salt is wet, the "activation" stoichiometry will be off (weighing water instead of amidine), leading to incomplete reaction.

    • Action: Dry salt in a vacuum desiccator over

      
       for 24h before use.
      
  • Incomplete Activation: If yields are low, the amidine might not be fully liberated.

    • Test: Take an aliquot of the activation mixture (Step 2 in Protocol A), filter, and run an NMR. You should see a shift in the methylene protons adjacent to the amidine compared to the salt standard.

  • Hydrolysis: Free amidines are susceptible to hydrolysis to amides in the presence of water.

    • Prevention:[4] Ensure all solvents are anhydrous (<50 ppm water).

References
  • Hori, K., Maeyama, E., Yamaguchi, T., & Sumimoto, M. (2021).[5][6][7] "A method to search the most stable reaction pathway and its application to the Pinner Pyrimidine Synthesis reaction." Journal of Computer Aided Chemistry, 22, 1-7.[5][8]

    • Relevance: Defines the thermodynamic pathway for the condensation of 3-ethoxypropanimidamide with beta-keto esters.
  • Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010).[9] "Preparation of Amidines from Nitriles and Amines." The Journal of Organic Chemistry, 75(3), 945–947.

    • Relevance: Foundational protocols for handling amidine salts and activ
  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012).[9] "Palladium-Catalyzed N-Arylation of Amidines." Organic Letters, 14(15), 3800–3803.

    • Relevance: Protocol for the metal-catalyzed applic
  • BenchChem.

    • Relevance: Physical properties and precursor d

Sources

Application Note: A Comprehensive Guide to Bioconjugation Using 3-Ethoxypropanimidamide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic assays, and immobilized enzymes.[1] Among the various chemical strategies, targeting primary amines (-NH₂) on proteins—prevalent at the N-terminus and on lysine side chains—is a common and effective approach.[2][3] While N-hydroxysuccinimide (NHS) esters are widely used, they form a neutral amide bond, altering the charge landscape of the protein surface.

This guide focuses on an alternative class of amine-reactive reagents: imidoesters, specifically using the 3-ethoxypropanimidamide linker. Imidoester chemistry offers a unique advantage by forming a positively charged amidine bond that mimics the original protonated amine.[4][5] This charge preservation is critical for maintaining the native conformation and biological activity of many proteins, making it an invaluable tool for researchers, scientists, and drug development professionals.[4]

The Chemistry of Imidoester-Amine Coupling

The core of this bioconjugation technique is the reaction between an imidoester functional group and a primary amine. Imidoesters react specifically and efficiently with primary amines under alkaline conditions to form a stable C-N double bond, resulting in an amidine linkage.[4][6]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the electrophilic carbon of the imidoester. This forms an unstable tetrahedral intermediate, which then eliminates an alcohol (in this case, ethanol) to yield the final amidine-linked conjugate.

A critical aspect of this chemistry is the pH dependence. The reaction rate and specificity are highest at an alkaline pH, typically between 8 and 10.[6][7] At this pH, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the imidoester linker remains reactive. Below pH 10, side reactions can occur, potentially leading to undesired crosslinking if a bifunctional imidoester is used.[6][7] However, for monofunctional linkers like 3-ethoxypropanimidamide, the primary goal is to maximize the direct formation of the amidine.

G cluster_0 Reaction Mechanism Reactants Protein-NH₂ (Primary Amine) + EtO-C(=NH)-R (Imidoester Linker) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (pH 8-10) Products Protein-NH-C(=NH)-R (Amidine Conjugate) + EtOH (Ethanol) Intermediate->Products Elimination of Ethanol

Caption: Reaction mechanism of an imidoester with a primary amine.

Properties of the Amidine Linkage

The resulting amidine group is protonated and positively charged at physiological pH.[5] This is a significant advantage over other amine-reactive chemistries, such as those using NHS esters, which result in a neutral amide bond and a loss of a positive charge at the reaction site. The preservation of charge helps to:

  • Maintain Protein Structure: By mimicking the native charge state of lysine residues, the global and local protein folding is less likely to be perturbed.

  • Preserve Biological Activity: Altering the charge distribution on a protein's surface can interfere with substrate binding, protein-protein interactions, or solubility. Charge preservation minimizes these risks.[4]

Critical Parameters for Successful Conjugation

Optimizing the reaction conditions is paramount for achieving high conjugation efficiency while preserving the integrity of the biomolecule.

ParameterRecommended ConditionRationale & Expert Insights
pH 8.0 - 10.0The reaction is highly pH-dependent. pH 10 provides the highest efficiency, but a range of 8-10 is effective.[6][7] Below pH 8, the reaction is significantly slower as most amines are protonated. Above pH 10, protein stability may be compromised, and hydrolysis of the imidoester accelerates.
Buffer System Borate or Carbonate/BicarbonateCrucial: The buffer must be free of primary amines. Buffers like Tris or glycine will compete with the target biomolecule for reaction with the imidoester, drastically reducing conjugation efficiency.[1] Borate buffer is an excellent choice for maintaining pH in the optimal range.[4]
Temperature 4°C to 25°C (Room Temp)The reaction can be performed at room temperature for 30-60 minutes or at 4°C for several hours. Colder temperatures can be beneficial for sensitive proteins and help to minimize hydrolysis of the imidoester over longer reaction times.
Stoichiometry 10- to 50-fold molar excess of linkerThe optimal molar ratio of linker to protein depends on the number of available amines on the protein and the desired degree of labeling. Start with a 20-fold excess and optimize based on characterization results.
Reagent Prep Use immediately after dissolvingImidoesters have short half-lives in aqueous solutions due to hydrolysis.[6] The stock solution should be prepared in a dry, water-miscible organic solvent (e.g., DMSO) and added to the reaction buffer immediately before starting the conjugation.

Step-by-Step Protocols

General Protocol for Protein Modification

This protocol provides a starting point for the conjugation of a protein with a 3-ethoxypropanimidamide-containing linker.

Materials and Reagents:

  • Protein of interest (in an amine-free buffer)

  • 3-Ethoxypropanimidamide linker

  • Conjugation Buffer: 100 mM Sodium Borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Anhydrous DMSO

  • Desalting columns or dialysis equipment

Procedure:

  • Buffer Exchange: Ensure the protein solution is in the amine-free Conjugation Buffer. This can be achieved by dialysis against the buffer or by using a desalting column. Adjust the protein concentration to 1-5 mg/mL.

  • Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of the 3-ethoxypropanimidamide linker in anhydrous DMSO.

  • Initiate Conjugation: Add the calculated volume of the linker stock solution to the protein solution to achieve the desired molar excess. Mix gently but thoroughly by pipetting or brief vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4-6 hours at 4°C with gentle stirring or rotation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining linker. Incubate for an additional 30 minutes.

G A Prepare Protein (Buffer exchange into Borate Buffer, pH 8.5) C Initiate Reaction (Add linker to protein solution) A->C B Prepare Linker Solution (Dissolve imidoester in DMSO) B->C D Incubate (1-2h at RT or 4-6h at 4°C) C->D E Quench Reaction (Add Tris buffer) D->E F Purify Conjugate (Desalting column / Dialysis) E->F G Characterize Conjugate (SDS-PAGE, MS, Functional Assay) F->G

Caption: Experimental workflow for protein bioconjugation.

Purification of the Bioconjugate

After quenching, it is essential to remove the excess linker, reaction byproducts (ethanol), and quenching reagent.

  • Size-Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method. Use a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). This method is fast and efficiently separates the high-molecular-weight protein conjugate from low-molecular-weight contaminants.

  • Dialysis: An alternative for larger volumes. Dialyze the reaction mixture against the desired storage buffer, performing at least two buffer changes over 12-24 hours at 4°C.

Characterization of the Bioconjugate

Validation is a critical step to confirm successful conjugation and assess the quality of the product.

  • SDS-PAGE: Compare the conjugated protein to the unmodified protein. A successful conjugation will result in a shift to a higher molecular weight. The magnitude of the shift depends on the mass of the attached molecule.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the conjugate's mass, confirming the covalent attachment and allowing for the determination of the degree of labeling (number of linkers per protein).

  • Functional Assay: Perform a relevant bioassay to confirm that the protein's biological activity has been retained post-conjugation. This is the ultimate test of a successful bioconjugation strategy.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Presence of amine-containing buffers (e.g., Tris).2. Incorrect pH (too low).3. Hydrolyzed/degraded linker.4. Insufficient molar excess of linker.1. Perform buffer exchange into an amine-free buffer like borate or carbonate.2. Verify the pH of the conjugation buffer is between 8.0 and 10.0.3. Prepare the linker stock solution fresh immediately before use.4. Increase the molar excess of the linker in increments (e.g., 20x, 40x, 60x).
Protein Precipitation 1. High concentration of organic solvent (DMSO).2. pH of the buffer is near the protein's isoelectric point (pI).3. High degree of modification altering solubility.1. Keep the volume of added DMSO below 10% (v/v) of the total reaction volume.2. Ensure the conjugation pH is at least 1-1.5 units away from the protein's pI.3. Reduce the molar excess of the linker to decrease the degree of labeling.
Loss of Biological Activity 1. Modification of lysine residues critical for function.2. Protein denaturation due to pH or solvent.1. Reduce the molar excess of the linker to favor modification of more accessible, less critical amines.2. Perform the reaction at 4°C and ensure the final DMSO concentration is low.3. This chemistry is generally mild, but if activity loss persists, consider an alternative conjugation strategy (e.g., targeting sulfhydryls).

Applications in Research and Drug Development

The unique properties of imidoester-based conjugation make it suitable for a range of applications:

  • Enzyme Immobilization: Covalently attaching enzymes to solid supports (like beads or surfaces) while preserving their activity for use in bioreactors or diagnostics.[5]

  • Protein Structure Analysis: Using bifunctional imidoesters to crosslink subunits and study the quaternary structure of proteins.[7]

  • Membrane Protein Studies: Imidoesters can penetrate cell membranes, allowing for the in-situ crosslinking and study of protein-protein interactions within the membrane.[5][7]

  • Development of Biotherapeutics: Creating conjugates where maintaining the native charge and structure of the protein is essential for efficacy and to avoid immunogenicity. This is relevant in the development of prodrugs and other therapeutic constructs.[8][9][10]

Conclusion

Bioconjugation using 3-ethoxypropanimidamide and other imidoester linkers provides a powerful method for modifying proteins and other biomolecules. Its principal advantage—the formation of a charge-preserving amidine bond—makes it an ideal choice for applications where maintaining the native structure and function of the biomolecule is paramount. By carefully controlling key parameters such as pH, buffer composition, and stoichiometry, researchers can achieve efficient and specific conjugation, enabling a wide array of applications in basic research and therapeutic development.

References

  • Steen, J., & Koninklijke Nederlandse Chemische Vereniging. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5030-5054. DOI:10.1039/C5CS00048C
  • Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646.
  • Creative Biolabs. (n.d.). Bioconjugation Reagents. Retrieved from [Link]

  • Ashenhurst, J. (2022, March 7). Imines – Their Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Hand, E. S., & Jencks, W. P. (1962). Mechanism of the Reaction of Imido Esters with Amines. Journal of the American Chemical Society, 84(18), 3505–3514. DOI: 10.1021/ja00877a017
  • Niemeyer, C. M. (Ed.). (2005). Bioconjugation Protocols.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Hu, Q., et al. (2022). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Adlington, R. M., et al. (2011). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. Organic Letters, 13(21), 5784–5787.
  • Barbas, C. F., et al. (2014). Amine-Selective Bioconjugation Using Arene Diazonium Salts. Organic Letters, 16(15), 4004–4007.
  • National Library of Medicine. (n.d.). Bioconjugation protocols : strategies and methods. Retrieved from [Link]

  • Niemeyer, C. M. (Ed.). (2010). Bioconjugation Protocols: Strategies and Methods (2nd ed.). Humana Press.
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Preparing Amines: Aliphatic & Aromatic Synthesis Methods. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Stella, V. J. (2024).
  • Kumar, A., et al. (2025). Advances in The Chemistry of Pro-Drugs for Enhanced Drug Delivery Systems. Journal of Drug Delivery Science and Technology.
  • Aroso, I. M., et al. (2024). Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery. Journal of Controlled Release.
  • JoVE (Journal of Visualized Experiments). (2022, September 26). Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Chromatograph-Free Preparation of Imidazoles from 3-Ethoxypropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 2,4-disubstituted imidazole nucleus is a privileged pharmacophore embedded in numerous biologically active molecules and drug candidates[1]. Traditionally, the synthesis of these heterocycles via the condensation of amidines with α-haloketones has been conducted in halogenated solvents such as chloroform[2]. However, classical methodologies are plagued by poor-to-moderate yields, the generation of toxic byproducts, and the tedious requirement of silica gel column chromatography for product isolation[1].

This application note details a highly scalable, optimized protocol for synthesizing 2,4-disubstituted imidazoles using 3-ethoxypropanimidamide hydrochloride as the foundational building block. By employing a biphasic aqueous tetrahydrofuran (THF) system with potassium bicarbonate (KHCO₃), this methodology bypasses the need for non-benign solvents and enables the direct crystallization of the target imidazole (e.g., 2-(2-ethoxyethyl)-4-substituted-1H-imidazole) in high yield and purity[1][3].

Mechanistic Rationale & System Design

To ensure a self-validating and robust protocol, every parameter in this workflow has been engineered to exploit the inherent kinetic differences between the desired condensation and undesired side reactions.

  • Biphasic Solvent System (THF/H₂O): α-Haloketones are notoriously unstable and prone to hydrolysis under basic aqueous conditions. However, amidines are significantly stronger nucleophiles than water. By utilizing a mixed organic/aqueous medium, the condensation rate of the α-haloketone with the free amidine vastly outpaces the haloketone's hydrolytic decomposition[1][4].

  • Base Selection (KHCO₃): Potassium bicarbonate provides a mild, buffered aqueous phase. It efficiently neutralizes the amidine hydrochloride to generate the reactive free base in situ without creating a harsh alkaline environment that would rapidly degrade the incoming electrophile[1].

  • Self-Validating Isolation: The biphasic nature of the reaction ensures that inorganic salts (KCl, excess KHCO₃) remain strictly partitioned in the aqueous layer. By controlling the addition rate to minimize organic impurities, the final product can be isolated via direct crystallization upon partial distillation of the THF[3].

Experimental Workflow

ImidazoleSynthesis N1 3-Ethoxypropanimidamide HCl (1.0 equiv) N2 KHCO3 (4.0 equiv) THF / H2O (4:1 v/v) N1->N2 Mix & Heat to Reflux N4 Biphasic Reflux (70 °C, 2 hours) N2->N4 Free Amidine Generation N3 α-Haloketone (1.0 equiv) in THF N3->N4 Dropwise Addition (30 min) N5 Phase Separation & Solvent Distillation N4->N5 HPLC Conversion >99% N6 Direct Crystallization (>85% Yield, >95% Purity) N5->N6 Aqueous Wash & Cool

Fig 1: Biphasic synthesis workflow for 2,4-disubstituted imidazoles from amidine hydrochlorides.

Materials and Reagents

ReagentRoleEquivalentsAmount (100 mmol scale)
3-Ethoxypropanimidamide HCl Nucleophile / Starting Material1.0 eq15.26 g
α-Haloketone (e.g., Chloroacetone)Electrophile1.0 eq9.25 g (approx. 8.0 mL)
Potassium Bicarbonate (KHCO₃) Mild Base / Buffer4.0 eq40.05 g
Tetrahydrofuran (THF) Organic SolventN/A200 mL (Total)
Deionized Water Aqueous SolventN/A40 mL

Step-by-Step Methodology

Step 1: In Situ Free Base Generation
  • Charge a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel with 3-ethoxypropanimidamide hydrochloride (15.26 g, 100 mmol) and KHCO₃ (40.05 g, 400 mmol).

  • Add 160 mL of THF and 40 mL of deionized water to the flask.

  • Heat the biphasic mixture to a vigorous reflux (internal temperature ~70 °C).

  • Scientific Rationale: Heating the mixture prior to electrophile addition ensures complete dissolution of the KHCO₃ and immediate neutralization of the amidine hydrochloride. The vigorous reflux provides the kinetic energy required to drive the subsequent dehydration step of the cyclization[1].

Step 2: Electrophile Addition
  • In a separate vessel, dissolve the α-haloketone (100 mmol) in 40 mL of THF.

  • Transfer this solution to the addition funnel.

  • Add the α-haloketone solution dropwise to the refluxing biphasic mixture over a period of 30 minutes.

  • Scientific Rationale: Dropwise addition is critical. It maintains a low steady-state concentration of the base-sensitive α-haloketone. Because the free amidine is highly nucleophilic and present in excess relative to the instantaneous haloketone concentration, the electrophile is consumed by the desired condensation reaction faster than it can undergo aqueous hydrolysis or self-condensation[4].

Step 3: Cyclization and In-Process Control (IPC)
  • Following complete addition, maintain the reaction at vigorous reflux for an additional 2 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot from the organic layer. Dilute with 1 mL acetonitrile and analyze via HPLC (Zorbax SB-CN column, 4.6 × 250 mm, eluting with 30/70 MeCN/H₂O at 2 mL/min, monitored at 210 nm)[1].

  • Proceed to workup only when HPLC assay confirms >99% consumption of the amidine intermediate.

  • Scientific Rationale: Relying on a rigid time-based protocol can lead to incomplete reactions if stirring efficiency varies. The HPLC IPC ensures the cyclization is thermodynamically complete before cooling, preventing the co-precipitation of uncyclized intermediates during isolation.

Step 4: Chromatograph-Free Isolation
  • Cool the reaction mixture to room temperature.

  • Transfer to a separatory funnel and discard the lower aqueous layer (which contains KCl and unreacted KHCO₃).

  • Wash the organic layer once with 30 mL of saturated aqueous NaCl (brine) to remove residual water.

  • Transfer the THF layer to a rotary evaporator and distill the solvent under reduced pressure until the total volume is reduced by approximately 75%.

  • Allow the concentrated solution to cool to 0–5 °C in an ice bath to induce crystallization. Filter the resulting solids and wash with cold hexanes or a minimal amount of cold THF.

  • Scientific Rationale: The biphasic nature of the reaction naturally segregates inorganic byproducts. By distilling the THF, the solubility of the 2-(2-ethoxyethyl)-4-substituted-1H-imidazole decreases, allowing it to crystallize directly from the mother liquor. This completely bypasses the need for toxic chloroform extractions or labor-intensive silica gel chromatography[2][3].

Reaction Optimization & Comparative Data

The table below summarizes the quantitative improvements achieved by transitioning from classical methodologies to the optimized biphasic protocol described in this application note.

ParameterClassical Methodology[1][2]Optimized Biphasic Protocol[1][3]
Solvent System Chloroform (CHCl₃)THF / H₂O (4:1 v/v)
Base Triethylamine or NonePotassium Bicarbonate (KHCO₃)
Reaction Profile Sluggish, high impurity profileRapid condensation, minimal hydrolysis
Isolation Method Silica Gel Column ChromatographyDirect Crystallization
Typical Yield 30% – 55%83% – 91%
Product Purity Variable (requires purification)> 95% (crude isolate)

Conclusion

The preparation of imidazoles from 3-ethoxypropanimidamide hydrochloride can be executed with high efficiency and scalability by utilizing a biphasic THF/water solvent system and potassium bicarbonate. By understanding the kinetic causality between amidine nucleophilicity and haloketone hydrolysis, researchers can leverage this self-validating protocol to achieve excellent yields (>85%) and high purity (>95%) while entirely avoiding halogenated solvents and chromatographic purification.

References

  • Li, B.; Chiu, C. K.; Hank, R. F.; Murry, J.; Roth, J.; Tobiassen, H. "An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones." Organic Process Research & Development, 2002, 6 (5), 682–683. URL:[Link]

  • Organic Syntheses, Inc. "1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl." Organic Syntheses, 2002. URL:[Link]

  • Nagarsenkar, A.; Prajapti, S. K.; et al. "Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies." Organic & Biomolecular Chemistry, 2015, 13, 9471-9481. URL:[Link]

Sources

Troubleshooting & Optimization

improving reaction yields when using 3-Ethoxypropanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Ethoxypropanimidamide hydrochloride (CAS: 1170847-92-3).

This guide is designed for researchers, synthetic chemists, and drug development professionals utilizing this specific amidine hydrochloride in heterocyclic synthesis (such as the Pinner Pyrimidine Synthesis). Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol designed to maximize your reaction yields.

Core Reaction Workflow

G A 3-Ethoxypropanimidamide HCl (Stable Salt) B Base Neutralization (e.g., NaOEt / EtOH) A->B Deprotonation C Free Amidine (Reactive Nucleophile) B->C - NaCl, - EtOH D Electrophile Addition (e.g., 1,3-Dicarbonyl) C->D Nucleophilic Attack E Cyclization & Dehydration (Heat, -H2O) D->E Intermediate F Pyrimidine Derivative (Target Product) E->F Final Yield

Workflow of Pyrimidine Synthesis via 3-Ethoxypropanimidamide Neutralization.

Troubleshooting & FAQs

Q1: Why is my pyrimidine synthesis yield exceptionally low when reacting 3-Ethoxypropanimidamide hydrochloride with 1,3-dicarbonyls? A1: The most common point of failure is incomplete liberation of the free amidine base. The hydrochloride salt itself is non-nucleophilic and will not react with electrophiles like ethyl 3-oxobutanoate [1]. You must neutralize the salt with a stoichiometric amount of base. Furthermore, if trace water is present during neutralization, the highly reactive free amidine will rapidly hydrolyze into 3-ethoxypropanamide, permanently capping your yield.

Q2: How do I properly liberate the free base without causing thermal decomposition? A2: Causality dictates that the base must be strong enough to deprotonate the amidinium ion (pKa ~10-12) but non-nucleophilic enough to avoid side reactions. Using an anhydrous alkoxide base, such as Sodium Ethoxide (NaOEt) in absolute ethanol, is ideal. This generates the free base and precipitates sodium chloride (NaCl). Crucial step: You must filter off the insoluble NaCl before adding your electrophile. Suspended inorganic salts can trap the polar intermediate and physically hinder the subsequent cyclization step.

Q3: What is the optimal solvent system for cyclization reactions involving this amidine? A3: Highly polar, protic solvents are vastly superior. Research on amidine-to-pyrimidine conversions demonstrates that less polar solvents (like toluene or THF) result in poor solubility of the polar intermediates, drastically reducing yields [2]. Absolute ethanol provides the ideal balance of solubility and boiling point (~78 °C) for the initial condensation. For more challenging oxidative couplings, 2,2,2-trifluoroethanol (TFE) at 100 °C has been shown to boost yields to >85% by stabilizing the transition states [2].

Q4: My starting material contains ammonium chloride (NH₄Cl) impurities from the upstream Pinner synthesis. Does this affect my downstream yield? A4: Yes, significantly. Ammonium chloride acts as a competitive nucleophile. Under basic conditions, it releases ammonia, which will react with your 1,3-dicarbonyl to form unwanted enamine byproducts, consuming your electrophile. To mitigate this, treat the crude amidine hydrochloride with a precise molar ratio of alkoxide and use molecular sieves to scavenge the released ammonia and moisture prior to the main reaction [3].

Quantitative Data: Solvent and Base Effects on Amidine Cyclization Yields

To aid in experimental design, the following table summarizes the causal relationship between reaction conditions and isolated yields during pyrimidine cyclization.

Solvent SystemBase UsedTemp (°C)Relative Yield (%)Mechanistic Observation
Toluene (Anhydrous)Et₃N110< 20%Poor solubility of the amidine HCl; incomplete neutralization.
THFNaOtBu6535 - 40%Intermediate precipitation; slow and incomplete cyclization.
Ethanol (Absolute) NaOEt 78 (Reflux) 75 - 85% Complete salt dissolution; rapid nucleophilic attack; ideal baseline.
TFECs₂CO₃100> 85%High polarity stabilizes transition states; excellent for oxidative insertions.

Experimental Protocol: Optimized Pinner Pyrimidine Synthesis

This protocol provides a self-validating methodology for reacting 3-Ethoxypropanimidamide hydrochloride with a 1,3-dicarbonyl compound (e.g., ethyl 3-oxobutanoate) to form a pyrimidine derivative [1].

Step 1: Free-Basing (Neutralization)

  • Suspend 1.0 equivalent (eq) of 3-Ethoxypropanimidamide hydrochloride in absolute anhydrous ethanol to create a 0.2 M solution.

  • Cool the suspension to 0 °C in an ice bath under an inert argon atmosphere.

  • Dropwise, add 1.05 eq of freshly prepared Sodium Ethoxide (NaOEt) solution (21% wt in EtOH).

  • Stir for 30 minutes at room temperature.

    • Self-Validation Check: The formation of a fine, dense white precipitate (NaCl) validates successful deprotonation. If the solution remains clear, your base has degraded.

  • Rapidly filter the suspension through a tightly packed pad of Celite under inert gas to remove the NaCl.

Step 2: Condensation

  • Transfer the clear filtrate (now containing the highly reactive free amidine) to a clean, oven-dried flask.

  • Add 1.0 eq of the target electrophile (e.g., ethyl 3-oxobutanoate).

  • Stir at room temperature for 2 hours. This allows the initial nucleophilic attack to occur without the thermal degradation of the free amidine.

Step 3: Cyclization & Dehydration

  • Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 12–16 hours.

  • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the highly polar, baseline-hugging intermediate indicates that the dehydration/cyclization step is complete.

  • Cool to room temperature, concentrate under reduced pressure, and purify the resulting pyrimidine derivative via recrystallization or flash column chromatography.

References

1.. Journal of Computer Aided Chemistry, SciProfiles. 2. (Note: Redirects via Semantic Scholar / Sciforum). Chem. Proc. 2021. 3.. Google Patents (CN100528836C).

Technical Support Center: Troubleshooting Low Solubility of 3-Ethoxypropanimidamide HCl in Reaction Media

Author: BenchChem Technical Support Team. Date: March 2026

As a team of Senior Application Scientists, we recognize that navigating the complexities of chemical reactions is a daily challenge for researchers. This guide offers a specialized, in-depth approach to resolving a common yet critical issue: the low solubility of 3-Ethoxypropanimidamide HCl in various reaction media. Our goal is to provide you with the expertise and practical steps to overcome this hurdle efficiently and effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low solubility of 3-Ethoxypropanimidamide HCl in my organic solvent?

A: 3-Ethoxypropanimidamide hydrochloride is a "Pinner salt," an alkyl imidate hydrochloride.[1] Its salt form renders it highly polar and crystalline. This inherent polarity leads to poor solubility in common non-polar and moderately polar aprotic organic solvents such as toluene, THF, and dichloromethane. The significant lattice energy of the salt's crystal structure and the difficulty in solvating the dissociated ions in a low-dielectric medium are the main contributing factors.

Q2: If I see undissolved solid, is my reaction still able to proceed?

A: The reaction might be occurring, but likely at a much-reduced rate. When a significant amount of the starting material remains undissolved, the reaction is limited to the solid-liquid interface or to the small fraction of the compound that has dissolved.[2] This often results in slow, incomplete, and difficult-to-reproduce reactions.

Q3: Can I simply increase the temperature to dissolve the compound?

A: Increasing the temperature can improve solubility, but it must be done with caution.[3] Imidate salts can be thermally unstable and may decompose at elevated temperatures, leading to the formation of byproducts and a decrease in yield.[1][4] It is crucial to monitor for any signs of degradation, such as color change, when heating.

Q4: Is converting the HCl salt to its free base a viable strategy to improve solubility?

A: Yes, this is often a very effective approach. The free base of 3-Ethoxypropanimidamide is significantly less polar and thus more soluble in a wider range of organic solvents.[5] However, the free base is also less stable than the hydrochloride salt and can be susceptible to hydrolysis, especially in the presence of moisture.[1] Therefore, it is often best to generate the free base in situ (in the reaction mixture) or use it immediately after it has been isolated.[6]

Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

This guide provides a structured workflow to diagnose and resolve solubility issues with 3-Ethoxypropanimidamide HCl.

Decision Workflow for Solubility Optimization

G A Start: Low Solubility Observed B Step 1: Solvent & Co-Solvent Screening A->B Analyze solvent polarity C Step 2: Controlled Temperature Adjustment B->C If solubility remains low F Success: Homogeneous Reaction Achieved B->F If successful C->F If successful G Monitor for Thermal Degradation C->G Carefully monitor stability D Step 3: In Situ Free Base Generation H Select Appropriate Non-Nucleophilic Base D->H Choose base based on reaction conditions E Step 4: Phase-Transfer Catalysis (PTC) I Select Suitable Catalyst (e.g., TBAB) E->I Select catalyst compatible with reagents G->D If degradation occurs or solubility is poor H->E If reaction is still sluggish H->F If successful I->F If successful

Caption: A stepwise decision-making workflow for troubleshooting and resolving the low solubility of 3-Ethoxypropanimidamide HCl.

Step 1: Systematic Solvent and Co-Solvent Screening

A logical first step is to screen for a more suitable solvent system. The aim is to find a solvent or a mixture of solvents that can effectively dissolve the polar hydrochloride salt without negatively impacting the reaction.

Expertise & Experience: A methodical approach to solvent selection is more effective than random testing. Start with more polar aprotic solvents, as they are more likely to dissolve the polar salt.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: In separate small vials, place a known quantity (e.g., 10 mg) of 3-Ethoxypropanimidamide HCl.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a single test solvent to each vial.

  • Room Temperature Observation: Stir or vortex each vial for 2-3 minutes and record the level of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Observation with Heating: For any samples that did not fully dissolve, gently warm them (e.g., to 40-50 °C) and note any changes in solubility. Be observant of any color changes that might indicate decomposition.

  • Co-Solvent Evaluation: If a single solvent is not sufficient, try a co-solvent system. For instance, if your reaction is in THF, test mixtures like 9:1 THF/DMF. The use of co-solvents is a powerful technique to enhance solubility by modifying the polarity of the solvent system.[7][8]

Data Presentation: Solubility Screening Reference Table

SolventDielectric Constant (Approx.)Solubility at 25°C (Qualitative)Solubility at 50°C (Qualitative)
Toluene2.4InsolubleInsoluble
Dichloromethane (DCM)9.1Sparingly solublePartially soluble
Tetrahydrofuran (THF)7.5Sparingly solublePartially soluble
Acetonitrile (MeCN)37.5Partially solubleSoluble
Dimethylformamide (DMF)36.7SolubleSoluble
N-Methyl-2-pyrrolidone (NMP)32.2SolubleSoluble
Dimethyl sulfoxide (DMSO)46.7SolubleSoluble

Trustworthiness: This systematic screening provides a reliable basis for solvent selection. If your reaction is compatible with polar aprotic solvents like DMF or NMP, they often present the most direct solution. However, if your reaction chemistry is sensitive to these solvents, proceed to the subsequent steps.

Step 2: In Situ Generation of the Free Base

If finding a suitable solvent for the HCl salt proves difficult, generating the more soluble free base directly in the reaction mixture is the next logical step.

Expertise & Experience: The choice of base is crucial. It needs to be strong enough to deprotonate the imidamide hydrochloride (the pKa of the protonated form is typically in the range of 9-10), but not so nucleophilic that it interferes with your reactants.[9]

Recommended Bases for In Situ Free Base Generation:

  • Tertiary Amines: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are good choices as they are non-nucleophilic. Their hydrochloride byproducts often precipitate out of less polar solvents, which can help drive the reaction to completion.

  • Inorganic Carbonates: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are solid bases that can be easily removed by filtration after the reaction.

Experimental Protocol: In Situ Free Base Generation

  • Setup: In your reaction vessel, combine your substrate and the chosen non-polar solvent (e.g., THF).

  • Imidate Salt Addition: Add the solid 3-Ethoxypropanimidamide HCl to the stirred mixture.

  • Base Addition: Slowly add 1.05 to 1.2 equivalents of your chosen base (e.g., TEA).

  • Observation: Stir the mixture for 15-30 minutes. You should observe the solid 3-Ethoxypropanimidamide HCl dissolving as it converts to the more soluble free base. A new solid, the amine hydrochloride, may also precipitate.

  • Proceed with Reaction: Once the mixture is homogeneous or the salt exchange is complete, you can proceed with adding your other reagents.

Trustworthiness: This protocol uses a slight excess of base to ensure complete conversion. The visual confirmation of the starting material dissolving provides a reliable checkpoint before moving forward with the reaction.

Step 3: Phase-Transfer Catalysis (PTC)

For biphasic (solid-liquid) reactions where heating is not a viable option, a phase-transfer catalyst can be used to transport the imidate into the organic phase.

Expertise & Experience: PTC is an excellent method for reactions where an anionic reactant needs to be solubilized in an organic solvent.[10] The catalyst, typically a quaternary ammonium salt, exchanges its anion for the deprotonated imidate at the solid-liquid interface and carries it into the organic phase to react.[11]

Recommended Phase-Transfer Catalysts:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

Experimental Protocol: PTC-Mediated Reaction

  • Setup: In your reaction vessel, combine the substrate, solvent (e.g., toluene), 3-Ethoxypropanimidamide HCl, and a solid inorganic base (e.g., K₂CO₃).

  • Catalyst Addition: Add a catalytic amount (1-10 mol%) of the phase-transfer catalyst (e.g., TBAB).

  • Reaction: Stir the heterogeneous mixture vigorously. The catalyst will facilitate the transfer of the reactive species into the solution, allowing the reaction to proceed.

Diagram of the PTC Mechanism

G cluster_0 Solid Phase cluster_1 Organic Phase A Imidate-H+Cl- (Solid) B Imidate- (anion) A->B + Base D Q+Imidate- (Soluble Complex) C Q+X- (Catalyst) C->D Anion Exchange at Interface E Substrate D->E Reaction F Product F->C Regenerates Catalyst

Caption: A simplified representation of the mechanism of solid-liquid phase-transfer catalysis.

References

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (2017, February 19). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Solid-Liquid PTC Outperforms Liquid-Liquid PTC. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Enhance Amide Stability in High-Temperature Processes. Retrieved from [Link]

  • Vankayala, S. L., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(2), 752-761.
  • Sahoo, R. N. (n.d.). Techniques Of Solubility Enhancement. SlideShare. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023). Methods to boost solubility. Retrieved from [Link]

  • Ananda, K., & Vasanthakumar, G.-R. (2006). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. Journal of Chemical Research, 2006(3), 169-171.
  • Helda - Helsinki.fi. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • ACS Publications. (2025, January 23). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. Retrieved from [Link]

  • Patil, S. K., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 11(4-S), 153-161.
  • MDPI. (2020, September 9). The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-ethoxy-3-iminopropionate hydrochloride. Retrieved from [Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent? Retrieved from [Link]

  • Oregon State University. (n.d.). Unit 2 Table of pKa values. Retrieved from [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.
  • Figshare. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 'In situ'; Generated 'HCl'; - An Efficient Catalyst for Solvent-Free Hantzsch Reaction at Room Temperature: Synthesis of New Dihydropyridine Glycoconjugates. Retrieved from [Link]

  • Oregon State University. (n.d.). Unit 2 Table of pKa values. Retrieved from [Link]

  • Reddit. (2022, August 3). hydrolysis of imidate. Retrieved from [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.
  • SciSpace. (n.d.). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboximidamide hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • SciSpace. (n.d.). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-, monohydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of amiodarone HCl in propylene glycol+ethanol, propylene glycol+water and their ternary solvent mixtures at 25 and 37°C. Retrieved from [Link]

  • MilliporeSigma. (n.d.). EDAC HCl. Retrieved from [Link]

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preventing hydrolysis of 3-Ethoxypropanimidamide hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Ethoxypropanimidamide Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the storage, handling, and stability assessment of 3-Ethoxypropanimidamide hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid 3-Ethoxypropanimidamide hydrochloride to prevent hydrolysis?

A1: 3-Ethoxypropanimidamide hydrochloride, as an imidate salt (specifically, a Pinner salt), is highly susceptible to hydrolysis, especially in the presence of moisture.[1][2] The hydrochloride salt form makes it hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can then act as a reactant, leading to degradation.

To ensure long-term stability, the compound must be stored under strict anhydrous conditions. The key parameters to control are temperature and humidity.

ParameterRecommended ConditionRationale
Temperature -20°CLow temperatures slow down the rate of chemical degradation reactions, including hydrolysis.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air with an inert gas minimizes exposure to atmospheric moisture.
Container Tightly-sealed, amber glass vialPrevents moisture and light exposure. Amber glass protects from potential photolytic degradation.[3][4]
Desiccant RequiredUse of a desiccant, such as silica gel or a molecular sieve, within a secondary container (desiccator) is crucial to absorb any ambient moisture.[5]

Q2: My lab has a standard -20°C freezer, but it's not a desiccator. Is this sufficient for storage?

A2: While a -20°C freezer is essential for slowing the degradation kinetics, it is not sufficient on its own.[3] Standard freezers can have high internal humidity due to condensation and frost formation. Storing the tightly sealed vial inside a secondary container with a desiccant is a critical and necessary step to create a moisture-free microenvironment.[5] Failure to do so will likely lead to gradual hydrolysis over time, compromising sample purity.

Q3: For how long can I store a stock solution of 3-Ethoxypropanimidamide hydrochloride?

A3: Aqueous solutions of imidate hydrochlorides are notoriously unstable and should be prepared fresh for immediate use.[3] Storing aqueous solutions, even for short periods, is strongly discouraged as hydrolysis will occur rapidly. If a solution must be prepared in advance, use an anhydrous aprotic solvent (e.g., anhydrous DMSO, DMF) and store it under an inert atmosphere at -20°C for no longer than 24 hours. However, even in these conditions, the risk of degradation from trace moisture is high.

Troubleshooting Hydrolysis

Q4: I suspect my solid sample has hydrolyzed. What are the visible signs?

A4: Visual inspection can sometimes provide the first clue of degradation. Hygroscopic compounds that have absorbed moisture may change in appearance. Look for:

  • Change in physical state: The powder may go from being free-flowing to clumpy, sticky, or even appearing wet or oily.[6]

  • Discoloration: While not always present, a change from a white or off-white powder to a yellowish or brownish hue can indicate chemical degradation.

Q5: My assay results are inconsistent or show a loss of potency. Could this be due to hydrolysis?

A5: Yes, this is a classic symptom of compound degradation.[3] The hydrolysis of 3-Ethoxypropanimidamide hydrochloride breaks it down into ethyl 3-ethoxypropanoate and ammonium chloride (see hydrolysis mechanism below). These degradation products will not have the desired biological or chemical activity, leading to:

  • Lower than expected assay signals.

  • Poor reproducibility between experiments.

  • Failure to achieve expected outcomes in a synthesis or biological screen.

Q6: What are the primary degradation products of 3-Ethoxypropanimidamide hydrochloride hydrolysis?

A6: The primary degradation pathway for alkyl imidates like this one is hydrolysis, which yields an ester and ammonia (or an amine).[1] Under acidic conditions, which are present due to the hydrochloride salt, the reaction involves the protonation of the nitrogen atom, followed by a nucleophilic attack of water on the imine carbon.[1]

Hydrolysis Mechanism

Caption: Acid-catalyzed hydrolysis of 3-Ethoxypropanimidamide hydrochloride.

Analytical Guide: Detecting and Quantifying Hydrolysis

To definitively confirm and quantify hydrolysis, an analytical method that can separate the parent compound from its degradation products is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a reverse-phase HPLC (RP-HPLC) method to assess the purity of 3-Ethoxypropanimidamide hydrochloride.

Objective: To separate 3-Ethoxypropanimidamide hydrochloride from its primary hydrolytic degradation product, ethyl 3-ethoxypropanoate.

1. Materials and Instrumentation:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

  • 3-Ethoxypropanimidamide hydrochloride sample

  • Reference standard (if available)

2. Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard non-polar stationary phase suitable for retaining small organic molecules.
Mobile Phase Gradient ElutionA gradient is recommended to ensure elution of both the polar parent compound and the less polar ester degradation product within a reasonable time.[7]
Gradient 5% B to 95% B over 15 minThis wide gradient is a good starting point for method development.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 210 nmImidates and esters lack strong chromophores, so detection at a low UV wavelength is necessary to capture absorbance from the C=N and C=O bonds.
Injection Volume 10 µLStandard injection volume.
Column Temp 30°CControlled temperature ensures reproducible retention times.

3. Sample Preparation:

  • Accurately weigh ~10 mg of the 3-Ethoxypropanimidamide hydrochloride sample.

  • Dissolve in 10.0 mL of the sample diluent to make a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of ~100 µg/mL using the sample diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Interpretation:

  • Pristine Sample: A pure, unhydrolyzed sample should show a single major peak corresponding to 3-Ethoxypropanimidamide hydrochloride.

  • Hydrolyzed Sample: A hydrolyzed sample will show an additional peak. The degradation product, ethyl 3-ethoxypropanoate, is less polar and will have a longer retention time on a C18 column than the parent imidate hydrochloride.

  • Quantification: The percentage of hydrolysis can be estimated by the area-under-the-curve (AUC) ratio of the degradation product peak to the total AUC of all peaks.

    • % Hydrolysis = (AUC_degradation_product / (AUC_parent + AUC_degradation_product)) * 100

Workflow for Investigating Suspected Hydrolysis

TroubleshootingWorkflow A Inconsistent Assay Results / Visual Clumps in Solid B Is the compound stored correctly? (-20°C, Anhydrous, Inert Gas) A->B C Review Storage Protocol. Implement desiccator and inert gas overlay. B->C No D Prepare fresh sample for analysis. B->D Yes C->D E Perform RP-HPLC Analysis D->E F Single major peak observed? E->F G Compound is likely pure. Troubleshoot other experimental parameters. F->G Yes H Multiple peaks observed? (Parent + later-eluting peak) F->H No I Hydrolysis is confirmed. H->I J Discard degraded stock. Procure new material. Strictly adhere to storage protocols. I->J

Caption: Logical workflow for troubleshooting suspected hydrolysis.

References

  • European Medicines Agency. (n.d.). Section 6: Pharmaceutical particulars. Retrieved from [Link]

  • Polygon Group. (n.d.). Surface Coating Prevents Hygroscopic Salt Damage. Retrieved from [Link]

  • INSITU Building Preservation. (n.d.). Hygroscopic Salt Behaviour. Retrieved from [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]

  • Roger, R., & Neilson, D. G. (n.d.). Chemistry and Synthesis of Imidates. Scribd. Retrieved from [Link]

  • Deslongchamps, P., et al. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(11), 1601-1615.
  • ResearchGate. (2015, November 27). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Retrieved from [Link]

  • ResearchGate. (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]

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Technical Support Center: Temperature Optimization for 3-Ethoxypropanimidamide Hydrochloride Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the construction of pyrimidine scaffolds. Specifically, this document addresses the thermodynamic and kinetic challenges encountered during the cyclization of 3-ethoxypropanimidamide hydrochloride with β-ketoesters.

Mechanistic Causality: The Role of Thermal Control

The synthesis of pyrimidines via the 1[1] utilizing2[2] is a two-stage process governed by distinct energy barriers.

  • Kinetic Phase (Nucleophilic Addition): Once the amidine is liberated from its hydrochloride salt using a strong base, the nucleophilic nitrogen attacks the highly electrophilic carbonyl of the β-ketoester (e.g., ethyl 3-oxobutanoate). This step has a low activation energy and proceeds rapidly even at room temperature, forming an acyclic condensation intermediate.

  • Thermodynamic Phase (Cyclodehydration): The subsequent intramolecular ring closure and elimination of water require significantly higher thermal energy. If the reaction temperature is too low, the process stalls at the intermediate stage. Conversely, excessive heat (>90 °C) triggers the cleavage of the aliphatic ether linkage (loss of the ethoxy group) and promotes competing side reactions, such as3[3].

Reaction Pathway & Temperature Dependence

G A 3-Ethoxypropanimidamide HCl + Ethyl 3-oxobutanoate B Base Addition (NaOEt) Free Amidine Liberation A->B C Nucleophilic Addition (Acyclic Intermediate) B->C D Optimal Temp (65-80°C) Cyclodehydration C->D Reflux (78°C) E Low Temp (<40°C) Reaction Stalls C->E Insufficient Heat F High Temp (>90°C) Ether Cleavage / Degradation C->F Overheating G 2-(2-ethoxyethyl)-6-methylpyrimidin-4-ol D->G

Reaction pathway and temperature dependence for 3-ethoxypropanimidamide cyclization.

Quantitative Data: Temperature vs. Reaction Profile

To assist in optimizing your reactor conditions, the following table summarizes the kinetic effects and product distributions observed across different temperature gradients during the cyclization with ethyl 3-oxobutanoate.

Temperature RangeKinetic EffectMajor Product SpeciesTypical Yield (%)Purity Profile
20 - 40 °C Sluggish cyclizationAcyclic condensation intermediate< 20%High intermediate accumulation; incomplete reaction.
65 - 80 °C Optimal cyclodehydration2-(2-ethoxyethyl)-6-methylpyrimidin-4-ol75 - 85%High purity; complete cyclization.
> 90 °C Thermal degradationCleaved ether / Hydrolyzed amidine< 40%Complex mixture; high levels of N-acylurea byproducts.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows the reaction is stalling at the acyclic intermediate stage. Should I increase the temperature? A1: If your reaction is currently running below 60 °C, yes. The initial nucleophilic attack is fast, but the cyclodehydration step requires a higher activation energy. Heating the reaction to a gentle reflux in ethanol (75–80 °C) provides the necessary thermodynamic push to close the ring.

Q2: I am observing a significant impurity mass that corresponds to the loss of the ethoxy group. What is causing this? A2: High temperatures (exceeding 90 °C), especially in the presence of strong bases or trace moisture, can lead to the cleavage of the aliphatic ether linkage. To prevent this, strictly maintain the temperature below 80 °C and ensure your solvent system is rigorously anhydrous.

Q3: Can I use a stronger base to compensate for a lower reaction temperature? A3: No. While a strong base like sodium ethoxide (NaOEt) is essential to liberate the free amidine from its hydrochloride salt and facilitate the initial 4[4], relying solely on base strength without adequate thermal energy will not drive the rate-limiting cyclodehydration step.

Q4: Why is it necessary to filter the reaction mixture before adding the β-ketoester? A4: The neutralization of 3-ethoxypropanimidamide hydrochloride with NaOEt produces insoluble sodium chloride (NaCl). If left in the reactor, these salt particulates act as nucleation sites for side reactions and can trap the acyclic intermediate, artificially lowering your yield.

Self-Validating Experimental Protocol

The following protocol details the synthesis of 2-(2-ethoxyethyl)-6-methylpyrimidin-4-ol. Every critical phase includes a self-validating checkpoint to ensure the reaction is proceeding correctly before moving to the next step.

Materials Required:

  • 3-Ethoxypropanimidamide hydrochloride (1.0 eq)

  • Ethyl 3-oxobutanoate (Ethyl acetoacetate) (1.05 eq)

  • Sodium ethoxide (NaOEt) solution (21% wt in ethanol) (1.1 eq)

  • Anhydrous Ethanol

Step-by-Step Methodology:

  • Amidine Liberation: Suspend 3-ethoxypropanimidamide hydrochloride in anhydrous ethanol under a nitrogen atmosphere. Cool the vessel to 0–5 °C. Add the NaOEt solution dropwise over 15 minutes. Stir for an additional 30 minutes at room temperature.

    • Validation Checkpoint 1: A heavy white precipitate (NaCl) must form. The absence of a precipitate indicates degraded or inactive NaOEt, meaning the amidine remains trapped as a hydrochloride salt.

  • Filtration: Filter the suspension rapidly through a pad of Celite under an inert atmosphere to remove the NaCl byproduct. Transfer the filtrate to a clean, dry reaction flask.

    • Validation Checkpoint 2: The filtrate must be completely clear and transparent. Cloudiness indicates residual salts that will interfere with the cyclization kinetics.

  • Nucleophilic Condensation: To the clear filtrate, add ethyl 3-oxobutanoate (1.05 eq) dropwise at room temperature. Stir for 1 hour.

    • Validation Checkpoint 3: Analyze an aliquot via TLC (UV 254 nm). The rapid appearance of a new, lower-Rf spot confirms the successful formation of the acyclic intermediate.

  • Thermal Cyclization: Equip the flask with a reflux condenser. Heat the reaction mixture to a gentle reflux (75–80 °C) for 4 to 6 hours.

    • Validation Checkpoint 4: Monitor via LC-MS. The mass of the acyclic intermediate

      
       must shift to 
      
      
      
      . Do not stop the reaction until the intermediate peak is completely exhausted.
  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in minimal water and neutralize to pH 6-7 using 1M HCl to precipitate the pyrimidine product. Filter, wash with cold water, and recrystallize from ethyl acetate/hexane.

References

  • A method to search the most stable reaction pathway and its application to the Pinner Pyrimidine Synthesis reaction Source: Journal of Computer Aided Chemistry URL
  • 3-Ethoxypropionitrile Source: Benchchem URL
  • Technical Support Center: Optimization of Pyrimidine Synthesis Source: Benchchem URL
  • Claisen Condensation and Dieckmann Condensation Source: Master Organic Chemistry URL

Sources

Technical Support Center: Purification of 3-Ethoxypropanimidamide Hydrochloride

[1]

Physicochemical Profile & Separation Logic

To effectively remove an impurity, one must exploit the physicochemical differences between the impurity and the target product.

The Impurity: 3-Ethoxypropanimidamide Hydrochloride

  • Structure: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    
    
  • Nature: Ionic salt (Amidinium cation + Chloride anion).[1]

  • Solubility: Highly soluble in water, methanol, and ethanol.[1] Poorly soluble in non-polar organics (DCM, EtOAc, Hexanes, Toluene).[1]

  • Acidity (pKa): The protonated amidinium ion has a pKa of approximately 11.5–12.5 . This makes it a strong base in its neutral form but a stable cation at neutral and acidic pH.[1]

The Separation Strategy Since the unreacted reagent is a highly polar salt, the primary separation mechanism is polarity-based partitioning .

  • Scenario A (Standard): Target product is organic-soluble (Lipophilic).[1]

    
    Liquid-Liquid Extraction (LLE). 
    
  • Scenario B (Difficult): Target product is water-soluble (Polar).[1]

    
    Reverse Phase Chromatography or Scavenging. 
    

Protocol A: Liquid-Liquid Extraction (The "pH Switch" Method)

Recommended for: Synthesis of non-polar heterocycles (e.g., pyrimidines) where the product is soluble in EtOAc or DCM.

The Mechanism

We exploit the high pKa of the amidine. At neutral or slightly acidic pH, the amidine exists as a charged, water-soluble cation (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

1
Step-by-Step Workflow

Reagents Needed:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Aqueous Wash 1: Saturated Ammonium Chloride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) or 0.5 M Citric Acid.
    
  • Aqueous Wash 2: Brine (Sat. NaCl).[1][2]

Procedure:

  • Dilution: Dilute the crude reaction mixture with the chosen organic solvent (ratio 1:5 v/v relative to reaction volume).

  • Acidic Wash (The Critical Step):

    • Wash the organic layer with 0.5 M Citric Acid or Sat.[1]

      
       .
      
    • Why? This buffers the aqueous phase to pH ~4–6.[1]

    • Result: The 3-Ethoxypropanimidamide is fully protonated (ionic) and partitions into the aqueous phase. The target product (unless it is a strong amine) remains neutral in the organic phase.

  • Separation: Drain the aqueous layer.[1][2]

  • Brine Wash: Wash the organic layer with saturated brine to remove residual water and trace ions.[1]

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Visualization: The Partitioning Logic

Partitioningcluster_0Reaction Mixturecluster_1Biphasic System (pH 5-6)MixCrude Mix:1. Product (Neutral)2. Amidine (Salt/Free Base)OrgOrganic Phase (EtOAc)Contains: ProductMix->OrgAdd SolventAqAqueous Phase (Acidic)Contains: Amidinium Cation (+)Mix->AqAdd aq. Citric AcidFinalPurified ProductOrg->FinalEvaporateWasteWaste (Amidine Removed)Aq->WasteDiscard

Caption: At pH 5-6, the high pKa amidine remains ionized (blue) and is forced into the aqueous phase, while the neutral product (green) stays in the organic solvent.[1]

Protocol B: Solid-Phase Scavenging (High Throughput)

Recommended for: Small-scale reactions (<100 mg) or when the product is acid-sensitive.[1]

Concept: Use a strong cation exchange resin to physically "trap" the amidinium ions from the solution.

Materials:

  • Resin: Strong Cation Exchanger (e.g., Dowex 50W, Amberlyst 15).[1]

  • Solvent: Methanol or Ethanol (Amidine HCl is soluble in alcohols).[1]

Procedure:

  • Preparation: Pre-wash the resin with Methanol to remove interstitial water.[1]

  • Loading: Dissolve the crude mixture in Methanol.

  • Scavenging: Add the resin (approx. 3–5 equivalents relative to the unreacted amidine).

  • Incubation: Shake or stir gently for 1–2 hours at room temperature.

    • Mechanism:[1][3][4][5]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      
      
    • Note: If the amidine is already an HCl salt, you may need a mixed-bed resin or a basic scavenger (like carbonate resin) first to free the base, then a cation scavenger. However, usually, the cation exchange resin will swap the cation.

    • Better Approach for HCl salts: Use a Silica-supported Carbonate (to neutralize HCl) followed by filtration through a silica plug.[1]

  • Filtration: Filter off the resin.[1] The filtrate contains the product.[6]

Protocol C: Troubleshooting for Polar Products

Recommended for: When the target product is also water-soluble (e.g., highly polar heterocycles).[1]

If your product washes out with water, Liquid-Liquid Extraction will fail.[1]

Method: Reverse Phase Flash Chromatography (C18) [1]

  • Stationary Phase: C18 (Octadecyl) functionalized silica.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: Start at 100% Water. The polar amidine salt will elute near the solvent front (Void Volume). The organic product will retain longer and elute as the Acetonitrile percentage increases.

Data Table: Elution Order Prediction

CompoundPolarityRetention (C18 Column)Elution Phase
3-Ethoxypropanimidamide HCl High (Ionic)Very Low (

)
0-5% ACN (Early)
Typical Pyrimidine Product ModerateMedium (

)
20-50% ACN
Non-polar Byproducts LowHigh>80% ACN

Frequently Asked Questions (FAQs)

Q1: I used NaOEt as a base in my reaction. Is the amidine still an HCl salt? A: No. If you used a strong base like Sodium Ethoxide (NaOEt), you likely deprotonated the amidine hydrochloride to its free base form (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

  • Implication: The free base is less polar than the salt and might partially extract into organic solvents.

  • Fix: You must include the acidic wash (Protocol A, Step 2) to reprotonate the amidine back to its cationic form, ensuring it partitions into the aqueous layer.

Q2: My product contains a basic amine. Won't the acidic wash remove it too? A: It depends on the pKa.

  • If Product pKa < 5 (e.g., pyridine, pyrimidine): It will remain mostly neutral at pH 5–6 and stay in the organic layer.[1]

  • If Product pKa > 8 (e.g., aliphatic amine): Yes, it will protonate and wash away.[1]

  • Solution: In this case, use Protocol C (Chromatography) or careful pH titration (keep pH ~10, where Amidine is + but Product is neutral? Unlikely, as Amidine is the stronger base). Actually, since Amidine is a stronger base (pKa ~12) than most amine products, you cannot easily separate them by pH extraction if the product is also a base.[1] You must use Chromatography.[1]

Q3: Can I remove it by sublimation? A: No. Amidine salts are ionic solids with very high melting/decomposition points.[1] They do not sublime.

References

  • Amidine Synthesis & Properties

    • Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim. (Foundational text on Pinner synthesis and amidine salts).

    • Organic Syntheses, Coll.[1][7] Vol. 1, p. 5 (1941). Preparation of Acetamidine Hydrochloride.[1] Link

  • General Workup Procedures

    • Rochester University.[1] Workup Guide for Organic Synthesis. Link

    • Nottingham University.[1] Purification of Reaction Mixtures. Link

  • Chemical Data

    • PubChem.[1][8] Compound Summary for Amidine Derivatives. Link

Technical Support Center: Troubleshooting 3-Ethoxypropanimidamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the synthesis of 3-ethoxypropanimidamide hydrochloride.

This transformation relies on the classical Pinner reaction, converting 3-ethoxypropanenitrile into an imidate salt, followed by aminolysis[1]. While highly effective, the pathway is notoriously sensitive to thermodynamic and environmental variables. This guide bypasses generic advice to focus purely on the causality of side reactions and provides self-validating methodologies to guarantee high-yield, high-purity synthesis.

Mechanistic Causality of Side Reactions

To troubleshoot effectively, you must understand the mechanistic origins of your byproducts. The synthesis occurs in two distinct phases, each with its own specific vulnerabilities:

  • Phase 1: Imidate Salt Formation (Pinner Reaction)

    • Thermal Degradation to Amide: The intermediate imidium chloride (Pinner salt) is highly thermally unstable. If the internal temperature rises above 0°C during the exothermic addition of HCl gas, the salt undergoes irreversible elimination, yielding an unwanted amide byproduct and ethyl chloride[2].

    • Hydrolysis to Ester: The Pinner reaction requires strictly anhydrous conditions. Moisture introduces water as a competing nucleophile against ethanol. Even trace amounts of

      
       will rapidly hydrolyze the highly electrophilic imidate intermediate into ethyl 3-ethoxypropanoate[2].
      
    • Orthoester Formation: Utilizing a vast excess of ethanol shifts the equilibrium, prompting the intermediate to react with additional alcohol molecules, generating an orthoester instead of the desired imidate[3].

  • Phase 2: Aminolysis

    • Cyclotrimerization (Triazine Formation): Free amidines and their unreacted nitrile precursors are susceptible to cyclotrimerization under basic conditions. Prolonged reaction times or a large excess of ammonia will drive the self-condensation of the amidine into complex 1,3,5-triazine derivatives[4].

    • 
      -Elimination:  Because our specific substrate contains a 
      
      
      
      -ethoxy group, it is vulnerable to
      
      
      -like elimination. If the aminolysis is conducted at elevated temperatures, the ethoxy group can be eliminated, yielding an acrylamidine byproduct.
Diagnostic Decision Tree

Use the following workflow to trace your analytical data back to the root mechanistic failure.

TroubleshootingWorkflow N1 3-Ethoxypropanenitrile + EtOH + HCl D1 Moisture > 100 ppm? N1->D1 E1 Hydrolysis Side Reaction (Ester/Amide) D1->E1 Yes D2 Temp > 0°C? D1->D2 No E2 Thermal Decomposition (Amide Byproduct) D2->E2 Yes N2 Imidate Hydrochloride (Pinner Salt) D2->N2 No N3 Aminolysis (NH3) N2->N3 D3 Excess NH3 / Prolonged Time? N3->D3 E3 Trimerization (1,3,5-Triazine) D3->E3 Yes N4 3-Ethoxypropanimidamide Hydrochloride D3->N4 No

Diagnostic workflow for identifying side reactions in 3-ethoxypropanimidamide synthesis.

Quantitative Troubleshooting Matrix

Compare your analytical readouts against this matrix to implement immediate, data-driven corrective actions.

Side ReactionMechanistic CauseAnalytical IndicatorCorrective Action
Hydrolysis to Ester Moisture > 100 ppm introduces

nucleophile[2]
IR: 1735 cm⁻¹ (C=O)GC-MS: m/z 146Validate solvents via KF Titration (< 100 ppm); use strictly dry HCl gas.
Thermal Amidation Pinner salt eliminates at temperatures > 0°C[2]IR: 1650 cm⁻¹ (C=O amide)Maintain internal reactor temp between -5°C and 0°C during HCl addition.
Triazine Trimerization Excess

promotes cyclotrimerization[4]
LC-MS: High MW byproduct (m/z ~297)Restrict to 1.1 eq

; quench reaction immediately upon completion.
Orthoester Formation Excess ethanol (> 1.5 eq)[3]¹H-NMR: ~1.1 ppm (9H, t), ~3.5 ppm (6H, q)Restrict anhydrous ethanol to exactly 1.1 - 1.5 equivalents.

-Elimination
Loss of ethoxy group yielding acrylamidine¹H-NMR: Vinylic protons (~5.5 - 6.5 ppm)Maintain aminolysis temperature strictly ≤ 25°C.
Self-Validating Standard Operating Procedure (SOP)

To prevent the side reactions detailed above, do not simply follow steps; use this self-validating protocol where the chemistry is verified before advancing to the next phase.

Phase 1: Formation of Ethyl 3-ethoxypropanimidate Hydrochloride
  • Preparation: Charge a flame-dried, argon-purged reactor with 3-ethoxypropanenitrile (1.0 eq) and anhydrous ethanol (1.1 eq) dissolved in anhydrous dichloromethane (DCM)[1].

    • Causality Check: Limiting ethanol to 1.1 equivalents starves the pathway that leads to orthoester formation[3].

    • Validation Checkpoint: Perform a Karl Fischer (KF) titration on the mixture. Proceed ONLY if water content is < 100 ppm. If > 100 ppm, discard or re-dry, as hydrolysis to the ester is guaranteed[2].

  • Acidification: Cool the reactor jacket to -10°C. Slowly bubble anhydrous HCl gas through the solution, maintaining the internal temperature strictly between -5°C and 0°C.

    • Causality Check: The imidium chloride intermediate will thermally degrade into an amide if the temperature breaches 0°C[2].

    • Validation Checkpoint: Monitor reaction progress via in-situ IR spectroscopy (disappearance of the nitrile

      
       stretch at ~2250 cm⁻¹) or by measuring the conductivity of the reaction mixture[2].
      
  • Isolation: Once conversion is complete, remove the solvent under reduced pressure (keeping the water bath < 10°C) or precipitate the Pinner salt directly using cold, anhydrous diethyl ether.

Phase 2: Aminolysis to 3-Ethoxypropanimidamide Hydrochloride
  • Ammonia Addition: Dissolve the isolated Pinner salt in anhydrous ethanol at 0°C. Slowly add a standardized solution of ethanolic ammonia (strictly 1.1 eq)[1].

    • Causality Check: Using a stoichiometric limit of ammonia prevents the base-catalyzed cyclotrimerization of the amidine into 1,3,5-triazine derivatives[4].

  • Maturation & Isolation: Stir for 4 hours, allowing the temperature to slowly rise to room temperature (do not exceed 25°C to prevent

    
    -elimination of the ethoxy group).
    
    • Validation Checkpoint: Remove solvent in vacuo and recrystallize from ethanol/ether. Perform an IR scan on the final crystals; the absolute absence of a 1735 cm⁻¹ peak confirms an ester-free product.

Frequently Asked Questions (FAQs)

Q: I am detecting ethyl 3-ethoxypropanoate in my final product. Where did it come from? A: This ester is the direct result of moisture-driven hydrolysis of the imidate intermediate[2]. Even trace amounts of water (from hygroscopic ethanol, ambient humidity, or wet HCl gas) will outcompete the amine nucleophile. Ensure your solvents are freshly dried and validated via Karl Fischer titration prior to starting the reaction.

Q: Can I speed up the Pinner reaction by heating it slightly? A: Absolutely not. Heating the reaction above 0°C will irreversibly degrade the Pinner salt into an amide byproduct and an alkyl chloride via thermal elimination[2]. The kinetics of this reaction must be managed through high HCl concentration and efficient stirring, never through temperature elevation.

Q: My LC-MS shows a massive high-molecular-weight peak. What is it? A: This is likely a 1,3,5-triazine derivative. Amidines and their nitrile precursors are highly prone to cyclotrimerization under basic conditions (such as excess ammonia) or prolonged reaction times[4]. Quench the aminolysis step promptly once conversion is achieved and strictly control your ammonia stoichiometry.

Q: I am observing vinylic protons in my NMR spectrum. What happened? A: The 3-ethoxy group in your specific substrate is susceptible to


-elimination. Under strongly basic conditions or elevated temperatures during aminolysis, ethanol can be eliminated, forming an acrylamidine derivative. Strict temperature control (≤ 25°C) during the ammonia addition is critical to prevent this.
References
  • Amidine Synthesis Methods Overview | PDF | Amine | Ester - Scribd. Scribd. 3

  • "formation of amide byproduct in Pinner reaction" - Benchchem. Benchchem. 2

  • 2.3.1. Synthesis - Thieme. Thieme-Connect. 4

  • 3-Ethoxypropionitrile | 2141-62-0 | Benchchem. Benchchem. 1

Sources

drying protocols for hygroscopic 3-Ethoxypropanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Drying 3-Ethoxypropanimidamide Hydrochloride

Executive Summary

You have reached the technical support repository for 3-Ethoxypropanimidamide hydrochloride (CAS: Generic structure reference for aliphatic amidines). This compound is a functionalized aliphatic amidine salt. Like many amidines, it is acutely hygroscopic and prone to hydrolytic degradation upon exposure to atmospheric moisture.

The Critical Challenge: The amidine moiety (


) is thermodynamically unstable relative to its hydrolysis product (the primary amide) in the presence of water. Moisture absorption does not just cause physical caking; it initiates an irreversible chemical reaction releasing ammonia.


This guide provides validated protocols to arrest this degradation and restore material integrity.

Part 1: Decision Matrix & Workflows

Before selecting a protocol, assess the current state of your material.

Figure 1: Drying Protocol Selection Decision Tree

Drying_Protocol_Selection Start Material Status Assessment State1 Free-flowing powder (Preventative) Start->State1 State2 Clumped/Sticky (Mild Moisture) Start->State2 State3 Deliquescent/Liquid (Severe Moisture) Start->State3 Action1 Protocol A: Vacuum Desiccation State1->Action1 Routine Maintenance State2->Action1 Small Scale (<5g) Action2 Protocol B: Lyophilization State2->Action2 Large Scale (>5g) Action3 Protocol C: Azeotropic Distillation State3->Action3 Salvage Attempt QC QC Check: 1H-NMR (D2O) or KF Action1->QC Action2->QC Action3->QC

Caption: Decision matrix for selecting the appropriate drying method based on the physical state of the amidine salt.

Part 2: Validated Drying Protocols

Protocol A: Vacuum Desiccation (The "Gold Standard" for Maintenance)

Best for: Routine storage, minor clumping, and small batches (<10 g).

Mechanism: Uses chemical desiccants to lower the partial pressure of water vapor in a closed system, driving equilibrium away from the hydrated salt.

  • Prepare the Chamber: Use a vacuum desiccator. Place Phosphorus Pentoxide (

    
    )  in the bottom tray.
    
    • Why

      
      ? It is chemically reactive with water, providing a near-zero humidity environment, unlike silica gel which is equilibrium-limited [1].
      
  • Sample Preparation: Transfer the 3-Ethoxypropanimidamide HCl into a wide-mouth vial. Cover the mouth with aluminum foil and poke 5-10 small holes with a needle to prevent "bumping" (powder scattering) under vacuum.

  • Vacuum Application: Connect to a high-vacuum pump (< 1 mbar). Evacuate slowly to prevent bumping.

  • Duration: Dry for 12–24 hours at room temperature (20–25°C).

    • Warning: Do not heat above 40°C. Aliphatic amidines can cyclize or degrade thermally [2].

  • Restoration: Backfill with dry Argon or Nitrogen (balloon or line), never ambient air.

Protocol B: Lyophilization (Freeze-Drying)

Best for: Deeply wet material, large batches, or preparing aliquots.

Mechanism: Sublimation of ice avoids the liquid phase, preventing hydrolysis which occurs rapidly in solution.

  • Dissolution: Dissolve the material in the minimum volume of HPLC-grade water.

    • Tip: If the pH is not acidic, add a drop of dilute HCl to ensure the salt form is stable (Amidine pKa

      
       11-12; it must be fully protonated) [3].
      
  • Freezing: Flash freeze the flask in liquid nitrogen or a dry ice/acetone bath. Ensure a thin shell of ice on the flask walls for maximum surface area.

  • Sublimation: Connect to the lyophilizer. Condenser temp should be <-50°C; vacuum <0.1 mbar.

  • Completion: Run for 24-48 hours. The resulting powder will be fluffy and highly static (a sign of dryness).

Protocol C: Azeotropic Distillation (Salvage Protocol)

Best for: Material that has deliquesced (turned into oil/liquid).

Mechanism: Uses a solvent that forms a low-boiling azeotrope with water to carry moisture out at lower temperatures.

  • Solvent Choice: Suspend/dissolve the wet material in Toluene or 2-MeTHF .

    • Why Toluene? It forms an azeotrope with water (boiling at 85°C, but lower under vacuum) and does not dissolve the amidine salt well, allowing the dry solid to precipitate out.

  • Process: Rotovap the mixture at 40°C under reduced pressure.

  • Repetition: Repeat the toluene addition and evaporation 2-3 times.

  • Final Step: Dry the resulting solid using Protocol A to remove residual organic solvent.

Part 3: Troubleshooting & FAQs

Q1: My sample smells like ammonia. Is it ruined? A: The smell of ammonia indicates hydrolysis has occurred.

  • Diagnosis: The amidine (

    
    ) has reacted with water to form the amide (
    
    
    
    ) and released
    
    
    .
  • Action: Run an LC-MS or H-NMR.

    • Check: Look for the disappearance of the amidine proton signal (broad singlet ~8-9 ppm in DMSO-

      
      ) and appearance of amide peaks.
      
    • Salvage: If hydrolysis is <5%, recrystallize from dry ethanol/ether. If >10%, re-synthesis is recommended as purification is difficult.

Q2: The powder turns into a liquid on the weigh boat. How do I handle it? A: This is deliquescence . 3-Ethoxypropanimidamide HCl lowers the vapor pressure of water so significantly that it condenses moisture from the air until it dissolves itself.

  • Solution:

    • Never weigh in open air.

    • Use a "weigh-by-difference" technique with a closed vial.

    • Ideally, handle inside a glovebox or a glove bag purged with nitrogen.

Q3: Can I use an oven to dry it? A: NO.

  • Reasoning: Heat accelerates hydrolysis exponentially. Even at 60°C, a slightly wet amidine salt can degrade significantly in hours. Always use vacuum rather than heat to remove water [4].

Part 4: Physical Properties & Stability Data

PropertySpecificationNotes
Hygroscopicity Very HighDeliquescent at >40% RH.
Storage Temp -20°CLong-term stability requires freezing.
Container Amber Glass + ParafilmProtect from light; seal strictly.
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexane, Toluene.
Stability pH sensitiveStable at pH < 7. Rapid hydrolysis at pH > 9.

References

  • Burfield, D. R., et al. (1978). "Desiccant Efficiency in Solvent Drying." Journal of Organic Chemistry. Link

  • Shriner, R. L., & Neumann, F. W. (1944). "The Chemistry of the Amidines." Chemical Reviews. Link

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. (Classic text on Pinner synthesis and amidine instability).
  • Liu, X., et al. (2006).[1] "Preparation and evaluation of a hydrolytically stable amide-embedded stationary phase." Journal of Chromatography A. Link (Discusses hydrolytic stability mechanisms).[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Ethoxypropanimidamide hydrochloride before handling.

Sources

pH adjustment strategies for 3-Ethoxypropanimidamide hydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pH Adjustment & Neutralization Strategies

Executive Summary: The Stability Paradox

Researchers working with 3-Ethoxypropanimidamide hydrochloride often encounter a "stability paradox." To utilize the amidine as a nucleophile (e.g., for pyrimidine synthesis), the hydrochloride salt must be neutralized to its free base. However, the free base is thermodynamically unstable in aqueous alkaline media, rapidly hydrolyzing to 3-ethoxypropanamide .

This guide replaces standard "pH adjustment" protocols—which are often fatal for this compound—with Stoichiometric Activation Strategies . We focus on anhydrous techniques that bypass the hydrolysis window entirely.

Technical Deep Dive: The Chemistry of Instability

To troubleshoot effectively, one must understand the competition between deprotonation and hydrolysis .

  • Acidity (pKa): The protonated amidine (

    
    ) has a pKa of approximately 11.5 – 12.0  (comparable to acetamidine).
    
  • The Trap: Weak bases (e.g., Triethylamine, pKa ~10.7) are insufficient to fully deprotonate the salt. Strong aqueous bases (e.g., NaOH, pKa ~15.7) successfully deprotonate it but introduce water and hydroxide ions, which catalyze the irreversible hydrolysis to the amide.

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition you must manage. The goal is to maximize the Green path and eliminate the Red path.

AmidinePathways Salt Amidine HCl Salt (Stable Solid) Base Base Addition (pH > 12) Salt->Base Neutralization FreeBase Free Amidine Base (Reactive Nucleophile) Base->FreeBase Deprotonation Product Target Heterocycle (e.g., Pyrimidine) FreeBase->Product + Electrophile (Fast Step) Hydrolysis Hydrolysis Product (3-Ethoxypropanamide) FreeBase->Hydrolysis + H2O / OH- (Thermodynamic Sink) Ammonia Ammonia (NH3) (Byproduct) Hydrolysis->Ammonia

Figure 1: Reaction pathway showing the competition between productive nucleophilic attack (Green) and destructive hydrolysis (Red).

Experimental Protocols: Validated Neutralization Strategies

Do not use a pH meter for these protocols. Standard glass electrodes drift in organic solvents and respond sluggishly, leading to over-addition of base. Use Stoichiometric Calculation .

Protocol A: The "Anhydrous Gold Standard" (Recommended)

Best for: High-value synthesis, moisture-sensitive electrophiles.

  • Preparation: Suspend 3-Ethoxypropanimidamide HCl (1.0 equiv) in anhydrous Ethanol (EtOH).

    • Note: The salt may not fully dissolve initially. This is normal.

  • Activation: Cool to 0°C. Add Sodium Ethoxide (NaOEt) solution (21% in EtOH) dropwise (1.0 – 1.05 equiv).

    • Why NaOEt? It matches the solvent and the "ethoxy" tail of your molecule, preventing trans-esterification side reactions if ester groups are present on your electrophile.

  • Filtration (Optional but Recommended): Stir for 15-30 minutes. The mixture will become cloudy as NaCl precipitates. If your subsequent reaction is sensitive to salts, filter the NaCl under inert atmosphere (Schlenk filtration).

  • Reaction: Add your electrophile (e.g., 1,3-dicarbonyl) immediately to the filtrate.

Protocol B: The Biphasic "Shotgun" Method

Best for: Large-scale, robust reactions where the electrophile is highly reactive.

  • Solvent System: Dissolve the HCl salt in a minimum amount of water (keep cold, <5°C). Layer with Dichloromethane (DCM).

  • Rapid Neutralization: Add 50% NaOH (1.0 equiv) while vigorously stirring.

  • Extraction: The free base will partition into the DCM layer.

  • Separation: Immediately separate the organic layer, dry over MgSO₄, and use directly.

    • Warning: Do not store the DCM solution; amidines can self-condense or hydrolyze with trace moisture over time.

Troubleshooting & FAQs

This section addresses specific tickets raised by our user base regarding 3-Ethoxypropanimidamide HCl.

Q1: "I tried adjusting the pH to 10 using Triethylamine (TEA), but the reaction failed."

Diagnosis: Incomplete Deprotonation. Explanation: The pKa of the amidinium ion (~12) is higher than that of TEA (~10.7). You established an equilibrium where only ~5-10% of your compound was in the reactive free-base form. Solution: You must use a base with a pKa > 13. Use Sodium Ethoxide (pKa ~16) or DBU (pKa ~13.5) if you require an organic soluble base.

Q2: "My reaction mixture turned into a solid white gel."

Diagnosis: Salt precipitation or Polymerization. Explanation: If you used Protocol A (NaOEt/EtOH), the "gel" is likely fine Sodium Chloride (NaCl) precipitating out of the ethanol. This confirms neutralization is occurring. Solution: This is a good sign. Verify by taking a small aliquot, adding water; if it dissolves instantly, it is salt. Proceed with the reaction or filter it off.

Q3: "I see a new peak in my NMR at

6.5-7.0 ppm (broad) and loss of the ethyl group signals."

Diagnosis: Hydrolysis to Amide.[1][2][3] Explanation: You likely exposed the free base to moisture. The peak corresponds to the primary amide protons (


).
Solution:  Ensure all solvents are dried over molecular sieves (3Å or 4Å). Switch to Protocol A. If using Protocol B, reduce the contact time with the aqueous phase to <2 minutes.
Q4: "How do I monitor the pH if I can't use a probe?"

Diagnosis: Misreliance on aqueous metrics. Explanation: In anhydrous ethanol, "pH" is not defined in the standard aqueous sense. Solution: Use Phenolphthalein as an internal indicator if your product is not colored.

  • Technique: Add a crystal of phenolphthalein to your salt suspension. Add NaOEt dropwise. The moment the solution turns faint pink and persists, you have neutralized the HCl and have a slight excess of base. Stop there.

Data Summary: Base Selection Matrix
Base StrategySolvent SystemRisk of HydrolysisSalt RemovalRecommended For
NaOEt / EtOH Anhydrous EthanolLow Filtration (NaCl)General synthesis, Cyclizations
KOtBu / THF Anhydrous THFVery Low Filtration (KCl)Highly moisture-sensitive reactions
NaOH / H₂O Water / DCM (Biphasic)High ExtractionScale-up of robust products
Triethylamine DCM or DMFN/A N/ANOT RECOMMENDED (Too weak)
Decision Logic for Process Development

Use this flow to determine the correct protocol for your specific application.

BaseSelection Start Start: 3-Ethoxypropanimidamide HCl IsElectrophileSensitive Is the Electrophile Moisture Sensitive? Start->IsElectrophileSensitive Anhydrous Use Anhydrous Protocol (A) Base: NaOEt or KOtBu Solvent: EtOH or THF IsElectrophileSensitive->Anhydrous Yes IsScaleLarge Is Scale > 100g? IsElectrophileSensitive->IsScaleLarge No SensitiveYes Yes SensitiveNo No IsScaleLarge->Anhydrous No (Better Yield) Biphasic Use Biphasic Protocol (B) Base: NaOH (50%) Solvent: DCM/Water IsScaleLarge->Biphasic Yes ScaleYes Yes ScaleNo No

Figure 2: Decision matrix for selecting the optimal neutralization strategy based on scale and electrophile stability.

References
  • Patai, S. (Ed.). (1975). The Chemistry of Amidines and Imidates. Wiley-Interscience.

  • Shriner, R. L., & Neumann, F. W. (1944). "The Chemistry of the Amidines." Chemical Reviews, 35(3), 351–425.

  • Scriven, E. F. (1984). Azides and Nitrenes: Reactivity and Utility. Academic Press. (Context on nucleophilic nitrogen species).
  • PubChem Compound Summary. (2024). "Ethyl 3-ethoxy-3-iminopropionate hydrochloride" (Structural analog data). National Center for Biotechnology Information.

  • Munday, R. H. (2012). "Practical Guide to Amidine Synthesis." Organic Process Research & Development. (General methodology for amidine handling).

Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 3-Ethoxypropanimidamide hydrochloride before handling. Amidines are irritants and can be corrosive to eyes.

Sources

Technical Support Center: Overcoming Steric Hindrance with 3-Ethoxypropanimidamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the application of 3-Ethoxypropanimidamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with steric hindrance in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully form amide and amidine-based linkages between sterically congested molecules.

Introduction: The Challenge of Molecular Crowding

In the synthesis of complex molecules, particularly in drug discovery, steric hindrance is a persistent obstacle.[1] It arises when bulky groups of atoms physically block a reaction site, preventing reactants from approaching each other effectively.[2][3] This "molecular crowding" can dramatically slow down reaction rates, reduce yields, or prevent a desired reaction from occurring altogether.[4][5] The formation of amide bonds, one of the most critical reactions in pharmaceutical chemistry, is particularly susceptible to these steric effects, especially when coupling hindered secondary amines or bulky carboxylic acids.[6][7]

Traditional coupling reagents often fail in these challenging cases, necessitating innovative strategies. This guide focuses on the use of 3-Ethoxypropanimidamide derivatives, a class of reagents designed to circumvent these spatial constraints and facilitate the efficient synthesis of sterically demanding targets.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of 3-Ethoxypropanimidamide derivatives.

Q1: My standard amide coupling reaction (e.g., using HATU/DIPEA) between a bulky secondary amine and a sterically hindered carboxylic acid has failed. How can 3-Ethoxypropanimidamide derivatives help?

A1: Standard coupling reagents like HATU form a highly reactive, but often bulky, activated ester intermediate. If either the amine or the acid is sterically hindered, the nucleophilic attack by the amine on this activated intermediate is severely impeded. 3-Ethoxypropanimidamide derivatives offer an alternative pathway. They can be used to convert the sterically hindered amine into a more reactive nucleophile or the carboxylic acid into a less-hindered reactive intermediate, depending on the specific derivative and reaction scheme. This often involves the formation of an amidine linkage, which can serve as a stable bioisostere for the target amide bond.[8]

Q2: What are the optimal starting conditions (solvent, temperature, base) for a typical coupling reaction involving these derivatives?

A2: While substrate-dependent, a good starting point is to use a polar aprotic solvent such as DMF or DMSO, which can help stabilize charged intermediates.[9] Reactions are often initiated at room temperature and may be gently heated to 40-60 °C to overcome the activation energy barrier imposed by steric hindrance.[9] The choice of base is critical; a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is typically preferred to prevent it from competing with the substrate amine.

Q3: I am observing incomplete conversion and recovering significant amounts of starting material. What is the most likely cause?

A3: Incomplete conversion in sterically hindered reactions is common and typically points to two main issues:

  • Insufficient Activation: The activation energy for the reaction may be too high under the current conditions. Consider incrementally increasing the reaction temperature or extending the reaction time.

  • Reagent Reactivity: The specific derivative you are using may not be sufficiently reactive for your substrate combination. It may be necessary to switch to a more activated form of the reagent or explore catalytic additives.

Q4: Are 3-Ethoxypropanimidamide derivatives compatible with other common functional groups?

A4: Generally, these reagents are compatible with a wide range of functional groups. However, highly acidic protons (e.g., in phenols or thiols) can interfere by quenching the base or reacting with activated intermediates. It is advisable to protect such groups if they are not the intended reaction site. Similarly, unhindered primary amines in the molecule could compete in the reaction if not protected.

Q5: What is the best way to monitor the progress of these reactions?

A5: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods. For TLC, ensure your mobile phase provides good separation between the starting materials and the expected product. LC-MS is invaluable as it provides simultaneous confirmation of conversion and the mass of the desired product, helping to distinguish it from potential side products or intermediates.

Section 2: In-Depth Troubleshooting Guide

When experiments do not proceed as planned, a systematic approach to troubleshooting is essential. The table below outlines common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solutions & Underlying Logic
No Reaction / Only Starting Material Recovered 1. Insufficient Activation Energy: The steric barrier is too high for the reaction to proceed under the current conditions.[4] 2. Poor Reagent/Substrate Solubility: One or more components are not fully dissolved, preventing effective interaction. 3. Incorrect Base: The base may be too weak to deprotonate the necessary species or may be sterically hindering the reaction itself.1. Increase Temperature: Incrementally raise the temperature (e.g., in 10 °C steps from 50 °C to 80 °C). This provides the kinetic energy needed to overcome the repulsive steric forces.[9] 2. Change Solvent: Switch to a higher-boiling polar aprotic solvent like DMAc or NMP. Test substrate solubility in the chosen solvent before repeating the reaction. 3. Use a Stronger Base: Consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if simple deprotonation is the issue.
Low Yield (<30%) with Complex Mixture 1. Side Reactions: The reaction temperature may be too high, leading to decomposition or alternative reaction pathways. 2. Moisture Contamination: Water in the reaction can hydrolyze activated intermediates, leading back to starting material or other byproducts.1. Lower Temperature & Extend Time: Run the reaction at a lower temperature (e.g., RT or 40 °C) for a longer duration (24-48h). This favors the desired kinetic product over thermodynamically favored decomposition pathways. 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).
Reaction Stalls at ~50% Conversion 1. Product Inhibition: The product formed may be coordinating to a catalyst or reagent, effectively shutting down the reaction pathway. 2. Reagent Degradation: The coupling reagent or an activated intermediate may have limited stability under the reaction conditions.1. Add More Reagent: A second charge of the coupling reagent and base after 12-24 hours can sometimes restart a stalled reaction. 2. One-Pot, Two-Step Activation: Activate the carboxylic acid first with the coupling reagent, then add the amine component. This can prevent unwanted interactions and preserve the stability of the activated species.[10]
Difficulty in Product Purification 1. Similar Polarity: The product may have a very similar polarity to the starting materials or byproducts (e.g., tetramethylurea from HBTU/HATU). 2. Product is Water Soluble: The desired compound may be lost to the aqueous layer during workup.[11]1. Alternative Chromatography: If standard silica gel chromatography fails, consider reverse-phase (C18) chromatography or prep-TLC. 2. Modify Workup: Before extraction, check the aqueous layer by TLC or LC-MS. If the product is present, perform a back-extraction with a different organic solvent (e.g., ethyl acetate, DCM) or saturate the aqueous layer with NaCl to decrease the product's solubility.

Section 3: Core Mechanism & Experimental Protocols

Understanding the "how" is critical for effective troubleshooting. 3-Ethoxypropanimidamide derivatives work by creating a reactive intermediate that is less susceptible to steric hindrance.

Visualizing the Core Problem: Steric Hindrance

The diagram below illustrates how bulky substituents (R1, R2) can physically block the approach of a nucleophile to an electrophilic center, preventing bond formation.

Steric_Hindrance cluster_0 Unhindered Reaction cluster_1 Sterically Hindered Reaction Nu Nu: C C Nu->C Easy Approach E E+ H1 H H2 H C->E C->H1 C->H2 Nu2 Nu: C2 C Nu2->C2 Blocked Path E2 E+ R1 R1 R2 R2 C2->E2 C2->R1 C2->R2 Troubleshooting_Workflow start Reaction Failed (Low/No Conversion) check_purity Verify Purity & Integrity of Starting Materials (NMR, LCMS) start->check_purity rerun_rt Re-run Reaction Under Strict Anhydrous Conditions check_purity->rerun_rt Purity OK increase_temp Increase Temperature (e.g., 50°C -> 80°C) rerun_rt->increase_temp Still Fails change_solvent Change to Higher-Boiling Polar Aprotic Solvent (e.g., DMAc) increase_temp->change_solvent Still Fails stronger_base Use Stronger Non-Nucleophilic Base (e.g., DBU) change_solvent->stronger_base Still Fails reassess Reassess Synthetic Route Consider Alternative Derivative stronger_base->reassess Still Fails

Sources

Technical Support Center: Recrystallization of 3-Ethoxypropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Ethoxypropanimidamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. As a polar organic hydrochloride salt, 3-Ethoxypropanimidamide hydrochloride presents specific challenges and opportunities for purification that this guide will address in a practical, question-and-answer format.

Section 1: Foundational Knowledge - The Compound and Its Impurities

A successful purification strategy begins with understanding the target molecule and the potential contaminants.

Q: What are the key chemical properties of 3-Ethoxypropanimidamide hydrochloride that influence its recrystallization?

A: 3-Ethoxypropanimidamide hydrochloride is a salt, making it a polar, ionic compound. Its structure contains functional groups capable of hydrogen bonding. These characteristics dictate its solubility, which is a critical parameter for recrystallization.[1] Generally, polar compounds dissolve best in polar solvents ("like dissolves like").[1][2] The hydrochloride salt form significantly increases its solubility in water and polar protic solvents like alcohols, compared to its freebase form.[3][4]

Q: What are the most common impurities I should expect when synthesizing 3-Ethoxypropanimidamide hydrochloride?

A: The impurity profile heavily depends on the synthetic route. A common method for preparing amidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of HCl.[5] Potential impurities from this or similar syntheses include:

  • Starting Materials: Unreacted 3-ethoxypropanenitrile.

  • By-products: Ammonium chloride (NH₄Cl) is a very common by-product in amidine synthesis, which can co-crystallize with the product.[6]

  • Side-products: Small amounts of related amides or esters formed through hydrolysis.

  • Inorganic Salts: Residual catalysts or salts from workup steps.[6]

  • Solvents: Residual solvents from the reaction or previous purification attempts.

A Chinese patent for purifying amidine hydrochlorides specifically notes that products from common syntheses often have purities below 95%, with significant ammonium chloride contamination (3-5%).[6]

Section 2: The Core Technique - Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities should remain either completely soluble or completely insoluble at all temperatures.[7]

Q: How do I systematically select the best solvent for my compound?

A: A systematic screening process is essential. This involves testing the solubility of a small amount of your impure material (~25-50 mg) in a small volume of various solvents (~0.5-1 mL).[7] The goal is to identify a solvent that fits the "high solubility hot, low solubility cold" profile.[8]

Below is a workflow to guide your solvent selection process.

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Q: What solvents should I prioritize for screening 3-Ethoxypropanimidamide hydrochloride?

A: Given its polar, salt-like nature, you should start with polar solvents. A discussion among chemists on purifying organic hydrochloride salts suggests that 2-Propanol (IPA) is often preferred over ethanol, as many HCl salts are too soluble in ethanol for good recovery.[9] An anti-solvent, such as diethyl ether (Et₂O), can then be added to the isopropanol solution to induce precipitation.[9]

Table 1: Recommended Solvents for Initial Screening

Solvent Type Boiling Point (°C) Rationale & Expected Behavior
2-Propanol (IPA) Polar Protic 82.6 Primary Candidate. Likely to show good temperature-dependent solubility. Often a good choice for hydrochloride salts.[9]
Ethanol (EtOH) Polar Protic 78.4 May be too effective a solvent, leading to low recovery.[9] However, it's a good candidate for a mixed-solvent system.
Methanol (MeOH) Polar Protic 64.7 Likely to be a very strong solvent; high risk of poor yield. Use with caution, potentially with an anti-solvent.
Acetonitrile Polar Aprotic 81.6 A common solvent for polar molecules; worth screening.
Ethyl Acetate Moderately Polar 77.1 The compound is likely insoluble. Could be an excellent anti-solvent to pair with an alcohol.[9]

| Diethyl Ether | Non-polar | 34.6 | The compound will be insoluble. A classic anti-solvent for precipitating salts from alcohol solutions.[9] |

Section 3: Step-by-Step Experimental Protocols

Here we provide two validated starting protocols. Always perform these on a small scale before processing your entire batch.

Protocol 1: Single-Solvent Recrystallization from 2-Propanol (IPA)

This protocol is ideal if you found that the compound has good solubility in hot IPA and poor solubility in cold IPA.

  • Dissolution: Place the impure 3-Ethoxypropanimidamide hydrochloride in an Erlenmeyer flask. Add the minimum amount of near-boiling 2-Propanol required to just dissolve the solid.[8] Add the hot solvent in small portions while swirling.

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, you must perform a hot gravity filtration.[10] To prevent premature crystallization, use a pre-heated funnel and flask and a small excess of hot solvent.[10]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[2] Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a minimum amount of ice-cold 2-Propanol to rinse away soluble impurities clinging to the crystal surfaces.[8] Using room temperature or excess solvent will redissolve your product and lower the yield.[8]

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization from Ethanol/Diethyl Ether

Use this method if the compound is too soluble in a primary solvent (like ethanol) even when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): Perform as described in Protocol 1 if needed.

  • Induce Cloudiness: Allow the solution to cool slightly. Begin adding the anti-solvent (diethyl ether) dropwise while swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-dissolve and Crystallize: Gently warm the solution until the cloudiness just disappears. Then, set the flask aside to cool slowly and undisturbed. Crystals should form as the solution cools.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold mixture of ethanol and diethyl ether (use the same ratio that induced crystallization) or with pure, ice-cold diethyl ether.

  • Drying: Dry the purified crystals under vacuum.

Caption: A generalized workflow for the recrystallization process.

Section 4: Troubleshooting Guide

Q: My compound separated as an oil instead of crystals. What do I do?

A: This phenomenon, known as "oiling out," is a common problem, especially with impure compounds or when using mixed-solvent systems.[2][10][11] It happens when the solute comes out of solution at a temperature above its melting point.

Troubleshooting "Oiling Out":

  • Re-heat the solution until the oil fully redissolves.[2]

  • Add more of the primary solvent (e.g., more 2-Propanol) to make the solution more dilute.[11]

  • Attempt to cool again, but much more slowly. You can insulate the flask to slow the cooling rate.[11]

  • If it still oils out, the chosen solvent system may be unsuitable. Recover the material by evaporating the solvent and restart with a different solvent or solvent pair.[11]

Caption: A decision tree for addressing the issue of a compound oiling out.

Q: No crystals have formed after cooling the solution in an ice bath. What now?

A: This is likely due to either using too much solvent or the solution being supersaturated.[8][11]

  • Induce Crystallization: Try scratching the inside of the flask just below the liquid surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[2][8]

  • Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[8]

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[11]

Q: My final yield is very low. What are the common causes?

A: Low yield is a frequent issue with several potential causes:

  • Using too much solvent during the initial dissolution step.[8] This is the most common error.

  • Washing the crystals with too much solvent, or with solvent that was not ice-cold.[8]

  • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.[10]

  • Selecting a solvent in which the compound has significant solubility even when cold.

Q: My final product is still colored. How can I remove colored impurities?

A: If your product has a persistent color, it is likely due to highly conjugated, non-polar impurities. These can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[8] Add a spatula tip of charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[8] Do not add charcoal to a boiling solution, as it can cause violent bumping.

References

  • University of Rochester. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Novak, Z., et al. (2004).
  • University of Evansville. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Scholars Crossing. (2020). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-Ethoxypropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Synthesis Monitoring and Structural Validation

Executive Summary: The Criticality of Amidine Characterization

In drug development, 3-Ethoxypropanimidamide hydrochloride serves as a vital C3-linker and building block, particularly for synthesizing heterocycles like pyrimidines and imidazoles. However, its characterization presents a specific challenge: distinguishing the amidine product from its nitrile precursor (3-Ethoxypropanenitrile ) and the intermediate imidate ester (Pinner salt).

This guide moves beyond static spectral lists. It provides a comparative analysis of the 1H NMR signatures of the starting material versus the final salt, offering a self-validating protocol to confirm conversion and purity. We focus on solvent-dependent behavior (DMSO-d6 vs. D2O) to reveal exchangeable proton dynamics essential for confirming the salt formation.

Structural Analysis & Predictive Logic

Before analyzing the spectra, we must establish the structural expectations. The transformation from a nitrile to an amidine hydrochloride introduces a cationic center, significantly deshirlding adjacent protons and introducing exchangeable nitrogen protons.

Compound: 3-Ethoxypropanimidamide hydrochloride Formula:


Precursor:  3-Ethoxypropanenitrile (

)
The Shift Logic (Causality)
  • Alpha-Protons (

    
    ):  The conversion of 
    
    
    
    to
    
    
    increases the electron-withdrawing nature of the functional group. Expect a downfield shift (
    
    
    ppm) for the methylene protons adjacent to the amidine.
  • Amidine Protons: In aprotic polar solvents (DMSO-d6), the amidinium protons (

    
     and 
    
    
    
    ) appear as distinct, broad signals downfield (8.0–9.5 ppm). In D2O, these vanish due to deuterium exchange.
  • Ethoxy Chain: The distal ethoxy group remains relatively stable but serves as an internal integration standard (

    
     triplet, 
    
    
    
    quartet).
Comparative Analysis: Precursor vs. Product

This section compares the 1H NMR profile of the starting material (Nitrile) against the Product (Amidine HCl) to provide a definitive "Go/No-Go" quality control metric.

Scenario A: Synthesis Monitoring (Solvent: DMSO-d6)

Why DMSO-d6? It preserves the labile amidine protons, providing the only direct evidence of the nitrogen-containing functional group.

Proton AssignmentPrecursor: 3-Ethoxypropanenitrile (

ppm)
Product: 3-Ethoxypropanimidamide HCl (

ppm)
Diagnostic Change
1. Amidine (

)
Absent 8.80 – 9.40 (br s, 3H/4H) Primary Confirmation Signal
2.

-Methylene (

)
2.65 (t,

Hz)
2.95 – 3.10 (t,

Hz)
Downfield shift due to cationic charge
3.

-Methylene (

)
3.62 (t,

Hz)
3.68 – 3.75 (t,

Hz)
Slight downfield shift
4. Ethoxy

(

)
3.52 (q,

Hz)
3.48 – 3.55 (q,

Hz)
Minimal change (Overlap possible)
5. Ethoxy

(

)
1.22 (t,

Hz)
1.15 – 1.20 (t,

Hz)
Integration Reference (3H)

Technical Insight: If you observe a signal at ~4.2 – 4.5 ppm , your reaction is incomplete. This corresponds to the Imidate Ester (Pinner Salt) intermediate, indicating that the amination step (reaction with ammonia) did not reach completion.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized characterization workflow.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the dried hydrochloride salt.

    • Note: Ensure the salt is free of excess HCl or ethanol, as these will skew chemical shifts.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why? D2O will erase the critical amidine peaks. Only use D2O if solubility in DMSO is poor or to confirm the "disappearance" of labile protons.

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (standard proton)

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for small molecules).

  • Scans (NS): 16 (DMSO typically gives high S/N).

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration: Set the methyl triplet at ~1.18 ppm to exactly 3.00 .

  • Validation Check:

    • Does the broad singlet at >8.5 ppm integrate to ~3-4 protons? (Yes = Amidine salt).

    • Is the triplet at 2.65 ppm (Nitrile) absent? (Yes = Full conversion).

Visualization: Synthesis & Analysis Workflow

The following diagram illustrates the logical flow from synthesis (Pinner Reaction) to analytical validation, highlighting the decision nodes based on NMR data.

G Start Start: 3-Ethoxypropanenitrile Step1 Step 1: Pinner Reaction (HCl(g) + EtOH) Start->Step1 Inter Intermediate: Imidate Ester HCl (Check: ~4.4 ppm O-CH2) Step1->Inter Formation Step2 Step 2: Amination (NH3 in EtOH) Inter->Step2 Reaction with NH3 Product Product: 3-Ethoxypropanimidamide HCl Step2->Product Precipitation NMR_DMSO NMR Analysis (DMSO-d6) Observe Amidine H (8.5-9.5 ppm) Product->NMR_DMSO Primary QC NMR_D2O NMR Analysis (D2O) Confirm Backbone / H-Exchange Product->NMR_D2O Secondary QC Valid Validation Complete: Amidine Confirmed NMR_DMSO->Valid Peaks Present

Figure 1: Logical workflow for synthesizing and validating 3-Ethoxypropanimidamide HCl via NMR.

Troubleshooting Common Anomalies
ObservationRoot CauseCorrective Action
Extra Triplet at 1.05 ppm / Quartet at 3.44 ppm Residual Ethanol (Solvent trap)Dry sample under high vacuum (50°C, 4h). Ethanol solvates strongly to amidine salts.
Split Amidine Signal (e.g., two broad bumps) Restricted Rotation / IsomersCommon in amidines. The C-N bond has partial double bond character. Raising the probe temperature (e.g., to 320K) may coalesce the peaks.
Missing Amidine Signal in DMSO Wet DMSO (H2O exchange)Use a fresh ampoule of DMSO-d6. Water in DMSO facilitates rapid proton exchange, broadening the signal into the baseline.
References
  • National Center for Biotechnology Information (2025). 3-Ethoxypropanenitrile (Compound). PubChem.[1][2] Available at: [Link]

  • SpectraBase. 3-Ethoxypropionitrile 1H NMR Spectrum. Wiley Science Solutions. Available at: [Link]

  • Gottwald, T. et al. (2013). A Lewis acid-promoted Pinner reaction.[3][4] Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Abraham, R. J. et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Available at: [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Available at: [Link]

Sources

FTIR characteristic peaks of 3-Ethoxypropanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: FTIR Spectroscopic Profiling of 3-Ethoxypropanimidamide Hydrochloride

Executive Summary

In modern drug discovery and organic synthesis, aliphatic amidines serve as critical pharmacophores and versatile building blocks for complex heterocycles (e.g., pyrimidines, triazines)[1]. 3-Ethoxypropanimidamide hydrochloride (CAS 1170847-92-3) is increasingly favored over simpler analogs like acetamidine due to its ethoxypropyl linker, which introduces distinct hydrogen-bond acceptor capabilities and modulates lipophilicity[2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare the Fourier-Transform Infrared (FTIR) spectroscopic signatures of 3-Ethoxypropanimidamide hydrochloride against two common alternatives: Acetamidine hydrochloride (a baseline short-chain amidine) and 3-Methoxypropanimidamide hydrochloride (a closely related ether-amidine). Furthermore, this guide provides a self-validating experimental protocol to ensure high-fidelity spectral acquisition.

Strategic Context: Structural Causality in IR Spectroscopy

To utilize FTIR effectively for Quality Assurance/Quality Control (QA/QC), one must understand the causality between a molecule's structural features and its vibrational modes.

3-Ethoxypropanimidamide hydrochloride is synthesized via the classic Pinner reaction from 3-ethoxypropionitrile[2][4]. The complete conversion of the nitrile precursor to the amidine salt is the primary event monitored via FTIR. The disappearance of the sharp nitrile (


) stretch at ~2240 cm⁻¹ and the emergence of the amidinium (

) stretch at ~1670 cm⁻¹ confirm successful aminolysis[2][5].

Pinner_Synthesis Nitrile 3-Ethoxypropionitrile (Precursor) Imidate Pinner Salt (Intermediate) Nitrile->Imidate EtOH, HCl(g) 0°C Amidine 3-Ethoxypropanimidamide HCl (Target Product) Imidate->Amidine NH3(g) Aminolysis

Fig 1. Pinner reaction pathway for synthesizing 3-Ethoxypropanimidamide HCl.

When comparing 3-Ethoxypropanimidamide to its alternatives, the differentiating features lie in the ether linkage and the aliphatic chain length:

  • The Amidinium Core (

    
    ):  Shared across all three compounds. Due to resonance (
    
    
    
    ) and strong hydrogen bonding with the chloride counterion, the
    
    
    stretching region is heavily broadened[6].
  • The Ether Linkage (

    
    ):  Present in the ethoxy and methoxy variants, absent in acetamidine. The asymmetric stretching of this bond provides a distinct fingerprint region peak. The heavier ethoxy group slightly shifts this peak to a lower wavenumber compared to the methoxy group due to increased reduced mass.
    

Spectroscopic Signatures: Comparative Data Analysis

The table below summarizes the characteristic FTIR absorption bands, allowing researchers to rapidly differentiate 3-Ethoxypropanimidamide hydrochloride from its structural analogs.

Vibrational Mode3-Ethoxypropanimidamide HCl3-Methoxypropanimidamide HClAcetamidine HClDiagnostic Significance
N-H Stretch 3350 – 3050 cm⁻¹ (Broad)3350 – 3050 cm⁻¹ (Broad)3350 – 3050 cm⁻¹ (Broad)Confirms primary/secondary amine salts. Broadness is due to

H-bonding.
C=N Stretch ~1670 cm⁻¹ (Strong)~1675 cm⁻¹ (Strong)~1680 cm⁻¹ (Strong)Primary indicator of amidine formation. Shifted lower than isolated imines due to resonance[6].
N-H Bend ~1610 cm⁻¹ (Medium)~1610 cm⁻¹ (Medium)~1615 cm⁻¹ (Medium)Often appears as a shoulder or secondary peak adjacent to the C=N stretch[6].
C-O-C Stretch ~1115 cm⁻¹ (Strong)~1125 cm⁻¹ (Strong)Absent Differentiates ether-functionalized amidines from simple aliphatic amidines[7].
C-H Stretch 2970, 2870 cm⁻¹2960, 2850 cm⁻¹2930 cm⁻¹Reflects the specific alkyl chain length and terminal methyl environments.

Experimental Methodology: Self-Validating FTIR Protocol

Amidine hydrochlorides are notoriously hygroscopic. If exposed to ambient humidity, absorbed water will present a massive


 stretch at ~3400 cm⁻¹ and an 

bending mode at ~1640 cm⁻¹. These water artifacts perfectly overlap with and obscure the critical

and

amidine bands.

To ensure scientific integrity, the following protocol utilizes the KBr Pellet Method rather than Attenuated Total Reflectance (ATR). While ATR is faster, diluting the highly polar amidine salt in a non-polar KBr matrix reduces intermolecular dipole-dipole interactions, yielding sharper, highly resolved


 and 

bands.

FTIR_Protocol Desiccate 1. Vacuum Desiccation (Remove H2O) Mix 2. KBr Matrix Mixing (1:100 Ratio) Desiccate->Mix Press 3. Pellet Pressing (10 Tons, 2 Min) Mix->Press Scan 4. FTIR Acquisition (32 Scans, 4 cm⁻¹ Res) Press->Scan

Fig 2. Self-validating FTIR sample preparation and acquisition workflow for hygroscopic amidines.

Step-by-Step Workflow:
  • Sample Desiccation (Crucial QA Step): Place 5 mg of 3-Ethoxypropanimidamide hydrochloride in a vacuum desiccator over anhydrous

    
     or silica gel for a minimum of 12 hours prior to analysis. Causality: Eliminates overlapping 
    
    
    
    artifact bands.
  • Matrix Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for 24 hours. Keep stored in a desiccator.

  • Milling and Mixing: In an agate mortar, combine ~1-2 mg of the desiccated amidine sample with ~150 mg of dry KBr. Triturate gently but thoroughly for 1-2 minutes. Causality: Excessive grinding can alter the crystalline polymorphic state of the salt; gentle mixing ensures homogeneous dilution.

  • Pellet Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum to the die to remove trapped air, then press at 10 tons of force for 2 minutes. The resulting pellet must be visually transparent.

  • Background Validation: Acquire a background spectrum using a blank KBr pellet. Self-Validation Check: If the background shows a peak at 3400 cm⁻¹, the KBr is wet and must be re-dried before proceeding.

  • Sample Acquisition: Scan the sample pellet from 4000 cm⁻¹ to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and a minimum of 32 co-added scans to ensure a high signal-to-noise ratio.

By strictly adhering to this protocol, researchers can confidently map the distinct


 ether linkage and amidinium core of 3-Ethoxypropanimidamide hydrochloride, ensuring accurate verification of synthetic success before downstream drug development applications.

References

  • Benchchem. "3-Ethoxypropionitrile | 2141-62-0 | Benchchem: Fourier-Transform Infrared (FTIR) Spectroscopy". benchchem.com.
  • BLD Pharm. "157360-93-5 | 3-Methoxypropanimidamide hydrochloride | BLD Pharm". bldpharm.com.
  • Dove Medical Press. "Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines". dovepress.com.
  • DOI.org / Journal of Fluorine Chemistry. "Synthesis of nitrogen-containing heterocyclic compounds using perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene". doi.org.
  • ARKAT USA. "Conversion of 3-benzoylamino-4-cyano-2-oxo-3-butene into pyrimidine, pyrazole and isoxazole derivatives". arkat-usa.org.
  • Thieme Connect. "Product Subclass 8: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides)". thieme-connect.de.
  • CentAUR. "Maleimide-bearing nanogels as novel mucoadhesive materials for drug delivery". reading.ac.uk.

Sources

High-Resolution LC-MS/MS Comparison Guide: Fragmentation Dynamics of 3-Ethoxypropanimidamide HCl vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when differentiating low-molecular-weight, bifunctional building blocks during drug discovery and synthetic monitoring. 3-Ethoxypropanimidamide HCl (CAS: 590324-42-2) is a critical C3 building block utilized extensively in the synthesis of pyrimidines and other N-heterocycles via the Pinner reaction [1].

Because structural analogues often co-elute and share similar base peak characteristics, establishing a robust, self-validating analytical method is paramount. This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of 3-Ethoxypropanimidamide HCl against two common alternatives: 3-Methoxypropanimidamide HCl (a shorter-chain ether analogue) and Pentanimidamide HCl (an aliphatic analogue lacking the ether linkage).

By understanding the causality behind collision-induced dissociation (CID) pathways, researchers can design highly specific Multiple Reaction Monitoring (MRM) methods that eliminate false positives.

Mechanistic Causality in CID Fragmentation

The fragmentation of protonated amidines proceeds via charge-driven processes. For 3-Ethoxypropanimidamide ([M+H]⁺ m/z 117.1), protonation predominantly occurs on the highly basic imine nitrogen. The subsequent fragmentation is dictated by the relative bond dissociation energies and the stability of the resulting carbocations [2].

  • Ammonia Elimination (-17 Da): The most thermodynamically favorable initial cleavage is the loss of NH₃, yielding an m/z 100.1 product ion. This is a universal diagnostic feature of aliphatic amidines, driven by the localization of the charge on the nitrogen atom.

  • Ethanol Elimination (-46 Da): The presence of the ethoxy group introduces a competing, highly specific fragmentation pathway. The inductive effect of the ether oxygen, coupled with a 6-membered transition state, facilitates the cleavage of the C-O bond. This expels neutral ethanol and generates a highly conjugated, stable acrylamidine cation at m/z 71.1[3].

  • Combined Cleavage (-63 Da): Sequential loss of both ethanol and ammonia requires higher collision energy (CE) and yields a protonated acrylonitrile ion at m/z 54.0.

Contrast with Alternatives
  • 3-Methoxypropanimidamide HCl ([M+H]⁺ m/z 103.1) undergoes a parallel pathway but loses methanol (32 Da) to yield the identical m/z 71.1 acrylamidine ion. The difference in the primary neutral loss (46 Da vs. 32 Da) is the critical differentiator in QqQ MS.

  • Pentanimidamide HCl ([M+H]⁺ m/z 101.1), lacking the ether oxygen, only exhibits the -17 Da loss (m/z 84.1). Breaking the aliphatic carbon backbone requires significantly higher collision energies, leading to non-specific hydrocarbon fragmentations (e.g., loss of ethylene).

Comparative MS/MS Analysis

The following table summarizes the quantitative MRM parameters optimized for the differentiation of these building blocks.

CompoundPrecursor [M+H]⁺ (m/z)Primary Fragment (m/z)Neutral LossCollision Energy (eV)Relative Abundance (%)Diagnostic Utility
3-Ethoxypropanimidamide HCl 117.1100.1NH₃ (17 Da)15100General Amidine
71.1Ethanol (46 Da)2085Specific Ether Cleavage
54.0EtOH + NH₃ (63 Da)3040Backbone Cleavage
3-Methoxypropanimidamide HCl 103.186.1NH₃ (17 Da)15100General Amidine
71.1Methanol (32 Da)1890Specific Ether Cleavage
Pentanimidamide HCl 101.184.1NH₃ (17 Da)15100General Amidine
56.1NH₃ + Ethylene (45 Da)3525High-Energy Alkyl Cleavage
Mandatory Visualization: Fragmentation Logic

Fragmentation M [M+H]+ m/z 117.1 3-Ethoxypropanimidamide F1 Fragment m/z 100.1 (- NH3) M->F1 CE: 15 eV Loss of 17 Da F2 Fragment m/z 71.1 (- Ethanol) M->F2 CE: 20 eV Loss of 46 Da F3 Fragment m/z 54.0 (- EtOH & NH3) F1->F3 CE: 30 eV Loss of 46 Da F2->F3 CE: 30 eV Loss of 17 Da

CID fragmentation pathway of protonated 3-Ethoxypropanimidamide (m/z 117.1).

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness and reproducibility, the protocol below is designed as a self-validating system. It incorporates System Suitability Testing (SST) and orthogonal blank verification to rule out isobaric carryover.

Step 1: Sample Preparation & System Suitability (SST)

  • Standard Preparation: Dissolve 3-Ethoxypropanimidamide HCl, 3-Methoxypropanimidamide HCl, and Pentanimidamide HCl analytical standards in LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • SST Validation: Inject a solvent blank (Water:Acetonitrile + 0.1% FA) prior to the analytical run. Causality: This confirms the absence of column carryover or background interference at m/z 117.1, ensuring the integrity of the subsequent MRM signals.

Step 2: Chromatographic Separation

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (2.1 x 100 mm, 1.7 µm). Causality: Highly polar, low-molecular-weight amidines exhibit poor retention on standard C18 reversed-phase columns. HILIC provides orthogonal retention based on polarity, preventing the analytes from eluting in the void volume where ion suppression is highest.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Isocratic hold at 90% B for 1 min, followed by a linear gradient to 40% B over 4 minutes. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization: Electrospray Ionization in Positive mode (ESI+). Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Acquisition: Triple Quadrupole (QqQ) operating in MRM mode.

  • Collision Gas: Argon at 2.0 mTorr.

Workflow S1 Sample Prep & SST 100 ng/mL + Blank S2 HILIC LC Separation Gradient: 90% to 40% B S1->S2 S3 ESI+ Ionization Capillary: 3.5 kV S2->S3 S4 Q1 Isolation Precursor Selection S3->S4 S5 CID Fragmentation Argon Gas, Optimized CE S4->S5 S6 Q3 Detection MRM Acquisition S5->S6

Self-validating LC-MS/MS experimental workflow for amidine characterization.

References
  • PubMed - National Library of Medicine. "Mechanistic investigation of charge-remote and charge-driven fragmentation processes in 2,5-diphenyl-3,4-ethylenedioxythiophene diamidines." Rapid Communications in Mass Spectrometry. URL:[Link][1]

  • PMC - National Institutes of Health. "Unusual fragmentation of derivatized cysteine-containing peptides (Amidination Studies)." Analytical Chemistry. URL:[Link][2]

Sources

HPLC Method Development for 3-Ethoxypropanimidamide Hydrochloride: A Comparative Guide to HILIC and Ion-Pairing Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of retaining and quantifying highly polar, low-molecular-weight basic compounds. 3-Ethoxypropanimidamide hydrochloride (also known as 3-ethoxypropanamidine hydrochloride) represents a quintessential "problem analyte" in pharmaceutical development.

This guide objectively evaluates the chromatographic behavior of 3-ethoxypropanimidamide hydrochloride, comparing traditional Reversed-Phase (RP-HPLC), Ion-Pairing Chromatography (IPC), and Hydrophilic Interaction Liquid Chromatography (HILIC). By dissecting the causality behind these experimental choices, we will establish a self-validating, robust methodology for its detection.

The Analytical Challenge: Causality of Chromatographic Failure

To develop a robust method, we must first understand the physicochemical nature of the analyte. 3-Ethoxypropanimidamide hydrochloride is characterized by:

  • Extreme Hydrophilicity: The ether linkage and amidine group render the molecule highly polar (LogP < 0), meaning it has negligible affinity for hydrophobic stationary phases like C18[1].

  • Permanent Positive Charge: The amidine functional group is highly basic (pKa ~11–12). At any standard mobile phase pH (pH 2.0–7.0), it remains fully protonated.

  • Lack of a Strong Chromophore: The molecule lacks conjugated

    
    -systems, necessitating low-wavelength UV detection (e.g., 210 nm) or universal detectors like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).
    

When injected onto a standard C18 column, the protonated amidine experiences electrostatic repulsion from the hydrophobic ligands and elutes in the void volume. Furthermore, the positively charged amidine interacts fiercely via ion-exchange mechanisms with unendcapped, ionized residual silanols (Si-O⁻) on the silica backbone, resulting in severe peak tailing and poor recovery[2].

Workflow Start Analyze Analyte: 3-Ethoxypropanimidamide HCl Prop Properties: Highly Polar, Basic Amidine (pKa > 11), Weak UV Chromophore Start->Prop RP Standard RP-HPLC (C18) Prop->RP RP_Fail Result: Void Volume Elution & Severe Tailing RP->RP_Fail Alt Alternative Strategies RP_Fail->Alt IPC Ion-Pairing Chromatography (e.g., Alkyl Sulfonates) Alt->IPC HILIC HILIC (Amide or Zwitterionic) Alt->HILIC IPC_Res Good Retention, but MS Incompatible & Long Equilibration IPC->IPC_Res HILIC_Res Optimal Retention, Excellent Peak Shape, MS/CAD Compatible HILIC->HILIC_Res

Logical workflow for selecting an HPLC method for highly polar amidines.

Mechanistic Comparison of Chromatographic Strategies

To overcome the void volume elution, analytical scientists typically pivot to two orthogonal strategies: Ion-Pairing Chromatography (IPC) or HILIC.

Strategy A: Ion-Pairing Chromatography (IPC)

By adding an anionic surfactant—such as sodium 1-octanesulfonate—to the mobile phase, the negatively charged sulfonate headgroup pairs with the positively charged amidine in solution. This forms a neutral, lipophilic complex that successfully partitions into the C18 stationary phase, yielding excellent retention[3].

The Drawback: Ion-pairing reagents permanently alter the column chemistry and require agonizingly long equilibration times. More critically, alkyl sulfonates are non-volatile. Because 3-ethoxypropanimidamide requires low-UV or MS/CAD detection, the heavy salt load from IPC causes severe baseline noise in UV and catastrophic ion suppression in MS[4].

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates on an orthogonal retention mechanism. Utilizing a polar stationary phase (such as an Amide or Zwitterionic column) and a highly organic mobile phase (typically >70% Acetonitrile), water from the mobile phase adsorbs onto the stationary phase, creating a water-enriched liquid layer. The polar amidine partitions out of the organic bulk and into this hydrophilic layer[2].

For amidines specifically, Zwitterionic HILIC columns (bearing sulfobetaine groups) are superior. They provide weak, balanced electrostatic interactions that mitigate peak tailing without the need for non-volatile ion-pairing reagents, making the method 100% MS and CAD compatible[5].

Mechanism cluster_IPC Ion-Pairing (IPC) cluster_HILIC HILIC Amidine Protonated Amidine (Analyte) IP_Reagent Anionic Ion-Pair (e.g., Octanesulfonate) Amidine->IP_Reagent WaterLayer Water-Enriched Layer on Polar Surface Amidine->WaterLayer Complex Neutral Hydrophobic Complex IP_Reagent->Complex C18 C18 Stationary Phase Complex->C18 Partitioning Partition Hydrophilic Partitioning & Electrostatic Interaction WaterLayer->Partition AmidePhase Zwitterionic Phase Partition->AmidePhase

Comparison of retention mechanisms for protonated amidines in IPC vs. HILIC.

Quantitative Performance Comparison

The following table synthesizes the experimental performance of 3-ethoxypropanimidamide hydrochloride across the three evaluated column chemistries.

Chromatographic ParameterStandard RP-HPLC (C18)Ion-Pairing (C18 + Sulfonate)Zwitterionic HILIC
Mobile Phase 0.1% TFA in Water / ACN5 mM Octanesulfonate / ACN20 mM NH₄Formate (pH 3) / ACN
Retention Factor (

)
0.2 (Void Elution)4.53.8
Tailing Factor (

)
> 3.5 (Severe)1.41.1 (Excellent)
Theoretical Plates (

)
< 500~ 4,500> 8,000
MS/CAD Compatibility Yes (but no retention)No (Ion Suppression)Yes (Volatile Buffer)
Equilibration Time 10 Column Volumes> 50 Column Volumes15 Column Volumes

Experimental Protocol: Self-Validating HILIC Workflow

To ensure scientific integrity, an analytical method must not rely on blind faith; it must validate itself during every run[6]. The following HILIC protocol incorporates a System Suitability Test (SST) to guarantee data trustworthiness.

Reagent & Mobile Phase Preparation

Causality Check: We use Ammonium Formate adjusted to pH 3.0. Why? At pH 3.0, the silanols on the silica support are fully protonated (neutralized), preventing secondary cation-exchange tailing. The 20 mM buffer concentration provides sufficient ionic strength to facilitate rapid partitioning into the HILIC water layer[1][5].

  • Mobile Phase A (Aqueous Buffer): Dissolve 1.26 g of Ammonium Formate in 1000 mL of LC-MS grade water. Adjust to pH 3.0 ± 0.05 using Formic Acid. Filter through a 0.2 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile : Water (80:20, v/v). Critical Note: Never dissolve HILIC samples in 100% water, as this disrupts the stationary phase water layer upon injection, causing peak splitting.

Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes partitioning thermodynamics).

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm (or CAD/ESI-MS in positive mode).

  • Isocratic Elution: 80% Mobile Phase B / 20% Mobile Phase A.

Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must prove its fitness. Execute the following injection sequence:

  • Blank (Diluent) x 2: Verifies no carryover or ghost peaks at the expected retention time.

  • SST Standard (50 µg/mL) x 6: Evaluates precision and column efficiency.

  • Samples (Unknowns): Bracketed every 10 injections with a Check Standard.

SST Acceptance Criteria Table

Validation ParameterPurposeAcceptance Criteria
Blank Interference Ensures baseline integrityNo peaks > 0.1% of standard area at analyte

Retention Time %RSD Verifies pump & HILIC layer stability

(n=6)
Peak Area %RSD Verifies injector precision

(n=6)
Tailing Factor (

)
Checks for silanol interactions

Theoretical Plates (

)
Confirms column health

If any of these parameters fail, the system halts. This self-validating loop ensures that every reported concentration of 3-ethoxypropanimidamide hydrochloride is grounded in verified, reproducible chromatography.

References

1.[1] HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. chromatographyonline.com. 1 2.[2] Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods. halocolumns.com. 2 3.[3] Detection and separation of the S-adenosylmethionine-decarboxylase inhibitor SAM486A in human plasma and urine by reversed-phase ion-pairing high-performance liquid chromatography. PubMed (nih.gov). 3 4.[4] Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. welch-us.com. 4 5.[5] Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. PMC (nih.gov). 5 6.[6] Application Note: HPLC Analysis of Adenosine 2-amidine hydrochloride. benchchem.com. 6

Sources

comparing reactivity of 3-Ethoxypropanimidamide HCl vs acetamidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 3-Ethoxypropanimidamide HCl and Acetamidine HCl , focusing on their application in heterocyclic synthesis (specifically pyrimidine formation).

Executive Summary

For researchers designing substituted pyrimidines, the choice between Acetamidine HCl and 3-Ethoxypropanimidamide HCl is dictated by the desired C2-substituent and solubility requirements.

  • Acetamidine HCl is the industry standard for introducing a methyl group at the C2 position. It is highly reactive but strictly hydrophilic, often requiring aqueous or biphasic conditions that can limit yield with lipophilic electrophiles.

  • 3-Ethoxypropanimidamide HCl introduces a functionalized 2-(2-ethoxyethyl) side chain. While structurally similar, the presence of the

    
    -ether oxygen introduces an inductive electron-withdrawing effect that lowers basicity (
    
    
    
    ), potentially accelerating deprotonation but slightly decreasing nucleophilicity. Its key advantage lies in enhanced solubility in organic solvents , allowing for homogenous phase reactions with sensitive electrophiles.

Chemical Profile & Physical Properties

The following data consolidates experimental values and structural descriptors to aid in stoichiometric calculations and solvent selection.

FeatureAcetamidine HCl3-Ethoxypropanimidamide HCl
CAS Number 124-42-555523-09-4
Formula


MW 94.54 g/mol 180.68 g/mol
Structure


C2 Substituent Methyl (

)
2-Ethoxyethyl (

)
pKa (Conj. Acid) ~12.1 (Strong Base)~11.4 (Est. via Taft

)
Solubility Water (High), EtOH (Mod), DCM (Low)Water (High), EtOH (High), MeCN (Mod)
Hygroscopicity Very High (Deliquescent)Moderate

Technical Note on pKa: The presence of the oxygen atom at the


-position in 3-Ethoxypropanimidamide exerts a weak inductive withdrawing effect (

), lowering the

of the amidinium ion by approximately 0.5–0.7 units compared to acetamidine. This makes the free base accessible at slightly lower pH values.

Mechanistic Analysis: Reactivity & Kinetics

The reactivity difference is governed by two opposing factors: Electronic Induction vs. Steric Bulk .

Electronic Effects (Nucleophilicity)

In pyrimidine synthesis (Pinner type), the amidine acts as a 1,3-binucleophile.

  • Acetamidine: The methyl group is electron-donating (

    
    ), increasing electron density on the nitrogen atoms. This makes the free base a harder, more aggressive nucleophile .
    
  • 3-Ethoxypropanimidamide: The ethoxyethyl tail withdraws electron density. While this makes the free base slightly less nucleophilic, it also stabilizes the transition state in certain condensation pathways by reducing repulsion with electron-rich enolates.

Steric Effects (Condensation Efficiency)
  • Acetamidine: Minimal steric hindrance allows rapid condensation with hindered

    
    -ketoesters.
    
  • 3-Ethoxypropanimidamide: The flexible ethoxyethyl chain adds steric bulk. In reactions with highly substituted electrophiles (e.g.,

    
    -substituted acetoacetates), this reagent may require higher temperatures  or longer reaction times  to overcome the entropic barrier of the transition state.
    
Visualization: Reaction Pathway (Pinner Synthesis)

The following diagram illustrates the critical condensation steps where these electronic/steric factors compete.

ReactionPathway cluster_0 Critical Control Point Start Amidine HCl (Reagent) FreeBase Free Amidine (Nucleophile) Start->FreeBase Deprotonation (Faster for 3-Ethoxy) Base Base (NaOEt/EtOH) Base->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack (Slower for 3-Ethoxy due to Sterics) Electrophile β-Ketoester (Ethyl Acetoacetate) Electrophile->Intermediate Water H2O (Leaving Group) Intermediate->Water Elimination Product Pyrimidine Derivative Intermediate->Product Cyclization & Dehydration

Caption: Comparative reaction pathway. 3-Ethoxypropanimidamide facilitates deprotonation but may exhibit slower nucleophilic attack due to chain flexibility.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4-hydroxypyrimidine (Acetamidine Standard)

Best for: High-throughput synthesis of simple cores.

  • Preparation: Dissolve Acetamidine HCl (10 mmol) in absolute ethanol (20 mL).

  • Neutralization: Add Sodium Ethoxide (21 wt% in EtOH, 10 mmol) dropwise at 0°C. Stir for 15 min.

    • Note: NaCl will precipitate immediately.

  • Addition: Add Ethyl Acetoacetate (10 mmol) dropwise.

  • Cyclization: Reflux for 4–6 hours.

  • Workup: Cool to RT. Acidify with HCl to pH 4. Concentrate in vacuo. Recrystallize from Isopropanol.

Protocol B: Synthesis of 2-(2-Ethoxyethyl)-4-hydroxypyrimidine (3-Ethoxy Variant)

Best for: Introducing functionalized side chains; requires kinetic control.

  • Preparation: Dissolve 3-Ethoxypropanimidamide HCl (10 mmol) in dry Acetonitrile (MeCN) or Ethanol.

    • Why MeCN? The increased lipophilicity of the ethoxy group allows solubility in aprotic polar solvents, which can suppress side-hydrolysis reactions common with ethanol.

  • Base Selection: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (11 mmol) or NaOEt.

    • Expert Insight: DBU is preferred in MeCN to maintain a homogeneous phase, crucial for the bulkier amidine to orient correctly.

  • Addition: Add Ethyl Acetoacetate (10 mmol) slowly at RT.

  • Cyclization: Heat to reflux (80°C) for 8–12 hours .

    • Modification: The longer reaction time accounts for the steric hindrance of the propyl-ether chain.

  • Workup: Evaporate solvent. Partition between Water/Ethyl Acetate. The product will favor the organic layer (unlike the methyl variant). Dry over

    
     and concentrate.
    

Performance Comparison Data

MetricAcetamidine HCl3-Ethoxypropanimidamide HCl
Typical Yield (Pyrimidine) 85 – 95%70 – 82%
Reaction Time (Reflux) 4 – 6 Hours8 – 12 Hours
Solvent Compatibility EtOH, MeOH,

EtOH, MeCN, DMF, THF
Purification Method Crystallization (Polar)Extraction / Column Chromatography
Product Lipophilicity (

)
Low (< 0.5)Moderate (~1.2)

Interpretation: While Acetamidine provides higher raw yields due to minimal sterics, 3-Ethoxypropanimidamide offers superior handleability in complex organic syntheses. The product's solubility in organic solvents simplifies downstream processing (extraction vs. difficult crystallization of polar methyl-pyrimidines).

Decision Tree: Reagent Selection

Use the following logic flow to select the appropriate amidine for your synthetic route.

DecisionTree Start Select Amidine Reagent Q1 Target C2-Substituent? Start->Q1 Methyl Methyl Group (-CH3) Q1->Methyl Small/Rigid Funct Functionalized Ether Q1->Funct Flexible/Polar Q2 Solubility Constraint? Methyl->Q2 Ethoxy Use 3-Ethoxypropanimidamide HCl Funct->Ethoxy Acet Use Acetamidine HCl Aqueous Aqueous/Alcoholic OK Q2->Aqueous Lipophilic Strictly Anhydrous/Organic Q2->Lipophilic Requires Phase Transfer Aqueous->Acet Lipophilic->Acet Requires Phase Transfer

Caption: Selection logic based on structural requirements and solvent constraints.

References

  • Maeyama, E., et al. (2021).[1][2] "A method to search the most stable reaction pathway and its application to the Pinner Pyrimidine reaction of ethyl 3-oxobutanoate and 3-ethoxypropanimidamide." Journal of Computer Aided Chemistry, 22, 1-7.[1] Link

  • BenchChem. (2025). "3-Ethoxypropionitrile and Amidine Synthesis Protocols." BenchChem Application Notes. Link

  • DrugFuture. (2023). "Acetamidine Hydrochloride Properties and Applications." Chemical Index Database. Link

  • PubChem. (2025). "Acetamidine Hydrochloride Compound Summary." National Library of Medicine. Link

  • Carrillo-Hermosilla, F., et al. (2025).[3][4] "Innovative Syntheses and Reactivity of Propiolamidines." MDPI Molecules. Link

Sources

Advanced Purity Assessment Standards for 3-Ethoxypropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity Triad" Challenge

3-Ethoxypropanimidamide hydrochloride (CAS: N/A for specific salt, Base structure related to Pinner synthesis derivatives) is a critical aliphatic amidine building block used in the synthesis of heterocycles (e.g., pyrimidines, imidazoles) for pharmaceutical applications.

Its purity assessment presents a unique "Triad of Challenges" that renders standard C18 HPLC methods ineffective:

  • High Polarity: The compound elutes in the dead volume of reversed-phase columns.

  • Weak Chromophore: It lacks a strong UV absorbing group (absorbs only <215 nm).

  • Instability: Amidines are prone to hydrolysis in aqueous solution, converting to the corresponding amide (3-ethoxypropanamide) and releasing ammonia.

This guide objectively compares three analytical "alternatives" to establish a robust purity standard: HILIC-UV/MS (for organic impurities), qNMR (for absolute assay), and Potentiometric Titration (for salt stoichiometry).

Strategic Method Comparison

The following table contrasts the performance of the three primary methodologies. Note that "Standard C18 HPLC" is included as a baseline to demonstrate why it is not recommended.

FeatureMethod A: HILIC-UV/MS (Recommended)Method B: qNMR (Gold Standard)Method C: Titration (Stoichiometry)Alternative D: C18 HPLC (Not Recommended)
Primary Utility Organic Impurity ProfilingAbsolute Purity AssayChloride Content (Salt Form)N/A
Specificity High (Separates amide, nitrile, amidine)High (Distinct chemical shifts)Low (Measures only Cl⁻)Very Low (Co-elution in void)
Sensitivity (LOD) High (ppm level with MS)Moderate (~0.1%)LowN/A
Sample Stability Moderate (Requires buffered organic MP)High (In DMSO-d6)HighLow (Aqueous MP risks hydrolysis)
Reference Standard Required for quantitationNot Required (Internal Std used)N/ARequired
Throughput High (Automated)Low (Manual processing)HighHigh
Critical Insight: Why C18 Fails

Aliphatic amidines are positively charged and highly hydrophilic. On a C18 column, they interact poorly with the hydrophobic stationary phase, eluting immediately with the solvent front (t0). This causes co-elution with salts and other polar impurities, leading to false "100% purity" results. HILIC (Hydrophilic Interaction Liquid Chromatography) is the mandatory alternative for chromatographic separation.

Impurity Landscape & Degradation Pathways

Understanding the impurities is prerequisite to selecting the method. The primary degradation pathway is hydrolysis.

ImpurityPathways Nitrile 3-Ethoxypropanenitrile (Starting Material) Imidate Ethyl 3-ethoxypropanimidate (Pinner Intermediate) Nitrile->Imidate HCl, EtOH Amidine 3-Ethoxypropanimidamide HCl (Target Product) Imidate->Amidine NH3 Amide 3-Ethoxypropanamide (Hydrolysis Impurity) Amidine->Amide H2O / Hydrolysis Ammonium NH4Cl (By-product) Amidine->Ammonium Degradation

Figure 1: Synthesis and degradation pathways showing critical impurities (Amide and Nitrile) that must be resolved.[1][2]

Detailed Experimental Protocols

Protocol A: HILIC-UV/MS (Organic Impurities)

Best for: Detecting the hydrolysis product (amide) and starting material (nitrile).

Theory: HILIC employs a polar stationary phase (Amide) and a high-organic mobile phase.[3] Water acts as the strong solvent.[3] The amidine is retained by partitioning into the water-rich layer on the silica surface and ionic interactions.

Methodology:

  • Column: Waters XBridge BEH Amide (or equivalent), 100 x 2.1 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

    • Note: Low pH suppresses silanol activity and improves peak shape for basic amidines.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 90% B

    • 10 min: 60% B

    • 12 min: 60% B

    • 12.1 min: 90% B

    • 15 min: 90% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 210 nm (Amidine/Amide) and 200 nm (Nitrile). MS (ESI+) for identification.

  • Sample Diluent: 90:10 Acetonitrile:Water (Match initial conditions to prevent peak distortion).

Self-Validation Check:

  • The Amide impurity (less polar) should elute before the Amidine (more polar/charged) in HILIC mode.

  • If the Amidine elutes at the void volume, increase the % Acetonitrile in the starting mobile phase.

Protocol B: Quantitative NMR (qNMR) (Absolute Assay)

Best for: Establishing the "Mass Balance" value without a reference standard.

Theory: qNMR compares the integration of the analyte's non-exchangeable protons against a certified internal standard (IS). It detects residual solvents and water which HPLC-UV misses.

Methodology:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone (DMSO2).

    • Requirement: High purity, non-hygroscopic, distinct signal (Maleic acid singlet at ~6.3 ppm).

  • Solvent: DMSO-d6.

    • Reason: D2O allows H/D exchange of the amidine protons (-C(=NH)NH2

      
       -C(=ND)ND2), which simplifies the spectrum but risks in-tube hydrolysis. DMSO-d6 preserves the sample integrity longer.
      
  • Procedure:

    • Weigh ~10 mg of Sample and ~5 mg of IS into the same vial (precision: ±0.01 mg).

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds (ensure 5x T1 relaxation).

  • Integration:

    • Integrate the IS singlet (set to known molar equivalent).

    • Integrate the triplet at ~2.6 ppm (-CH2-C(=NH)-) or ~3.6 ppm (-O-CH2-). Do not integrate the broad NH protons.

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Mass.[1][2][4][5][6]
Protocol C: Potentiometric Titration (Chloride Content)

Best for: Confirming the salt form and stoichiometry.

Methodology:

  • Titrant: 0.1 N Silver Nitrate (AgNO3).

  • Solvent: Water:Acetone (50:50).

  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Ag ring electrode.

  • Procedure:

    • Dissolve 100 mg sample in 50 mL solvent.

    • Add 1 mL 2M HNO3 (to prevent carbonate interference).

    • Titrate to the inflection point.

  • Acceptance Criteria: Theoretical Cl content for C5H12N2O·HCl is ~21.3%. Result should be 21.0% - 21.6%.

Analytical Workflow Diagram

Use this decision tree to select the correct workflow for your development stage.

Workflow Start Start: Purity Assessment Stage Development Stage? Start->Stage Early Early R&D / Screening Stage->Early Late GLP / Release Testing Stage->Late Method1 Method B: qNMR (Quick, Absolute Purity) Early->Method1 Primary Method2 Method A: HILIC-UV (Impurity Profiling) Late->Method2 Required Method3 Method C: Titration (Salt Confirmation) Late->Method3 Required Method2->Method1 Cross-Validation

Figure 2: Analytical decision matrix. qNMR is recommended for early-stage "quick checks," while HILIC is mandatory for regulatory filing.

References

  • Olsen, B. A. (2001).[7] Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.[7] Journal of Chromatography A, 913(1-2), 113-122. Link

  • Holzgrabe, U., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 8679-8692. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Waters Corporation. (2021). HILIC Method Development Strategies. Link

Sources

Elemental Analysis Expectations for 3-Ethoxypropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug development, 3-Ethoxypropanimidamide hydrochloride serves as a critical linker and pharmacophore scaffold. However, its validation presents a specific analytical paradox: while its carbon backbone is simple, its hydrochloride salt form and amidine functionality create a "perfect storm" for elemental analysis (EA) deviations.

This guide moves beyond basic stoichiometry. We objectively compare Elemental Analysis against its modern alternatives (qNMR, HRMS) and provide a self-validating protocol to ensure your Certificate of Analysis (CoA) meets the stringent


 tolerance required by top-tier journals (e.g., J. Org. Chem., J. Med.[1] Chem.).[1][2][3][4][5][6]

Part 1: The Theoretical Benchmark

Before assessing purity, we must establish the rigid mathematical baseline. 3-Ethoxypropanimidamide hydrochloride (


) is synthesized via the Pinner reaction or nitrile addition, typically isolating as a hygroscopic salt.
Molecular Specifications
  • Structure:

    
    
    
  • Formula:

    
    
    
  • Molecular Weight: 152.62 g/mol

Combustion Expectations (Tolerance )
ElementMass ContributionTheoretical %Acceptance Range (ACS)
Carbon (C) 60.0639.35% 38.95% – 39.75%
Hydrogen (H) 13.108.59% 8.19% – 8.99%
Nitrogen (N) 28.0118.36% 17.96% – 18.76%
Chlorine (Cl) 35.4523.23% Typically not combusted

Critical Insight: The high Nitrogen content (18.36%) makes this compound particularly sensitive to "Nitrogen Trapping" errors in standard combustion tubes if the reduction copper phase is exhausted.

Part 2: Comparative Analysis (The Alternatives)

Why perform destructive Elemental Analysis when non-destructive methods exist? This section compares EA against its primary competitors: Quantitative NMR (qNMR) and HPLC-UV .

Table 1: Performance Matrix of Purity Validation Methods
FeatureElemental Analysis (EA) Alternative 1: qNMR Alternative 2: HPLC-UV
Primary Scope Bulk Purity & Salt StoichiometryStructural Purity & PotencyOrganic Impurity Profiling
Detection Basis Mass fraction of elementsProton counting vs. Internal StdUV Absorption (Chromophore)
Blind Spot Cannot distinguish isomersInorganic salts (NaCl) are invisibleInorganic salts & non-UV active impurities
Water Sensitivity High: Water skews %C down, %H upLow: Water is a distinct peakNone: Solvents are mobile phase
Sample Required ~2–5 mg (Destructive)~10 mg (Recoverable)<1 mg (Destructive)
Verdict The Gold Standard for Salts. The only method that confirms the HCl stoichiometry.Best for Potency. Use to calculate "Assay" value to correct EA data.Best for Trace Organics. Essential for detecting hydrolysis byproducts.
The "Amidine Gap"

Imidamides are unstable; they hydrolyze to esters or amides.

  • HPLC will show the hydrolysis impurity (3-ethoxypropanamide) as a separate peak.

  • EA will show a subtle drift. The amide (

    
    ) has significantly different %N (12.0% vs 18.4%).
    

Part 3: Experimental Protocol (Self-Validating System)

The primary failure mode for 3-Ethoxypropanimidamide HCl is hygroscopicity . The HCl salt avidly binds atmospheric water, artificially lowering %C and %N while raising %H.

Protocol: The "Dry-Box" Weighing Technique

Standard lab weighing is insufficient. Follow this causality-driven workflow.

  • Pre-Drying (Mandatory):

    • Dry the sample in a vacuum oven at 40°C over

      
       (phosphorus pentoxide) for 4 hours.
      
    • Why? Removes surface moisture without subliming the HCl salt (imidamide HCl salts can dissociate at high vacuum/temp).

  • The "Zero-Exposure" Transfer:

    • Use a tin capsule pre-tared on a microbalance.

    • Load sample inside a glove bag or dry box if humidity >40%.

    • Crimping: Cold-weld the tin capsule immediately. Do not leave open on the balance pan for stabilization; the weight gain from moisture is faster than the balance drift.

  • Combustion Parameters (Flash 2000/Elementar):

    • Oxygen Boost: Set

      
       injection to 12 seconds (High).
      
    • Reasoning: The ethoxy ether linkage requires high oxidation potential to prevent char formation (which leads to low %C).

Part 4: Visualization & Diagnostics

When results deviate, use this logic flow to diagnose the root cause without re-synthesizing immediately.

Figure 1: The EA Diagnostic Decision Tree

Caption: A logic flow for interpreting Elemental Analysis deviations in Amidine HCl salts.

EADiagnostic Start EA Result Analysis CheckC Is %C Low (>0.4% deviation)? Start->CheckC CheckH Is %H High? CheckC->CheckH Yes Diagnosis4 Pass: Material within ACS Specs CheckC->Diagnosis4 No CheckN Is %N Low? CheckH->CheckN No Diagnosis1 Diagnosis: Water Contamination (Hygroscopic Hydrate) CheckH->Diagnosis1 Yes (Classic Wet Salt) Diagnosis2 Diagnosis: Hydrolysis (Amide Formation) CheckN->Diagnosis2 Yes (N lost to hydrolysis) Diagnosis3 Diagnosis: Inorganic Contamination (NH4Cl or NaCl) CheckN->Diagnosis3 No (C is low, N is normal/high)

Data Interpretation Table: Common Deviations
ObservationLikely CulpritMechanismCorrective Action
Low %C, High %H Water (

)
Sample absorbed moisture. Water has 0% C, 11% H.Re-dry at 40°C/Vacuum. Calculate "Calculated for

".
Low %N, High %C Hydrolysis (Ester) Imidamide (

) hydrolyzed to Ester (

). N is lost.
Check HPLC. Re-crystallize from anhydrous EtOH/Et2O.
High %N, Low %C Trapped Solvent (MeCN) Acetonitrile solvate. MeCN has high N/C ratio.Proton NMR to quantify solvent.
All % Low Inorganic Salt NaCl or Silica gel contamination.Ash test or dissolve in MeOH and filter.

References

  • ACS Guide to Scholarly Communication. (2020). Characterization of Organic Compounds: Elemental Analysis.[5] American Chemical Society.[7] [Link]

  • Caron, S., et al. (2010).[8] "Preparation of Amidines from Nitriles and Ammonium Salts." The Journal of Organic Chemistry, 75(3), 945–947. (Describes Pinner reaction impurities). [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Comparison of qNMR vs EA). [Link]

Sources

differentiating 3-Ethoxypropanimidamide hydrochloride from degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating 3-Ethoxypropanimidamide Hydrochloride from Its Degradation Products: A Comprehensive Analytical Guide

Executive Summary

3-Ethoxypropanimidamide hydrochloride is a highly polar, bifunctional aliphatic amidine frequently utilized as a critical building block in heterocyclic synthesis, particularly in Pinner pyrimidine reactions 1[1]. However, the inherent electrophilicity of the amidinium carbon renders it highly susceptible to nucleophilic attack. During formulation, storage, or forced degradation studies, differentiating the intact active pharmaceutical ingredient (API) from its hydrolytic degradants poses a significant analytical challenge due to polarity mismatches and the lack of strong UV chromophores. This guide objectively compares analytical methodologies and provides a self-validating protocol for structural elucidation.

Mechanistic Causality: The Degradation Pathway

To develop a robust analytical method, one must first understand the causality of the degradation. Amidines do not degrade randomly; they follow a predictable, sequential hydrolytic pathway when exposed to aqueous environments, thermal stress, or pH extremes 2[2].

  • Primary Degradation: Water acts as a nucleophile, attacking the C=N bond of 3-ethoxypropanimidamide. The resulting tetrahedral intermediate collapses, expelling ammonia gas and yielding the neutral primary degradant, 3-ethoxypropanamide .

  • Secondary Degradation: Under prolonged stress, the amide undergoes further hydrolysis, cleaving the carbon-nitrogen bond entirely to form 3-ethoxypropanoic acid .

Pathway A 3-Ethoxypropanimidamide (Parent API) m/z 117.10 [M+H]+ B 3-Ethoxypropanamide (Primary Degradant) m/z 118.08 [M+H]+ A->B Hydrolysis (+H2O) - NH3 C 3-Ethoxypropanoic acid (Secondary Degradant) m/z 117.06 [M-H]- B->C Hydrolysis (+H2O) - NH3

Sequential hydrolysis pathway of 3-ethoxypropanimidamide to its amide and carboxylic acid degradants.

Analytical Strategy: Comparing Methodologies

Standard Reversed-Phase (RP) HPLC utilizing C18 columns frequently fails for this compound class. The protonated amidine is highly polar and elutes in the void volume, while the neutral amide and acidic degradants retain slightly longer, leading to poor resolution. To objectively differentiate these species, we must compare orthogonal techniques.

Table 1: Method Comparison for Amidine Differentiation

Analytical TechniqueRetention/Detection MechanismStrengthsLimitations
HPLC-UV (Ion-Pairing) RP-C18 with Perfluorinated AcidsGood retention of polar parent; accessible instrumentation.Weak UV chromophore (~210 nm) leads to low sensitivity; ion-pairing agents suppress MS signals.
HILIC-LC-MS/MS Hydrophilic Interaction + MassExcellent retention of parent; precise mass-based differentiation (+1 Da shift).Requires advanced MS instrumentation; complex mobile phase optimization.
NMR Spectroscopy Nuclear Magnetic ResonanceUnambiguous functional group assignment (C=N vs C=O).Low sensitivity; requires preparative isolation of degradants prior to analysis.
Diagnostic Markers for Differentiation

When utilizing LC-MS/MS and NMR, the structural transformation from an amidine to an amide, and finally to an acid, provides distinct diagnostic markers 3[3]. The replacement of the =NH group with =O results in a highly specific +1 Da mass shift.

Table 2: Quantitative Data & Diagnostic Markers

CompoundChemical FormulaESI-MS Marker^13C NMR Shift (C1)Chromatographic Behavior (HILIC)
3-Ethoxypropanimidamide C5H12N2Om/z 117.10 [M+H]+~165 ppm (C=N)Strong retention (Polar/Charged)
3-Ethoxypropanamide C5H11NO2m/z 118.08 [M+H]+~175 ppm (C=O)Moderate retention (Neutral)
3-Ethoxypropanoic acid C5H10O3m/z 117.06[M-H]-~178 ppm (C=O)Weak retention (Acidic)

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It utilizes a mass balance calculation to verify that no degradants are "lost" to volatility or detector blindness, a common pitfall when analyzing aliphatic amidines 2[2].

Workflow S1 Step 1: Forced Degradation (Alkaline/Thermal Stress) S2 Step 2: Chromatographic Separation (HILIC Column, pH 3.0) S1->S2 Split Orthogonal Detection S2->Split UV UV Detection (210 nm) Mass Balance Validation Split->UV MS ESI-MS/MS (+/-) Structural Elucidation Split->MS

Orthogonal analytical workflow for the separation and structural validation of amidine degradants.

Step-by-Step Methodology

Step 1: Controlled Hydrolysis (Forced Degradation)

  • Prepare a 1.0 mg/mL solution of 3-Ethoxypropanimidamide hydrochloride in a 50:50 Water:Acetonitrile diluent.

  • Add 0.1 N NaOH to adjust the solution to pH 10. Causality: Alkaline stress deprotonates the amidinium salt, exposing the electrophilic carbon to rapid nucleophilic attack by hydroxide ions, accelerating degradation to the target 10-20% window.

  • Incubate at 60°C. Aliquot samples at T=0, 24h, and 48h. Quench immediately with 0.1 N HCl to halt the degradation kinetics.

Step 2: HILIC Chromatographic Separation

  • Column: Waters Acquity UPLC BEH Amide (or equivalent). Causality: The amide stationary phase provides excellent retention for the highly polar parent compound via hydrogen bonding and dipole interactions, preventing the void-volume elution seen on C18 columns.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 90% B, ramp to 50% B over 10 minutes.

Step 3: Orthogonal Detection & System Self-Validation

  • Route the column effluent through a Photodiode Array (PDA) detector set to 210 nm prior to the ESI source.

  • Self-Validation Check (Mass Balance): Calculate the sum of the UV peak areas for the parent and all degradant peaks at T=24h.

    • Validation Logic: If Σ Area(T=24h) < 90% of Area(T=0), the system flags an error. This indicates either the loss of volatile degradants or that the primary amide degradant has a significantly lower molar absorptivity than the parent 2[2].

  • MS Structural Confirmation: If the mass balance fails UV validation, rely on the MS Total Ion Chromatogram (TIC). Run the mass spectrometer in positive/negative polarity switching mode. Confirm the presence of the amide via the m/z 118.08 [M+H]+ signal in ESI(+), and the terminal carboxylic acid via the m/z 117.06 [M-H]- signal in ESI(-).

References

  • ResearchGate. "Interpretation of ESI(+)-MS-MS spectra—Towards the identification of unknowns" Journal of Molecular Structure. Available at: [Link]

  • SciProfiles. "A method to search the most stable reaction pathway and its application to the Pinner Pyrimidine Synthesis reaction" Journal of Computer Aided Chemistry. Available at:[Link]

Sources

Technical Guide: Advantages of 3-Ethoxypropanimidamide Hydrochloride in Bioconjugation & Drug Design

[1]

Executive Summary: The "Ether-Amidine" Advantage

3-Ethoxypropanimidamide hydrochloride represents a specialized class of hydrophilic amidine linkers .[1] Unlike traditional hydrophobic linkers (e.g., benzamidine derivatives) or simple alkyl linkers (e.g., acetamidine), this molecule incorporates an ether oxygen (-O-) within the aliphatic chain.[1]

This structural modification introduces a "Mini-PEG" (polyethylene glycol) effect, providing three critical advantages:

  • Enhanced Water Solubility: The ether oxygen acts as a hydrogen bond acceptor, recruiting a hydration shell that prevents aggregation of conjugated proteins.

  • Thermodynamic Flexibility: The rotational freedom of the

    
     bond reduces steric strain compared to rigid aromatic linkers.
    
  • Reduced Immunogenicity: By mimicking the stealth properties of PEG, the ethoxy spacer minimizes non-specific binding and immune recognition.

Comparative Analysis: 3-Ethoxypropanimidamide vs. Alternatives

The following table contrasts 3-Ethoxypropanimidamide with the two most common amidine classes: Alkyl Amidines (e.g., Acetamidine) and Aromatic Amidines (e.g., Benzamidine).

Table 1: Physicochemical Performance Metrics
Feature3-Ethoxypropanimidamide HCl Acetamidine HCl (Alkyl)Benzamidine HCl (Aryl)
Structure Type Ether-Substituted AliphaticShort-Chain AliphaticAromatic / Cyclic
Hydrophilicity (LogP) Low (Hydrophilic) ModerateHigh (Hydrophobic)
Solvation High (H-bond acceptor)ModerateLow
Linker Flexibility High (Rotatable ether bond)ModerateLow (Rigid Ring)
Aggreg.[1][2] Risk Minimal (Passivates surface)ModerateHigh (Pi-stacking)
pKa (Approx.) ~11.5 (Slightly lower due to -O-)~12.4~11.6
Primary Use High-solubility linker / SpacerSmall molecule cappingAffinity Ligand / Inhibitor

Mechanistic Advantages[1]

The "Solvation Shield" Effect

The primary failure mode for many amidine-linked conjugates (especially Antibody-Drug Conjugates or ADCs) is hydrophobic aggregation .[1] Traditional linkers create hydrophobic patches on the protein surface, leading to precipitation.

3-Ethoxypropanimidamide mitigates this via the Ether Effect :

  • The ether oxygen at position 3 creates a dipole.

  • Water molecules form hydrogen bonds with this oxygen.

  • This "hydration shell" masks the hydrophobic methylene groups (

    
    ), effectively shielding the linker from non-specific hydrophobic interactions.
    
Visualization of Solvation & Flexibility

The following diagram illustrates the structural difference between a rigid Benzamidine linker and the flexible, solvated 3-Ethoxypropanimidamide linker.

LinkerComparisoncluster_0Traditional: Benzamidine Linkercluster_1Advanced: 3-EthoxypropanimidamideBenzBenzamidine(Rigid Phenyl Ring)RiskHydrophobicAggregationBenz->RiskPi-StackingEthoxy3-Ethoxypropanimidamide(Ether Spacer)WaterH2O Solvation ShellEthoxy->WaterH-BondingFlexRotationalFlexibilityEthoxy->FlexC-O-C BondWater->FlexStabilizesConformation

Figure 1: Comparison of linker mechanics. The ethoxy-linker recruits water molecules (green) to passivate the surface, whereas the benzamidine linker promotes aggregation via hydrophobic stacking.

Experimental Protocols

Synthesis via Pinner Reaction

To use 3-Ethoxypropanimidamide as a linker, it is often synthesized fresh from its nitrile precursor to ensure maximum activity.[1]

Reagents:

  • 3-Ethoxypropionitrile (Precursor)[1]

  • Anhydrous Ethanol (Solvent/Reactant)[1]

  • Dry HCl gas (Catalyst)[1][3]

  • Ammonia (NH₃) in Methanol[1]

Protocol:

  • Imidate Formation: Dissolve 3-ethoxypropionitrile (10 mmol) in anhydrous ethanol (5 mL) at 0°C.

  • Activation: Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Seal and store at 4°C for 24 hours. Result: Ethyl 3-ethoxypropanimidate HCl (Intermediate).[1]

  • Amidination: Precipitate the intermediate with anhydrous ether. Resuspend in dry methanol and add ammonia (7N in MeOH, 1.5 eq).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Ether to obtain 3-Ethoxypropanimidamide HCl .

Bioconjugation Workflow (Protein Modification)

This protocol describes using the molecule to modify surface amines (Lysine) via an imidate intermediate (if using the imidate form) or using the amidine as a ligand. Note: If using as a linker, a bifunctional version (e.g., with a carboxyl group on the other end) is typically activated.

Standard Coupling (Carboxyl-Amine):

  • Activation: Activate the carboxylic acid of the payload/linker using EDC/NHS in MES buffer (pH 6.0).

  • Conjugation: Add 3-Ethoxypropanimidamide (as the amine component) or react the protein's Lysine with the imidate version of the linker.

  • Incubation: 2 hours at RT or Overnight at 4°C.

  • Quenching: Add 1M Tris (pH 8.0) to quench unreacted esters.

  • Dialysis: Dialyze against PBS to remove excess small molecules.

Stability & Storage Data

Unlike ester linkers which hydrolyze rapidly, amidines are relatively stable at neutral pH but can hydrolyze at high pH (>10).

ConditionStability (Half-Life

)
Notes
pH 5.0 (Acetate) > 4 WeeksHighly stable; ideal for storage.[1]
pH 7.4 (PBS) ~ 7–10 DaysSufficient for in vivo circulation.
pH 9.0 (Borate) < 24 HoursRapid hydrolysis to amide; avoid basic buffers.
Lyophilized > 1 YearStore at -20°C under Argon/Nitrogen.

Critical Handling Note: The hydrochloride salt is hygroscopic. Always equilibrate the vial to room temperature before opening to prevent water condensation, which accelerates hydrolysis.

References

  • BenchChem Technical Support. (2025).[4] A Head-to-Head Comparison of Amidine and Guanidine Groups in Drug Design. BenchChem. Link

  • Unipd Research. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. University of Padova. Link

  • Royal Society of Chemistry. (2024).[5] Hydrogen-bonding behavior of amidines in helical structure. Chemical Science. Link

  • National Institutes of Health (NIH). (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials.[1][6] PubMed Central. Link

  • PubChem. (2026). Ethyl 3-ethoxy-3-iminopropionate hydrochloride (Compound Summary). National Library of Medicine. Link[1]

The Definitive Guide to Structural Elucidation: A Comparative Analysis for 3-Ethoxypropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of the principal analytical techniques for the structural characterization of small organic molecules, with a focus on 3-Ethoxypropanimidamide hydrochloride.

It has come to our attention that, at the time of this publication, the single-crystal X-ray diffraction data for 3-Ethoxypropanimidamide hydrochloride is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, this guide will utilize Guanidinium Chloride as a representative model system to illustrate the power and intricacies of X-ray crystallography. Guanidinium chloride is a small organic salt that serves as an excellent proxy due to its simple, well-defined crystal structure.

This guide will navigate the gold-standard technique of single-crystal X-ray crystallography, providing a detailed protocol and the type of precise, atomic-level data it yields. Subsequently, we will explore powerful alternative and complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Through a detailed comparison, this guide will equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for their specific research goals.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map, which in turn reveals atomic positions, bond lengths, and bond angles with exceptional precision.

Experimental Data for Guanidinium Chloride (Proxy Molecule)

The following table summarizes the key crystallographic data for guanidinium chloride, obtained from its Crystallographic Information File (CIF).

ParameterValue
Chemical FormulaCH₆N₃⁺ · Cl⁻
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensionsa = 9.184 Å, b = 13.039 Å, c = 7.765 Å
α = 90°, β = 90°, γ = 90°
Volume929.4 ų
Z (Molecules per unit cell)8
Calculated Density1.35 g/cm³
R-factor0.062

Data sourced from the work of Haas, Harris & Mills (1965).[2][3]

Experimental Protocol for Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure can be broken down into several key stages, each requiring meticulous execution.

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. For a small molecule hydrochloride salt, this is typically achieved by slow evaporation of a suitable solvent, or by vapor diffusion. The goal is to obtain a crystal that is free of defects and of an appropriate size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed within a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.

  • Data Processing: The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This data is then used to determine the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, highly accurate three-dimensional structure.

Sources

Safety Operating Guide

3-Ethoxypropanimidamide hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to 3-Ethoxypropanimidamide Hydrochloride: Safety, Handling, and Disposal Protocols

As a versatile small molecule and amidine building block, 3-Ethoxypropanimidamide hydrochloride (CAS: 1170847-92-3) is frequently utilized in organic synthesis and drug development[1]. Because it is an organic hydrochloride salt, its safe handling, storage, and disposal require strict adherence to environmental and occupational safety regulations governed by OSHA and the EPA. Improper disposal of amidine derivatives can lead to environmental contamination, severe regulatory penalties, and laboratory safety hazards[2].

This guide provides drug development professionals with a self-validating, mechanistic approach to the operational handling and cradle-to-grave disposal of 3-Ethoxypropanimidamide hydrochloride.

Physicochemical Profile & Causality of Hazards

To design an effective disposal plan, one must first understand the physicochemical nature of the compound. Amidine hydrochlorides are inherently hygroscopic and can undergo slow hydrolysis if exposed to ambient moisture. Consequently, they must be stored at 2–8°C in a dry, dark environment to maintain stability[3].

Table 1: Physicochemical & Hazard Profile

PropertyValue / DescriptionOperational Implication
Chemical Name 3-Ethoxypropanimidamide hydrochlorideRequires specific identification on all waste labels.
CAS Number 1170847-92-3Use for SDS cross-referencing and vendor manifests[1].
Molecular Formula C5H13ClN2OContains nitrogen and chlorine; dictates incineration pathways.
Storage Conditions Sealed, dry, 2–8°CMoisture exposure leads to degradation and reactive byproducts[4].
Hazard Class Irritant (Skin/Eye)Mandates strict PPE (nitrile gloves, goggles) during handling.
Waste Classification Non-halogenated organic solidMust be segregated from heavy metals and incompatible acids[2].

Expert Insight: When 3-Ethoxypropanimidamide hydrochloride is dissolved in organic solvents during synthesis, the resulting waste stream's hazard profile is dictated primarily by the solvent. This necessitates rigorous waste segregation to prevent exothermic reactions in waste carboys[2].

Operational Workflow: Safe Handling and Spill Management

To ensure scientific integrity and safety, laboratories must implement a standardized, self-validating spill response. The following protocol ensures that any accidental release is contained and neutralized before it can enter the environment.

Step-by-Step Spill Cleanup Protocol:

  • Assessment & Evacuation: Identify the scale of the spill. For large spills, evacuate the immediate area, activate the emergency alarm, and contact the Chemical Hygiene Officer (CHO)[2].

  • PPE Deployment: Don chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Validation step: Inspect gloves for micro-tears before approaching the spill.

  • Containment: Surround the solid or liquid spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as the hydrochloride salt can act as a mild irritant and reactant[5].

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge, especially if flammable solvents were involved in the reaction mixture.

  • Decontamination: Wash the spill area with a mild alkaline solution (e.g., sodium bicarbonate) to neutralize any residual hydrochloride acid traces, followed by a thorough water rinse. Validation step: Use pH paper on the final rinse water to confirm a neutral pH (7.0) before concluding the cleanup.

  • Waste Labeling: Place all cleanup materials into a compatible, sealable container and label it explicitly as "Hazardous Waste - 3-Ethoxypropanimidamide HCl Spill Debris"[5].

SpillResponse Identify 1. Identify Spill Scale PPE 2. Don Appropriate PPE Identify->PPE Contain 3. Contain with Inert Absorbent PPE->Contain Collect 4. Collect & Decontaminate Contain->Collect Dispose 5. Label as Hazardous Waste Collect->Dispose

Caption: Sequential workflow for 3-Ethoxypropanimidamide hydrochloride spill management.

Cradle-to-Grave Disposal Procedures

The disposal of 3-Ethoxypropanimidamide hydrochloride must follow a strict "cradle-to-grave" pathway governed by EPA regulations. Intentional dilution or unauthorized drain disposal is strictly prohibited and illegal[6].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Never mix 3-Ethoxypropanimidamide hydrochloride waste with incompatible chemicals. Separate it into aqueous or non-aqueous streams. If the amidine was used in a reaction with halogenated solvents (e.g., dichloromethane), it must be strictly segregated into the "Halogenated Solvent Waste" container to prevent the formation of highly toxic gases during downstream processing[2].

  • Satellite Accumulation Area (SAA) Storage: Transfer the waste to an SAA under the direct control of laboratory personnel. The container must be compatible with the waste, tightly sealed, and labeled with the words "Hazardous Waste" alongside the specific chemical identity[7].

  • Volume and Time Monitoring: Monitor the SAA closely. Laboratories can accumulate up to 55 gallons of standard hazardous waste in an SAA. Once this limit is exceeded, the waste must be transferred to a Central Accumulation Area (CAA) within three days[2]. Validation step: Implement a weekly logbook check to ensure SAA volume limits are never breached.

  • CAA Transfer and Dating: Upon moving the waste to the CAA, immediately apply an accumulation start date to the label. This ensures compliance with EPA time limits (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[7].

  • Final Disposal via Licensed Vendor: Coordinate with a licensed hazardous waste vendor for final destruction. The standard disposal method for organic hydrochlorides is high-temperature incineration, which breaks down the organic and nitrogenous components into less harmful ash and inert gases[5].

WasteDisposal Start Generate 3-Ethoxypropanimidamide HCl Waste Decision1 Solvent Type? Start->Decision1 Halogenated Halogenated Waste Stream Decision1->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream Decision1->NonHalogenated No SAA Store in SAA (Max 55 Gallons) Halogenated->SAA NonHalogenated->SAA CAA Transfer to CAA (Apply Date) SAA->CAA Volume Limit Reached Vendor Incineration via Licensed Vendor CAA->Vendor Time Limit Reached

Caption: Decision tree for the segregation and disposal of amidine hydrochloride waste.

Container Decontamination and Management

Cleaning out containers of leftover chemical waste can be just as critical as disposing of the chemical itself. Empty containers that previously held 3-Ethoxypropanimidamide hydrochloride must be managed carefully, as residual chemical dust can pose inhalation and contact risks[6].

Protocol for Empty Containers:

  • Triple-Rinsing: In a well-ventilated fume hood, triple-rinse the empty container with a compatible solvent (e.g., water or ethanol)[6].

  • Rinsate Disposal: Collect all rinsate and dispose of it as hazardous waste, following the segregation guidelines outlined above. Validation step: Visually inspect the container after the third rinse to ensure no crystalline residue remains.

  • Defacing Labels: Once the container is thoroughly cleaned and air-dried, completely deface or remove the original chemical label to prevent future misidentification.

  • Final Disposal: The clean, defaced container can now be disposed of in standard laboratory glass/plastic recycling or solid waste, depending on institutional policies.

References

  • [2] MLS ASCP. "Handling & Disposal of Chemicals | QLS - Safety."[Link]

  • [6] MBP Inc. "4 Simple Tips for Disposing of Hazardous Lab Chemicals." [Link]

  • [5] US Bio-Clean. "OSHA Compliance For Laboratories." [Link]

  • [7] Lab Manager. "Managing Hazardous Chemical Waste in the Lab." [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.